Tirilazad
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKASMJPSJDQKY-RBFSKHHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869521 | |
| Record name | Tirilazad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110101-66-1 | |
| Record name | Tirilazad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110101-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirilazad [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirilazad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirilazad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIRILAZAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tirilazad's Neuroprotective Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation that was developed for its neuroprotective properties in the context of acute neurological injury, including subarachnoid hemorrhage (SAH) and ischemic stroke. Unlike glucocorticoids, this compound lacks hormonal effects, with its therapeutic action primarily attributed to its antioxidant and membrane-stabilizing properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuroprotection, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The central nervous system is particularly vulnerable to oxidative damage due to its high metabolic rate, abundance of polyunsaturated fatty acids, and relatively low antioxidant capacity. In pathological conditions such as ischemia and hemorrhage, the overproduction of reactive oxygen species (ROS) initiates a destructive cascade of lipid peroxidation in cellular membranes. This process leads to loss of membrane integrity, ion pump failure, and eventual cell death.
This compound exerts its neuroprotective effects primarily by intercalating into the lipid bilayer of cell membranes. This strategic positioning allows it to act through a multi-faceted approach:
-
Scavenging of Lipid Peroxyl Radicals: this compound directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
-
Membrane Stabilization: By inserting itself into the cell membrane, this compound increases membrane stability and reduces fluidity. This physical effect helps to protect the membrane from oxidative damage.
-
Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E, further bolstering the cell's defense against oxidative stress.
The following diagram illustrates the proposed mechanism of this compound in inhibiting the lipid peroxidation cascade.
Data Presentation: Preclinical and Clinical Evidence
The neuroprotective efficacy of this compound has been evaluated in numerous preclinical models and clinical trials. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in Preclinical Models
| Model | Species | Outcome Measure | This compound Dose | Result | Citation |
| Subarachnoid Hemorrhage | Rat | Reduction in BBB Damage | 0.3 mg/kg | 35.2% reduction (p < 0.05) | [1] |
| Subarachnoid Hemorrhage | Rat | Reduction in BBB Damage | 1.0 mg/kg | 60.6% reduction (p < 0.0001) | [1] |
| Iron-Induced Neuronal Injury | Cultured Mouse Spinal Cord Neurons | Increased Neuronal Survival | 3, 10, 30 µM | Concentration-dependent increase | [1] |
| Embryonic Mesencephalic Neurons | Rat | Increased TH-positive neurons | 0.3 µM | 140% higher than control | [2][3] |
Table 2: Overview of this compound Clinical Trials in Aneurysmal Subarachnoid Hemorrhage (SAH)
| Trial Name/Region | Number of Patients | This compound Dose | Primary Outcome | Key Findings | Citation |
| European/Australian/New Zealand | 1023 | 0.6, 2, or 6 mg/kg/day | Mortality and Glasgow Outcome Scale (GOS) at 3 months | 6 mg/kg/day group: Reduced mortality (p=0.01) and higher frequency of good recovery (p=0.01), particularly in men. | [4] |
| North American | 902 | 2 or 6 mg/kg/day | Mortality, GOS, and employment status at 3 months | No significant improvement in overall outcome. In men with poor grade (IV-V), 6 mg/kg/day reduced mortality (5% vs 33% in placebo, p=0.03). | [5] |
| Meta-analysis of 5 trials | 3821 | Various | Death and poor outcome (death, vegetative state, or severe disability) | No significant difference in death or poor outcome. A reduction in delayed cerebral ischemia was observed (OR 0.80, 95% CI 0.69-0.93). | [6] |
Table 3: Overview of this compound Clinical Trials in Acute Ischemic Stroke
| Trial Name/Region | Number of Patients | This compound Dose | Primary Outcome | Key Findings | Citation |
| RANTTAS | 660 | 6 mg/kg/day | Functional outcome at 3 months (GOS and Barthel Index) | No improvement in functional outcome. Trial terminated prematurely. | [7] |
| Systematic Review (6 trials) | 1757 | Various | Case fatality and disability (Barthel Index and GOS) | No effect on case fatality. A slight increase in death and disability was observed (OR 1.23, 95% CI 1.01-1.50). | [8][9][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rat Subarachnoid Hemorrhage (SAH) Model
This protocol describes the induction of SAH in rats to study the effects of this compound on blood-brain barrier (BBB) permeability.
Objective: To assess the in vivo efficacy of this compound in reducing SAH-induced BBB damage.
Materials:
-
Male Sprague-Dawley rats
-
This compound mesylate
-
Vehicle solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Evans Blue dye
-
Spectrophotometer
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Create a burr hole over the cisterna magna.
-
Administer this compound (e.g., 0.3 or 1.0 mg/kg) or vehicle intravenously.
-
Induce SAH by injecting autologous blood into the cisterna magna.
-
Administer a second dose of this compound or vehicle at a specified time point (e.g., 2 hours post-SAH).
-
Inject Evans Blue dye intravenously to assess BBB permeability.
-
After a set circulation time, perfuse the animal and harvest the brain.
-
Quantify the extravasated Evans Blue dye in the brain tissue using a spectrophotometer.
References
- 1. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound for acute ischaemic stroke | Cochrane [cochrane.org]
- 11. researchgate.net [researchgate.net]
Tirilazad Mesylate: A Technical Guide for Drug Development Professionals
Executive Summary
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid, 21-aminosteroid (lazaroid) developed for its potent neuroprotective properties.[1] Its primary mechanism of action centers on the inhibition of iron-dependent lipid peroxidation and scavenging of free radicals, which are critical contributors to secondary cell damage following central nervous system (CNS) injuries.[1][2][3] Investigated for acute ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI), this compound mesylate has shown promise in preclinical models but has yielded mixed results in human clinical trials.[1][2][3] This document provides an in-depth technical overview of this compound mesylate, including its mechanism of action, pharmacokinetic profile, and a summary of key experimental findings, to inform researchers and drug development professionals.
Core Mechanism of Action
This compound mesylate exerts its neuroprotective effects primarily through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS).[2][3][4] Unlike corticosteroids, its action is independent of glucocorticoid receptors, thereby avoiding associated side effects.[5] The molecule intercalates into the lipid bilayer of cell membranes, where it mitigates the damaging cascade of oxidative stress.[5]
The proposed mechanisms of action include:
-
Inhibition of Lipid Peroxidation: this compound mesylate effectively halts the chain reaction of lipid peroxidation, a major cause of cell membrane damage following ischemic or traumatic injury.[2][3][4]
-
Free Radical Scavenging: It directly scavenges lipid peroxyl and hydroxyl radicals, neutralizing their damaging effects.[1]
-
Membrane Stabilization: By localizing within the cell membrane, it helps to maintain membrane fluidity and integrity.[1][6][7]
-
Preservation of Endogenous Antioxidants: It aids in maintaining levels of endogenous antioxidants, such as vitamins E and C.[1]
-
Modulation of Inflammatory Responses: While secondary to its antioxidant effects, this compound mesylate can help reduce edema and cellular infiltration associated with inflammation.[2]
-
Calcium Homeostasis: It has been suggested to play a role in regulating cellular calcium concentrations, which are often dysregulated during oxidative stress.[2]
References
- 1. Pharmacokinetics of this compound and U-89678 in ischemic stroke patients receiving a loading regimen and maintenance regimen of 10 mg/kg/day of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. This compound Mesylate - SCIRE Professional [scireproject.com]
- 6. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
Tirilazad: A 21-Aminosteroid (Lazaroid) Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, belonging to a class of compounds known as lazaroids. It was developed for its potent neuroprotective properties, primarily attributed to its robust antioxidant and membrane-stabilizing effects. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and detailing relevant experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Secondary injury cascades following central nervous system (CNS) insults such as traumatic brain injury (TBI), spinal cord injury (SCI), and subarachnoid hemorrhage (SAH) are major contributors to neuronal damage and poor functional outcomes. A key pathogenic process in this secondary injury is iron-dependent lipid peroxidation, where reactive oxygen species (ROS) attack cellular membranes, leading to a loss of integrity and function.[1] The 21-aminosteroids, or lazaroids, were specifically designed to counteract these processes without the hormonal side effects associated with glucocorticoids. This compound emerged as a leading candidate from this class, demonstrating significant cytoprotective effects in various preclinical models of CNS injury.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of lipid peroxidation.[1] This is achieved through a combination of free-radical scavenging and membrane-stabilizing properties.[2] Unlike corticosteroids, its neuroprotective effects are independent of glucocorticoid receptor actions.[3]
Inhibition of Lipid Peroxidation and Free Radical Scavenging
This compound effectively scavenges lipid peroxyl and hydroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[1] This antioxidant activity helps to preserve the integrity of cellular and mitochondrial membranes, which are highly susceptible to oxidative damage.[4] The 21-amino moiety of the steroid is crucial for this activity.
Membrane Stabilization
This compound has a high affinity for the lipid bilayer of cell membranes.[3] By incorporating itself into the membrane, it is thought to decrease membrane fluidity, which helps to stabilize the membrane and protect it from oxidative damage.[3]
Modulation of Inflammatory Responses
In addition to its direct antioxidant effects, this compound has been shown to modulate inflammatory responses that exacerbate secondary injury. By inhibiting lipid peroxidation, this compound can indirectly influence the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Signaling Pathways
The neuroprotective effects of this compound are mediated through its influence on several key signaling pathways involved in oxidative stress and inflammation.
Oxidative Stress Pathways
The primary interaction of this compound is with the pathways of oxidative stress. By scavenging free radicals and inhibiting lipid peroxidation, it directly counteracts the damaging effects of ROS on cellular components.
Arachidonic Acid Cascade
While direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound is not its primary mechanism, by preventing the liberation of arachidonic acid from peroxidized membranes, it can reduce the substrate available for these pro-inflammatory pathways.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Dosing | Source |
| Half-life (t½) | ~80 hours (after final dose) | Healthy male volunteers | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [5] |
| Half-life (t½) | 61.2 - 123 hours (after final dose) | Healthy male subjects | 1, 3, 6, or 10 mg/kg/day for 5-10 days | [1] |
| Clearance | Did not differ significantly between dose groups | Healthy male volunteers | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [5] |
| AUC₀-₆ (men) | 8181 ± 2398 ng·hr/mL | Ischemic stroke patients | 2.5 mg/kg every 3-6 hours for 5 days | [2] |
| AUC₀-₆ (women) | 8135 ± 3671 ng·hr/mL | Ischemic stroke patients | 2.5 mg/kg every 3-6 hours for 5 days | [2] |
Table 2: Clinical Trial Outcomes for this compound in Aneurysmal Subarachnoid Hemorrhage (SAH)
| Study/Endpoint | This compound Dose | Outcome Measure | Result | p-value | Source |
| North American Study | 2 mg/kg/day | Favorable Outcome (GOS) | No significant difference vs. placebo | >0.025 | [6] |
| 6 mg/kg/day | Favorable Outcome (GOS) | No significant difference vs. placebo | >0.025 | [6] | |
| 6 mg/kg/day | Mortality (Men, Grades IV-V) | 5% vs. 33% in placebo | 0.03 | [6] | |
| European/Australian/NZ Study | 6 mg/kg/day | Reduced Mortality | Significant reduction vs. placebo | 0.01 | [7] |
| 6 mg/kg/day | Good Recovery (GOS) | Significant improvement vs. placebo | 0.01 | [7] | |
| High-Dose in Women Study | 15 mg/kg/day | Symptomatic Vasospasm | 24.8% vs. 33.7% in placebo | 0.005 | [4] |
| 15 mg/kg/day | Cerebral Infarction from Vasospasm | 8% vs. 13% in placebo | <0.04 | [4] |
Table 3: Clinical Trial Outcomes for this compound in Acute Ischemic Stroke
| Study/Endpoint | This compound Dose(s) | Outcome Measure | Odds Ratio (95% CI) | Source |
| Systematic Review (6 trials, n=1757) | Various | Early Case Fatality | 1.11 (0.79 to 1.56) | [8] |
| End-of-trial Case Fatality | 1.12 (0.88 to 1.44) | [8] | ||
| Death or Disability (Barthel Index) | 1.23 (1.01 to 1.51) | [8] | ||
| Death or Disability (GOS) | 1.23 (1.01 to 1.50) | [8] | ||
| RANTTAS Trial | 6 mg/kg/day | Favorable Outcome (GOS) | 0.87 (0.60 to 1.25) | [3] |
| Favorable Outcome (Barthel Index) | 0.87 (0.60 to 1.25) | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in this compound research.
In Vitro Lipid Peroxidation Inhibition Assay
-
Objective: To determine the ability of this compound to inhibit iron-dependent lipid peroxidation in brain tissue homogenates.
-
Methodology:
-
Prepare brain tissue homogenates from control animals.
-
Induce lipid peroxidation by adding a source of iron, such as ferrous sulfate (B86663) (FeSO₄), and an oxidizing agent, like ascorbic acid.
-
In parallel experiments, pre-incubate the homogenates with varying concentrations of this compound before the addition of the pro-oxidants.
-
Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) and 4-hydroxyalkenals (4-HNE), typically using a colorimetric assay with N-methyl-2-phenylindole.
-
Compare the levels of MDA/4-HNE in the this compound-treated groups to the control group to determine the percentage of inhibition.
-
In Vitro Free Radical Scavenging Assay (DPPH Assay)
-
Objective: To assess the direct free radical scavenging capacity of this compound.
-
Methodology:
-
Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Add varying concentrations of this compound to the DPPH solution.
-
Monitor the reduction of DPPH by measuring the decrease in absorbance at a specific wavelength (typically around 517 nm) over time.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
In Vitro Neuronal Cell Culture Neuroprotection Assay
-
Objective: To evaluate the ability of this compound to protect neurons from oxidative stress-induced cell death.
-
Methodology:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induce oxidative stress by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate.
-
Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Compare the viability of this compound-treated cells to that of untreated control cells to determine the neuroprotective effect.
-
Animal Model of Subarachnoid Hemorrhage (SAH)
-
Objective: To investigate the efficacy of this compound in reducing secondary brain injury following SAH in an in vivo model.
-
Methodology:
-
Induce SAH in an animal model (e.g., rat) by injecting autologous blood into the cisterna magna or by endovascular perforation.
-
Administer this compound or a vehicle control at a predetermined time point(s) after the induction of SAH.
-
At a specified time post-SAH, assess neurological deficits using a standardized scoring system.
-
Sacrifice the animals and harvest the brains for histological analysis to quantify the extent of brain edema, neuronal death, and vasospasm.
-
Compare the outcomes in the this compound-treated group to the vehicle-treated group.
-
Conclusion
This compound is a potent inhibitor of lipid peroxidation with significant neuroprotective effects demonstrated in a wide range of preclinical models of CNS injury. Its mechanism of action, centered on free radical scavenging and membrane stabilization, makes it a valuable tool for studying the role of oxidative stress in neuronal damage. While clinical trials have yielded mixed results, the data from these studies provide important insights into the complexities of translating preclinical findings to human populations. This technical guide serves as a comprehensive resource for understanding the fundamental properties of this compound and its potential applications in neuroscience research and drug development.
References
- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. CYCLOOXYGENASE COMPETITIVE INHIBITORS ALTER TYROSYL RADICAL DYNAMICS IN PROSTAGLANDIN H SYNTHASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. A comparison of the effects of this compound on subarachnoid hemorrhage-induced blood-brain barrier permeability in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Tirilazad in Subarachnoid Hemorrhage Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subarachnoid hemorrhage (SAH), most commonly caused by a ruptured cerebral aneurysm, is a devastating neurological event with high rates of mortality and morbidity.[1] While the initial hemorrhage causes primary brain injury, a significant portion of the subsequent damage arises from secondary pathophysiological cascades.[1] Key events in secondary injury include delayed cerebral vasospasm, microvascular perfusion deficits, and disruption of the blood-brain barrier (BBB), all of which can lead to ischemic neuronal damage.[1][2][3]
A central mechanism implicated in this secondary injury is iron-catalyzed, oxygen radical-induced lipid peroxidation (LP).[1][2][3] The lysis of red blood cells in the subarachnoid space releases hemoglobin, which acts as a source of iron, a potent catalyst for the generation of reactive oxygen species. These free radicals attack polyunsaturated fatty acids in cell membranes, initiating a destructive chain reaction. Tirilazad mesylate (U-74006F), a synthetic, non-glucocorticoid 21-aminosteroid, was specifically developed to counteract this process.[4] It is a potent inhibitor of lipid peroxidation that functions through a combination of free-radical scavenging and membrane-stabilizing properties.[2][3][4] This document provides a technical overview of the preclinical data, experimental protocols, and mechanisms of action of this compound in animal models of SAH.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
This compound localizes within cell membranes and acts as a powerful inhibitor of iron-dependent lipid peroxidation.[4] Its proposed mechanisms include scavenging lipid peroxyl radicals to break the chain of peroxidation, and stabilizing cell membranes to reduce their susceptibility to oxidative attack.[2][3][4] This action is crucial in the context of SAH, where the breakdown of extravasated blood provides a continuous source of iron and oxidative stress. By mitigating lipid peroxidation, this compound has been shown in experimental models to protect the vascular endothelium, reduce vasospasm, preserve BBB integrity, and exert direct neuroprotective effects.[1][2][3][5]
Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in various animal models of SAH, attenuating key secondary injury mechanisms. The following sections detail the quantitative outcomes and experimental protocols from pivotal studies.
Data Presentation: Quantitative Outcomes
Table 1: Effect of this compound on Cerebral Vasospasm in a Primate SAH Model
| Parameter | Placebo Group (n=7) | This compound Group (0.3 mg/kg, n=7) | P-value | Reference |
| Change in Vessel Diameter | Significant Vasospasm | Vasospasm Significantly Attenuated | <0.005 | [6] |
| Phosphatidylcholine Hydroperoxide (PCOOH) in Cerebral Arteries | Significantly Elevated | Levels Eliminated | <0.025 | [6] |
Table 2: Effect of this compound on Blood-Brain Barrier (BBB) Damage in a Rat SAH Model
| Treatment Group | Dose | Reduction in BBB Damage vs. Vehicle | P-value | Reference |
| This compound | 0.3 mg/kg | 35.2% | <0.05 | [5] |
| This compound | 1.0 mg/kg | 60.6% | <0.0001 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited.
Primate Model of Vasospasm
-
Animal Model: Fourteen Macaca fuscata or M. fascicularis monkeys of both sexes.[6]
-
SAH Induction: On day 0, an experimental SAH was induced by placing an autologous blood clot around the right middle cerebral artery.[6] Baseline vessel caliber was determined via cerebral angiography prior to induction.[6]
-
Drug Administration: Animals were randomly assigned to two groups (n=7 each). The treatment group received this compound at a dose of 0.3 mg/kg in a citric acid vehicle. The placebo group received only the vehicle.[6] Intravenous administration commenced 20 hours after SAH induction and was repeated every 8 hours for a total of 6 days.[6]
-
Outcome Assessment: On day 7, cerebral angiography was performed to evaluate the degree of vasospasm by measuring changes in vessel diameter from baseline. Regional cerebral blood flow (rCBF) was also measured. Following these measurements, animals were euthanized, and tissues (clots, cerebral arteries, cortex) were collected for biochemical analysis.[6]
-
Biochemical Analysis: Levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH) were measured using chemiluminescence/high-performance liquid chromatography (CL-HPLC) to directly quantify lipid peroxidation.[6]
Rat Model of Blood-Brain Barrier Damage
-
Animal Model: Male Sprague-Dawley rats.
-
SAH Induction: Animals were subjected to SAH via the injection of 300 µL of autologous, non-heparinized blood into the subarachnoid space under the dura of the left cortex.[5]
-
Drug Administration: Rats were treated with intravenous this compound (0.3 or 1.0 mg/kg) or its vehicle. Doses were administered 10 minutes before and 2 hours after the induction of SAH.[5]
-
Outcome Assessment: BBB damage was quantified 3 hours post-SAH.[5] This was achieved by measuring the extravasation of the protein-bound Evans' blue dye into the injured cortex, a standard method for assessing BBB permeability.[5]
From Preclinical Success to Clinical Trials
The robust and positive results in various animal models, demonstrating reduced vasospasm, BBB disruption, and ischemic damage, provided a strong rationale for evaluating this compound in human patients with aneurysmal SAH.[7][8][9] However, large-scale clinical trials yielded mixed and ultimately disappointing results.[7] While some studies suggested a benefit, particularly in males at higher doses, meta-analyses did not show evidence that this compound improved overall outcomes (death or disability) in patients with aneurysmal SAH.[7][9][10][11]
The discrepancy between the definitive success in preclinical models and the lack of clear efficacy in clinical trials is a critical point for drug development professionals. Potential contributing factors include:
-
Dosage and Metabolism: Differences in drug metabolism between species may have led to suboptimal dosing in humans.
-
Timing of Administration: In animal studies, this compound was often administered very shortly after SAH induction.[5] In the clinical setting, treatment initiation was often delayed by several hours or more.[6]
-
Complexity of Human SAH: The pathophysiology of SAH in humans is more complex and heterogeneous than in controlled animal models.
Conclusion
In preclinical subarachnoid hemorrhage models, this compound has been unequivocally shown to be a potent neuroprotective agent. It effectively targets the critical secondary injury pathway of lipid peroxidation, leading to a significant reduction in cerebral vasospasm and blood-brain barrier damage in primates and rodents. The detailed experimental protocols highlight the controlled conditions under which these positive effects were observed. While this compound did not translate into a successful clinical therapy for SAH, the preclinical data remain a valuable case study. They underscore the importance of the lipid peroxidation pathway in SAH-induced secondary brain injury and provide a benchmark for the development of future neuroprotective agents.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 8. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad for Traumatic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate, a nonglucocorticoid 21-aminosteroid, was developed as a potent inhibitor of lipid peroxidation and a scavenger of free radicals, mechanisms highly relevant to the secondary injury cascade in traumatic brain injury (TBI).[1][2][3] Following a TBI, the initial mechanical damage is exacerbated by a secondary wave of biochemical events, including the excessive production of reactive oxygen species (ROS) that leads to lipid peroxidation of cell membranes, mitochondrial dysfunction, and neuronal death.[4][5][6] this compound was designed to mitigate this oxidative damage.[1][3] Despite promising preclinical results, large-scale clinical trials in patients with moderate to severe TBI ultimately failed to demonstrate a significant overall benefit.[7][8] This technical guide provides a comprehensive overview of the key preclinical and clinical studies on this compound for TBI, focusing on experimental methodologies, quantitative outcomes, and the underlying molecular pathways.
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound's primary mechanism of action is the inhibition of iron-catalyzed lipid peroxidation.[2] It achieves this through a combination of effects:
-
Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals (LOO•), interrupting the propagation phase of lipid peroxidation.[1]
-
Membrane Stabilization: By incorporating into the lipid bilayer of cell membranes, this compound is thought to decrease membrane fluidity, thereby limiting the interaction of lipid peroxyl radicals with adjacent fatty acids and slowing the peroxidation cascade.[1][3]
-
Preservation of Endogenous Antioxidants: Some studies suggest that this compound may help preserve the levels of endogenous antioxidants like vitamin E.[3]
The following diagram illustrates the proposed mechanism of this compound in the context of the lipid peroxidation pathway following traumatic brain injury.
References
- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OXIDIZED PHOSPHOLIPID SIGNALING IN TRAUMATIC BRAIN INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress in Traumatic Brain Injury [mdpi.com]
- 7. A multicenter trial on the efficacy of using this compound mesylate in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls and advances from the international this compound trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad: A Technical Guide to its Core Mechanism of Lipid Peroxidation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, developed for its potent inhibitory effects on lipid peroxidation. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the complex biological pathways and experimental workflows. While this compound showed considerable promise in preclinical models of central nervous system (CNS) injury, its clinical translation has been challenging, offering valuable lessons for future neuroprotective drug development.
Introduction: The Challenge of Lipid Peroxidation in CNS Injury
Secondary injury cascades following primary insults to the central nervous system, such as traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH), are major contributors to subsequent neurological damage. A key driver of this secondary damage is oxidative stress, leading to iron-catalyzed lipid peroxidation. This process involves the degradation of lipids in cell membranes by reactive oxygen species (ROS), resulting in compromised membrane integrity, cellular dysfunction, and neuronal death.
This compound emerged as a promising therapeutic agent designed to specifically counteract this destructive process. Unlike corticosteroids, it lacks hormonal effects and primarily functions as a potent antioxidant.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
This compound exerts its neuroprotective effects through a multi-faceted inhibition of lipid peroxidation.[1][2] Its primary mechanisms include:
-
Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, which are key propagators of the lipid peroxidation chain reaction. This action helps to terminate the cascade of oxidative damage.[1][3]
-
Membrane Stabilization: By inserting itself into the lipid bilayer of cell membranes, this compound decreases membrane fluidity and increases its structural integrity. This stabilization makes the membrane less susceptible to oxidative attack.[2]
-
Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E (α-tocopherol), which are consumed during oxidative stress.[4]
-
Modulation of Inflammatory Responses: While its primary role is as an antioxidant, this compound also demonstrates some ability to modulate inflammatory responses that contribute to secondary injury.[5]
The following diagram illustrates the central role of this compound in mitigating the lipid peroxidation cascade.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of Lipid Peroxidation
| Assay System | Parameter | Value | Reference |
| Rat Brain Homogenates | Inhibition of Lipid Peroxidation | Effective at 1-10 µM | [6] |
| Cerebellar Granule Cells | Cytoprotection against Peroxynitrite | ~50% protection at 100 µM | [6] |
Table 2: Preclinical Efficacy of this compound in Subarachnoid Hemorrhage (SAH) Animal Models
| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Rat SAH Model | 0.3 mg/kg this compound | Blood-Brain Barrier Damage | 35.2% reduction (p < 0.05) | [7] |
| Rat SAH Model | 1.0 mg/kg this compound | Blood-Brain Barrier Damage | 60.6% reduction (p < 0.0001) | [7] |
Table 3: Clinical Trial Outcomes of this compound in Aneurysmal Subarachnoid Hemorrhage (SAH)
| Trial/Study | Patient Population | Treatment Group | Control Group | Outcome | p-value | Reference |
| European/Australian/New Zealand Trial | All Patients | 6 mg/kg/day this compound | Vehicle | Reduced Mortality | 0.01 | [5] |
| European/Australian/New Zealand Trial | All Patients | 6 mg/kg/day this compound | Vehicle | Improved Glasgow Outcome Scale | 0.01 | [5] |
| North American Trial | Men with WFNS Grades IV-V | 6 mg/kg/day this compound | Vehicle | Mortality Rate: 5% | 0.03 | [8] |
| North American Trial | Men with WFNS Grades IV-V | Vehicle | - | Mortality Rate: 33% | - | [8] |
| Cochrane Review (5 trials, 3821 patients) | All Patients | This compound | Placebo | Death (Odds Ratio) | 0.89 (95% CI 0.74-1.06) | [2] |
| Cochrane Review (5 trials, 3821 patients) | All Patients | This compound | Placebo | Poor Outcome (Odds Ratio) | 1.04 (95% CI 0.90-1.21) | [2] |
| Cochrane Review (5 trials, 3821 patients) | All Patients | This compound | Placebo | Delayed Cerebral Ischemia (OR) | 0.80 (95% CI 0.69-0.93) | [2] |
Table 4: Clinical Trial Outcomes of this compound in Traumatic Brain Injury (TBI)
| Trial/Study | Patient Population | Treatment Group | Control Group | Outcome | p-value | Reference |
| Multicenter Head Injury Trial | All Patients | This compound | Placebo | Good Recovery (GOS) | 0.461 | [9] |
| Multicenter Head Injury Trial | All Patients | This compound | Placebo | Death | 0.750 | [9] |
| Multicenter Head Injury Trial | Males with Severe TBI and Traumatic SAH | This compound | Placebo | Mortality Rate: 34% | 0.026 | [9] |
| Multicenter Head Injury Trial | Males with Severe TBI and Traumatic SAH | Placebo | - | Mortality Rate: 43% | - | [9] |
GOS: Glasgow Outcome Scale; WFNS: World Federation of Neurological Surgeons grade.
Experimental Protocols
The evaluation of this compound's efficacy relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays and animal models.
In Vitro Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Brain tissue homogenate (e.g., from rats)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% in sodium hydroxide)
-
MDA standard solution
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize brain tissue in a suitable buffer (e.g., KCl solution).
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction: Mix the supernatant with TBA reagent.
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) of the pink-colored adduct.
-
Quantification: Determine the MDA concentration in the samples by comparing their readings to a standard curve generated with known concentrations of MDA.
The following diagram outlines the workflow for the TBARS assay.
Animal Model of Subarachnoid Hemorrhage (SAH)
The endovascular perforation model is a commonly used method to induce SAH in rodents.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) following approved protocols.
-
Surgical Preparation: Make a midline neck incision to expose the carotid artery bifurcation.
-
Vessel Isolation: Carefully isolate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Filament Insertion: Introduce a sharpened nylon filament into the ECA and advance it into the ICA towards the circle of Willis.
-
Perforation: Puncture the vessel at the bifurcation of the anterior and middle cerebral arteries to induce hemorrhage.
-
Closure: Withdraw the filament and ligate the ECA stump. Close the neck incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
The following diagram illustrates the experimental workflow for evaluating a neuroprotective agent in an SAH animal model.
Logical Relationships and Clinical Implications
The preclinical data strongly supported the hypothesis that by inhibiting lipid peroxidation, this compound could confer neuroprotection and improve outcomes in CNS injury. However, the translation of these promising preclinical findings to successful clinical trial results proved to be complex.
The diagram below illustrates the logical relationship between the mechanism of this compound and its intended and observed clinical effects.
While this compound did demonstrate a reduction in delayed cerebral ischemia (vasospasm) in some SAH trials, this did not consistently translate into improved overall functional outcomes or reduced mortality across all patient populations.[2] This discrepancy highlights the multifactorial nature of secondary brain injury and the challenges of targeting a single pathway. Factors such as the therapeutic window, drug delivery to the target tissue, and the complex interplay of various injury mechanisms likely contributed to the mixed clinical results.
Conclusion
This compound remains a significant compound in the history of neuroprotection research. Its development provided a wealth of knowledge regarding the role of lipid peroxidation in CNS injury and the challenges of translating preclinical success to clinical efficacy. The extensive data gathered from its in vitro, preclinical, and clinical evaluations continue to inform the design and development of new therapeutic strategies for traumatic brain injury, subarachnoid hemorrhage, and other neurological disorders. This technical guide serves as a comprehensive resource for understanding the core scientific principles behind this compound's mechanism of action and its journey through the drug development pipeline.
References
- 1. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mesylate protects vitamins C and E in brain ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound mesylate in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of Glasgow coma scale and simplified motor score in predicting traumatic brain injury outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lipid peroxidation due to in vitro and in vivo exposure of biological samples to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad: A Technical Guide to a Lazaroid Free Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad (U-74006F) is a potent, non-glucocorticoid 21-aminosteroid, or "lazaroid," renowned for its significant antioxidant properties. It acts as a powerful free radical scavenger, specifically targeting lipid peroxidation at the cell membrane. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. Visualizations of its mechanism and experimental workflows are provided to facilitate a deeper understanding of its biochemical and therapeutic profile. Despite promising preclinical results, its clinical efficacy has shown variability, a dichotomy that this guide will also explore.
Introduction
Reactive oxygen species (ROS) and the resultant oxidative stress are key pathological factors in a multitude of acute and chronic diseases, including cerebral ischemia, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). A primary target of ROS-mediated damage is the lipid bilayer of cell membranes, leading to a chain reaction known as lipid peroxidation. This process compromises membrane integrity and function, ultimately contributing to cell death and tissue damage. This compound was developed to specifically counteract this destructive cascade.[1]
Mechanism of Action: A Potent Inhibitor of Lipid Peroxidation
This compound's primary mechanism of action is the inhibition of iron-dependent lipid peroxidation.[2] It achieves this through a multi-faceted approach at the cellular membrane:
-
Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals (LOO•), breaking the chain reaction of lipid peroxidation.[2]
-
Membrane Stabilization: By intercalating into the lipid bilayer, this compound decreases membrane fluidity, which in turn restricts the propagation of lipid peroxidation.[1]
-
Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E, within the cell membrane.[2]
This combination of effects makes this compound a robust cytoprotective agent against oxidative damage.
Signaling Pathway of Free Radical-Mediated Damage and this compound's Intervention
Caption: this compound's intervention in the free radical-induced lipid peroxidation cascade.
Quantitative Data
The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Animal Models of Stroke
| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |
| Rat (transient focal ischemia) | 10 mg/kg i.p. | Infarct Volume Reduction | 40% | [3] |
| Rat (spontaneously hypertensive, transient focal ischemia) | 10 mg/kg i.p. | Infarct Volume Reduction | 23% | [3] |
| Meta-analysis (18 studies, 544 animals) | Various | Infarct Volume Reduction | 29.2% (95% CI: 21.1% to 37.2%) | [4][5] |
| Meta-analysis (18 studies, 544 animals) | Various | Neurobehavioral Score Improvement | 48.1% (95% CI: 29.3% to 66.9%) | [4][5] |
Table 2: Clinical Trial Outcomes for this compound in Aneurysmal Subarachnoid Hemorrhage (SAH)
| Trial/Study | Dosage | Primary Endpoint | Key Findings | Reference |
| European/Australian/New Zealand Cooperative Study | 6 mg/kg/day | Good recovery (Glasgow Outcome Scale) | Reduced mortality (p=0.01) and increased good recovery (p=0.01), particularly in men. | [6] |
| North American Cooperative Study | 2 mg/kg/day and 6 mg/kg/day | Favorable outcome (Glasgow Outcome Scale) | No significant improvement in overall outcome. In men with poor grade (IV-V), 6 mg/kg/day reduced mortality from 33% to 5% (p=0.03). | [7] |
| Canadian Phase II Study | 0.6, 2, and 6 mg/kg/day | Safety and 3-month outcome | Well-tolerated. A trend towards improved outcome at 2 mg/kg/day. | [8] |
| Cochrane Review (Meta-analysis) | Various | Death or poor outcome | No significant difference in death or poor outcome. Reduced incidence of delayed cerebral ischemia (OR 0.80, 95% CI 0.69 to 0.93). | [9] |
Table 3: Clinical Trial Outcomes for this compound in Acute Ischemic Stroke
| Trial/Study | Dosage | Primary Endpoint | Key Findings | Reference |
| Meta-analysis (6 trials, 1757 patients) | Various | Death or disability | No alteration in fatality rates. A just-significant increase in death and disability (OR 1.23, 95% CI 1.01 to 1.51). | [3] |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Parameter | Single Dose (0.25-2.0 mg/kg) | Multiple Doses (up to 10 mg/kg/day) | Reference |
| Elimination Half-life (t½) | ~3.7 hours (at higher doses) | 61.2 - 123 hours | [10][11] |
| Clearance (CL) | Approached liver blood flow | - | [10] |
| Maximum Plasma Concentration (Cmax) | Increased linearly with dose | - | [10] |
| Steady State | - | Approximated by day 11 | [11] |
Experimental Protocols
The evaluation of this compound's antioxidant properties relies on specific experimental assays. A key protocol is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂) that can be quantified spectrophotometrically at approximately 532 nm.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer
Procedure (General Protocol):
-
Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer (e.g., PBS with BHT).
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction with TBA: Mix the supernatant with a TBA solution.
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of 1,1,3,3-tetramethoxypropane.
Note: Specific concentrations of reagents and incubation times may vary between different published protocols and commercial kits.
Experimental Workflow for Evaluating this compound's Antioxidant Activity
Caption: A typical experimental workflow for assessing the antioxidant efficacy of this compound.
Discussion
This compound has demonstrated robust neuroprotective effects in a variety of preclinical models of CNS injury, consistently showing a reduction in neuronal damage and improved functional outcomes.[5] This efficacy is strongly linked to its potent inhibition of lipid peroxidation.
However, the translation of these promising preclinical findings to the clinical setting has been met with mixed results. While some clinical trials for aneurysmal SAH suggested a benefit, particularly in certain patient subgroups, others did not show a significant improvement in overall outcome.[6][7] Furthermore, in the context of acute ischemic stroke, a meta-analysis indicated a potential for worse outcomes with this compound treatment.[3]
Several factors may contribute to this discrepancy between preclinical and clinical results, including:
-
Differences in pathophysiology: The complexity of human CNS injury may not be fully recapitulated in animal models.
-
Therapeutic window: The timing of drug administration is critical for neuroprotection, and the optimal window may differ between preclinical models and clinical practice.
-
Patient heterogeneity: Clinical trial populations are inherently more diverse than the homogenous animal populations used in preclinical studies.
-
Pharmacokinetics: While this compound crosses the blood-brain barrier, achieving and maintaining therapeutic concentrations at the site of injury in humans may be challenging.
Conclusion
This compound remains a significant compound in the study of neuroprotection and oxidative stress. Its well-defined mechanism of action as a potent inhibitor of lipid peroxidation provides a solid foundation for its therapeutic rationale. The extensive preclinical data underscore its potential as a cytoprotective agent. However, the variable clinical outcomes highlight the complexities of translating preclinical success to effective therapies for acute neurological injuries. Future research may focus on identifying specific patient populations who might benefit most from this compound or on combination therapies that target multiple pathways of secondary injury. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the core scientific principles and the developmental history of this noteworthy free radical scavenger.
References
- 1. graphviz dot file example · GitHub [gist.github.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Systematic review and meta-analysis of the efficacy of this compound in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 10. Evaluation of the pharmacokinetics and tolerability of this compound mesylate, a 21-aminosteroid free radical scavenger: I. Single-dose administration [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple-dose tolerability and pharmacokinetics of this compound mesylate at doses of up to 10 mg/kg/day administered over 5-10 days in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad's Endothelial Shield: An In-depth Technical Guide to its Vascular Protective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad mesylate, a 21-aminosteroid (lazaroid), has emerged as a significant cytoprotective agent with a primary mechanism centered on the inhibition of lipid peroxidation. This technical guide delves into the core of this compound's effects on the vascular endothelium, a critical interface in numerous physiological and pathological processes. By scavenging free radicals and stabilizing cell membranes, this compound offers a robust defense against oxidative stress-induced endothelial injury. This document provides a comprehensive overview of its mechanism of action, a compilation of quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in preserving endothelial integrity and function.
Core Mechanism of Action: Combating Lipid Peroxidation
This compound functions as a potent inhibitor of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes.[1] Unlike corticosteroids, it lacks hormonal effects.[2] Its protective actions are multifaceted and include:
-
Free Radical Scavenging: this compound directly scavenges oxygen free radicals, neutralizing their capacity to initiate lipid peroxidation.[1][2]
-
Membrane Stabilization: By inserting itself into the lipid bilayer of cell membranes, this compound decreases membrane fluidity, thereby enhancing its stability and resistance to oxidative attack.[2]
-
Preservation of Vitamin E: It helps to preserve the levels of vitamin E, an endogenous antioxidant, within the cell membrane.[2]
-
Calcium Homeostasis: this compound aids in the preservation of post-injury calcium homeostasis, preventing the cytotoxic effects of calcium dysregulation.[1][2]
These actions collectively contribute to the preservation of endothelial cell structure and function in the face of significant oxidative stress, such as that occurring during ischemia-reperfusion injury, subarachnoid hemorrhage, and inflammation.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on the vascular endothelium.
Table 1: Effects of this compound on Endothelium-Dependent Relaxation
| Parameter | Species/Model | This compound Concentration | Effect | Reference |
| Acetylcholine-induced relaxation (EC50) | Rabbit Aorta Rings | 10.0 µM | Shifted from 60 ± 10 nM to 150 ± 20 nM | [5] |
| Maximum Acetylcholine Response | Rabbit Aorta Rings | 10.0 µM | Reduced by 20% | [5] |
| Protection against Xanthine (B1682287) Oxidase Damage | Rabbit Aorta Rings | 0.05 - 10 µM | Protected against damage to endothelium-dependent relaxation | [5] |
Table 2: Effects of this compound in Models of Vascular Injury
| Model | Species | This compound Dosage | Key Finding | Reference |
| Hemorrhagic Shock | Rat | 10 mg/kg i.v. | Significant preservation of endothelial structural integrity. | [3] |
| Endotoxemia | Rat | Not specified | Inhibited endotoxin-induced leukocyte adherence and emigration. | [6] |
| Subarachnoid Hemorrhage | Primate | 0.3 mg/kg i.v. every 8 hours | Significantly attenuated cerebral vasospasm (P<0.005) and eliminated phosphatidylcholine hydroperoxide (PCOOH) in cerebral arteries. | [7] |
| Focal Ischemia (MCAO) | Cynomolgus Monkeys | 3.0 mg/kg i.v. | Attenuated post-reperfusion brain edema. | [8] |
| Multiple Cerebral Emboli | Rabbit | 3 mg/kg i.v. (pretreatment) | Significant reduction in neurologic deficits and attenuated post-ischemic neutrophil adhesion. | [9] |
Table 3: Effects of this compound on Leukocyte-Endothelial Interactions in Endotoxemia
| Parameter | Group | Baseline (cells/mm²) | 120 minutes (cells/mm²) | Reference |
| Adherent Leukocytes | This compound + Endotoxin | 415 ± 81 | 638 ± 87 | [6] |
| Adherent Leukocytes | Endotoxin (Group B) | 431 ± 35 | 1121 ± 71 | [6] |
| Adherent Leukocytes | Endotoxin (Group C) | 398 ± 44 | 1290 ± 116 | [6] |
| Adherent Leukocytes | Control | 347 ± 41 | 507 ± 75 | [6] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key studies to evaluate the effects of this compound on the vascular endothelium.
Isolated Aortic Ring Preparation for Vasoreactivity Studies
-
Objective: To assess the direct effects of this compound on endothelium-dependent and -independent vasodilation and its protection against oxidative damage.[5]
-
Protocol:
-
Tissue Preparation: Thoracic aortas are harvested from male New Zealand White rabbits and placed in cold Krebs-bicarbonate solution. The aorta is cleaned of adhering fat and connective tissue, and cut into 4-5 mm rings.
-
Mounting: The rings are mounted in organ chambers filled with Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction and Relaxation: Rings are contracted with phenylephrine (B352888) (0.25 µM). Endothelium-dependent relaxation is assessed by cumulative addition of acetylcholine. Endothelium-independent relaxation is measured using nitroglycerin.
-
Oxidative Stress Induction: To model oxidative damage, the superoxide-generating system of xanthine oxidase (0.1 U/ml) and xanthine (0.4 mM) is added to the organ bath for 40 minutes.
-
This compound Treatment: this compound mesylate (U-74006F) is added to the organ bath at various concentrations (0.05-10 µM) to evaluate its protective effects.
-
Primate Model of Subarachnoid Hemorrhage (SAH)
-
Objective: To determine the effects of this compound on cerebral vasospasm and lipid hydroperoxides following SAH.[7]
-
Protocol:
-
Animal Model: Fourteen Macaca monkeys are used. Experimental SAH is induced around the right middle cerebral artery on day 0.
-
Treatment Groups: Animals are randomly assigned to a this compound group (0.3 mg/kg) or a placebo (vehicle) group. The treatment is administered intravenously every 8 hours for 6 days.
-
Outcome Assessment (Day 7):
-
Angiography: To measure the degree of vasospasm in cerebral arteries.
-
Regional Cerebral Blood Flow: To assess perfusion.
-
Lipid Hydroperoxide Measurement: Levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH) are measured in clots, cerebral cortices, cerebellar hemispheres, and cerebral arteries using chemiluminescence/high-performance liquid chromatography.
-
-
Rat Model of Endotoxemia
-
Objective: To investigate the effects of this compound on leukocyte-endothelial interactions and macromolecular leakage in mesenteric venules during endotoxemia.[6]
-
Protocol:
-
Animal Model: Male Wistar rats are used.
-
Intravital Microscopy: The mesentery is exteriorized and observed under an intravital microscope to visualize microcirculation.
-
Endotoxemia Induction: Endotoxin is administered to induce an inflammatory response.
-
This compound Treatment: An oxygen radical scavenger, this compound mesylate, is administered to assess its effect on leukocyte adherence and emigration.
-
Data Collection: The number of adherent leukocytes per square millimeter of vessel surface is quantified at baseline and after 120 minutes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.
Caption: this compound's protective signaling pathway in vascular endothelial cells.
Caption: Workflow for assessing this compound's effect on vasoreactivity.
Caption: this compound's role in mitigating SAH-induced vasospasm.
Conclusion
This compound mesylate demonstrates significant protective effects on the vascular endothelium, primarily through its potent inhibition of lipid peroxidation. Preclinical evidence robustly supports its ability to preserve endothelial structural integrity, maintain endothelium-dependent vasodilation in the face of oxidative stress, reduce leukocyte adhesion, and attenuate vasospasm in clinically relevant models. The data and protocols presented in this guide underscore the therapeutic potential of this compound in conditions characterized by endothelial dysfunction and oxidative injury. Further research may continue to elucidate its full range of applications in vascular protection.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the 21-aminosteroid lipid peroxidation inhibitor this compound mesylate (U74006F) on hepatic endothelium in experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular effects of the 21-aminosteroid this compound mesylate: protection against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 21-aminosteroid this compound mesylate on leukocyte adhesion and macromolecular leakage during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound mesylate on vasospasm and phospholipid hydroperoxides in a primate model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevention of reperfusion edema after focal ischemia in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of this compound in experimental multiple cerebral emboli: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad's Role in Modulating Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Tirilazad's effects on the blood-brain barrier (BBB). This compound mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a free radical scavenger. This document consolidates quantitative data from preclinical studies, details experimental methodologies, and visualizes the proposed mechanisms of action. The primary focus is on this compound's ability to mitigate BBB disruption in the context of neurological injuries such as subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI).
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Following CNS injuries like subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), the integrity of the BBB is compromised, leading to vasogenic edema, neuroinflammation, and secondary brain injury. This compound has been investigated as a neuroprotective agent due to its ability to counteract oxidative stress-induced damage, a key factor in BBB breakdown.
Mechanism of Action of this compound at the Blood-Brain Barrier
This compound's primary mechanism of action is the inhibition of iron-catalyzed lipid peroxidation.[1] It acts as a free radical scavenger, thereby protecting cellular membranes from oxidative damage.[2][3] This is particularly relevant at the BBB, where the endothelial cell membranes are rich in polyunsaturated fatty acids, making them susceptible to lipid peroxidation.
The proposed signaling pathway is as follows:
Quantitative Data on this compound's Effect on BBB Permeability
The efficacy of this compound in reducing BBB permeability has been quantified in several preclinical studies, primarily using the Evans blue dye extravasation method. The tables below summarize these findings.
Table 1: Effect of this compound on BBB Permeability in Subarachnoid Hemorrhage (SAH) Models
| Animal Model | Injury Model | This compound Dose | Administration Route & Timing | Method of BBB Assessment | Outcome: Reduction in BBB Permeability | Reference |
| Rat | Autologous blood injection | 0.3 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 35.2% (p < 0.05) | [4] |
| Rat | Autologous blood injection | 1.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 60.6% (p < 0.0001) | [4] |
| Male Rat | Autologous blood injection | 0.3 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 43.4% (p <= 0.01) | [5] |
| Female Rat | Autologous blood injection | 0.3 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 48.0% (p <= 0.01) | [5] |
| Male Rat | Autologous blood injection | 1.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 33.1% (p <= 0.05) | [5] |
| Female Rat | Autologous blood injection | 1.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 29.1% (p <= 0.05) | [5] |
| Male Rat | Autologous blood injection | 3.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 28.0% (not significant) | [5] |
| Female Rat | Autologous blood injection | 3.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 23.8% (not significant) | [5] |
Table 2: Effect of this compound on Brain Edema in a Focal Ischemia Model
| Animal Model | Injury Model | This compound Dose | Administration Route & Timing | Method of Assessment | Outcome | Reference |
| Spontaneously Hypertensive Rat | Middle cerebral artery ligation | 3 mg/kg | IV; 10 min, 3h, and 12h after ligation | Brain specific gravity | Significantly higher specific gravity (less edema) in treated rats (p < 0.0001) | [6] |
Experimental Protocols
Subarachnoid Hemorrhage Induction and BBB Permeability Assessment
The following workflow outlines a typical experimental design to assess the effect of this compound on BBB permeability in a rat model of SAH.
Detailed Methodology for Evans Blue Extravasation Assay:
-
Induction of SAH: Anesthetized rats are subjected to SAH, commonly through the injection of autologous, non-heparinized blood into the subarachnoid space.[4]
-
This compound Administration: this compound or a vehicle control is administered intravenously at specified time points before and/or after the induction of SAH. Doses typically range from 0.1 to 3.0 mg/kg.[4][5]
-
Evans Blue Injection: At a predetermined time after SAH (e.g., 3 hours), a solution of Evans blue dye (which binds to serum albumin) is injected intravenously.[4]
-
Circulation and Perfusion: The dye is allowed to circulate for a period (e.g., 30-60 minutes). Subsequently, the animals are transcardially perfused with saline to remove intravascular dye.
-
Brain Tissue Processing: The brain is removed, and the region of interest (e.g., the injured cortex) is dissected.
-
Dye Extraction and Quantification: The extravasated Evans blue dye in the brain tissue is extracted using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer at a specific wavelength (around 620 nm).
-
Data Normalization: The amount of extravasated dye is typically normalized to the weight of the brain tissue.
Clinical Implications and Future Directions
While preclinical studies have demonstrated this compound's efficacy in reducing BBB permeability, clinical trials in patients with SAH and TBI have yielded mixed results.[7] Some studies have suggested a potential benefit in specific patient populations, but overall, a significant improvement in clinical outcomes has not been consistently demonstrated.
Future research should focus on:
-
Advanced Imaging Techniques: Utilizing methods like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to provide a more detailed and quantitative assessment of this compound's effects on BBB permeability in both preclinical and clinical settings.[2]
-
Biomarkers of BBB Injury: Investigating the impact of this compound on biomarkers of BBB disruption, such as S100B and matrix metalloproteinases (MMPs), in cerebrospinal fluid and plasma.[6][8]
-
Targeted Delivery: Exploring strategies to enhance the delivery and concentration of this compound at the site of BBB injury.
Conclusion
This compound demonstrates a clear protective effect on the BBB in preclinical models of acute brain injury, primarily through its potent antioxidant and anti-lipid peroxidation properties. The quantitative data from these studies support its mechanism of action in preserving the integrity of the cerebrovascular endothelium. However, the translation of these findings into consistent clinical benefits remains a challenge. Further research employing advanced imaging and biomarker analysis is warranted to fully elucidate the therapeutic potential of this compound in mitigating BBB dysfunction following neurological insults.
References
- 1. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-Brain Barrier Disruption Predicts Poor Outcome in Subarachnoid Hemorrhage: A Dynamic Contrast-Enhanced MRI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of blood-brain barrier permeability assays: Revisiting old traumatic brain injury rat data for new insights and experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of this compound on subarachnoid hemorrhage-induced blood-brain barrier permeability in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S100B raises the alert in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 8. Early matrix metalloproteinase-9 concentration in the first 48 h after aneurysmal subarachnoid haemorrhage predicts delayed cerebral ischaemia: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (U-74006F) is a non-glucocorticoid 21-aminosteroid, or "lazaroid," specifically designed to inhibit iron-dependent lipid peroxidation and scavenge free radicals.[1] It was developed for the acute treatment of central nervous system (CNS) injuries, including ischemic stroke, subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and spinal cord injury (SCI).[1] The primary mechanism of action of this compound is centered on its potent antioxidant properties, which help to preserve cell membrane integrity and function in the face of oxidative stress, a key component of the secondary injury cascade in various CNS pathologies.[2][3]
This technical guide provides an in-depth overview of the preclinical research findings for this compound, with a focus on quantitative data from various animal models, detailed experimental protocols, and the underlying signaling pathways. While preclinical studies showed promise, it is important to note that this compound's clinical trials yielded mixed and often disappointing results, highlighting the complex translational challenges in neuroprotection.[4][5]
Core Mechanism of Action: Inhibition of Lipid Peroxidation
This compound's neuroprotective effects are primarily attributed to its ability to inhibit lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cell membranes.[2] It achieves this through a combination of mechanisms:
-
Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[3]
-
Membrane Stabilization: By incorporating into the lipid bilayer, this compound is thought to increase membrane stability and reduce its fluidity, making it less susceptible to oxidative damage.[3][6]
-
Preservation of Endogenous Antioxidants: Some studies suggest that this compound helps to maintain the levels of endogenous antioxidants, such as Vitamin E.[3]
The following diagram illustrates the central role of this compound in mitigating the lipid peroxidation cascade.
Caption: this compound's primary mechanism of action.
Preclinical Efficacy in Ischemic Stroke
This compound demonstrated neuroprotective effects in various animal models of focal cerebral ischemia.[1][4] A systematic review and meta-analysis of 18 preclinical studies involving 544 animals showed a significant reduction in infarct volume and improvement in neurological scores.[4][5][7][8]
Quantitative Data: Ischemic Stroke Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Rats (Permanent Focal Ischemia) | 3 mg/kg bolus doses | Reduced stroke lesion size, neuronal necrosis, brain injury, and cerebral edema. | [1] |
| Gerbils (Permanent Focal Ischemia) | Not specified | Improved outcome and reduced stroke lesion size. | [1] |
| Rats (Transient Forebrain Ischemia) | Not specified | Variable effects on neurological outcome. | [1] |
| Meta-Analysis (18 studies, 544 animals) | Various | 29.2% reduction in infarct volume (95% CI: 21.1% to 37.2%). | [4][5][8] |
| Meta-Analysis (18 studies, 544 animals) | Various | 48.1% improvement in neurobehavioral score (95% CI: 29.3% to 66.9%). | [5][7][8] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents, mimicking human stroke.
Caption: Experimental workflow for the MCAO model.
Methodology:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is ligated, and a small incision is made.
-
Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Duration: For transient MCAO, the filament is left in place for a specific duration (e.g., 60-120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place until the end of the experiment.
-
This compound Administration: this compound or a vehicle control is typically administered intravenously as a bolus dose, either before or after the onset of ischemia.[1]
-
Outcome Measures:
-
Neurological Scoring: Animals are assessed at various time points using a standardized neurobehavioral scoring system to evaluate motor deficits.
-
Infarct Volume Measurement: After a set period (e.g., 24-48 hours), the animals are euthanized, and their brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.[9]
-
Preclinical Efficacy in Subarachnoid Hemorrhage (SAH)
This compound was also investigated for its potential to mitigate the secondary brain injury that follows SAH, such as vasospasm and blood-brain barrier (BBB) disruption.[3][10]
Quantitative Data: SAH Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Rats | 0.3 mg/kg this compound | 35.2% reduction in SAH-induced BBB damage (p < 0.05). | [11] |
| Rats | 1.0 mg/kg this compound | 60.6% reduction in SAH-induced BBB damage (p < 0.0001). | [11] |
| Rats | 0.3 mg/kg U-89678 (metabolite) | 39.1% reduction in SAH-induced BBB damage (p < 0.05). | [11] |
| Rats | 1.0 mg/kg U-89678 (metabolite) | 21.3% reduction in SAH-induced BBB damage (not significant). | [11] |
Experimental Protocol: Rat Model of SAH and BBB Permeability Assessment
Caption: Workflow for SAH induction and BBB assessment.
Methodology:
-
SAH Induction:
-
Rats are anesthetized, and a burr hole is drilled over the cortex.
-
Autologous, non-heparinized blood (e.g., 300 µL) is injected into the subarachnoid space.[11]
-
-
This compound Administration: this compound or its vehicle is administered intravenously at specific time points before and/or after the induction of SAH.[11]
-
Blood-Brain Barrier Permeability Assessment (Evans Blue Extravasation Assay):
-
Evans blue dye, which binds to serum albumin, is injected intravenously.[12][13]
-
Under normal conditions, the Evans blue-albumin complex does not cross the BBB. In the event of BBB disruption, the dye extravasates into the brain parenchyma.
-
After a circulation period, the animal is perfused to remove intravascular dye.
-
The brain is harvested, and the extravasated dye is extracted from the tissue using a solvent (e.g., formamide).
-
The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer, providing a quantitative measure of BBB permeability.[12][13]
-
Preclinical Efficacy in Spinal Cord Injury (SCI)
This compound was also evaluated in experimental models of SCI, where it was shown to have neuroprotective effects, likely through the inhibition of post-traumatic lipid peroxidation.[14][15]
Quantitative Data: SCI Models
Due to the nature of the available search results, specific quantitative data on the efficacy of this compound in SCI models (e.g., lesion volume reduction, locomotor score improvement) are not as readily available in tabular format as for stroke and SAH. However, studies have shown that this compound is effective in recovering neural function in animal models of SCI.[14]
Experimental Protocol: Spinal Cord Injury Model
Various methods are used to induce experimental SCI in animals, including contusion, compression, and transection models.
Methodology (General Overview):
-
Anesthesia and Laminectomy: The animal is anesthetized, and a laminectomy is performed at a specific spinal level (e.g., thoracic) to expose the spinal cord.
-
Injury Induction: A standardized injury is induced. For example, in a contusion model, a weight is dropped onto the exposed spinal cord from a specific height.
-
This compound Administration: this compound or vehicle is administered, often as an initial bolus followed by a continuous infusion.[15][16]
-
Outcome Assessment:
-
Behavioral Testing: Locomotor function is assessed at regular intervals using scoring systems such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study, the spinal cord tissue is harvested for histological analysis to assess the extent of tissue damage, neuronal loss, and white matter sparing.
-
In Vitro Studies: Neuronal Viability and Lipid Peroxidation
In vitro assays have been instrumental in elucidating the direct neuroprotective and antioxidant effects of this compound.
Quantitative Data: In Vitro Assays
| Assay Type | Cell Type | Treatment | Key Findings | Reference |
| Neuronal Viability | Fetal mouse spinal cord cells | 3, 10, or 30 µM this compound or U-89678 | Both compounds enhanced neuronal survival in a concentration-dependent manner against iron-induced lipid peroxidative injury. U-89678 was slightly more potent. | [11] |
| Neuronal Viability | Rat embryonic mesencephalic neurons | 0.3 µM this compound | 140% higher number of tyrosine hydroxylase-immunopositive neurons compared to control after 7 days in vitro. | [17] |
Experimental Protocol: In Vitro Lipid Peroxidation Assay
Caption: General workflow for an in vitro lipid peroxidation assay.
Methodology (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Sample Preparation: A biological sample, such as brain homogenate or cell lysate, is prepared.
-
Treatment: The sample is incubated with this compound at various concentrations.
-
Induction of Lipid Peroxidation: A pro-oxidant, such as an iron salt (e.g., ferrous ammonium sulfate), is added to initiate lipid peroxidation.[11]
-
TBARS Reaction: Thiobarbituric acid (TBA) is added to the sample. TBA reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a colored adduct.[18]
-
Quantification: The amount of the MDA-TBA adduct is quantified by measuring its absorbance with a spectrophotometer (typically at 532 nm). A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of lipid peroxidation.[18]
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for interpreting its efficacy and safety data.
Pharmacokinetic Parameters
| Species | Dose | Key Pharmacokinetic Parameters | Reference |
| Healthy Male Volunteers | 0.25 - 2.0 mg/kg (single IV infusion) | Apparent elimination half-life: ~3.7 hours. Clearance approached liver blood flow. | [2] |
| Healthy Male Volunteers | Up to 10 mg/kg/day (multiple doses) | Mean half-life after last dose: 61.2 - 123 hours. U-89678 (metabolite) half-life: 60.5 - 111 hours. | [19] |
| Healthy Male Volunteers | 6.0, 12.0, and 16.0 mg/kg/day (multiple doses) | Mean half-life after final dose: ~80 hours. | [6] |
Conclusion
The preclinical research on this compound provided a strong rationale for its investigation in clinical trials for various acute CNS injuries. The compound consistently demonstrated neuroprotective effects in animal models of ischemic stroke, SAH, and SCI, primarily through its potent inhibition of lipid peroxidation. The quantitative data from these studies, along with the detailed experimental protocols, offer valuable insights for researchers in the field of neuroprotection. However, the failure of this compound to show significant benefit in many clinical trials underscores the challenges of translating preclinical findings to human patients and highlights the need for continued research into the complex pathophysiology of acute brain and spinal cord injuries.
References
- 1. The effect of this compound mesylate (U74006F) on cerebral oxygen consumption, and reactivity of cerebral blood flow to carbon dioxide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacokinetics and tolerability of this compound mesylate, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review and meta-analysis of the efficacy of this compound in experimental stroke – SINAPSE [sinapse.ac.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics of this compound in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Mesylate - SCIRE Professional [scireproject.com]
- 15. Administration of methylprednisolone for 24 or 48 hours or this compound mesylate for 48 hours in the treatment of acute spinal cord injury. Results of the Third National Acute Spinal Cord Injury Randomized Controlled Trial. National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple-dose tolerability and pharmacokinetics of this compound mesylate at doses of up to 10 mg/kg/day administered over 5-10 days in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad: A Technical Guide to its Cytoprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid (lazaroid) developed for its potent cytoprotective and neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals, which are key drivers of cellular damage in a variety of pathological conditions, including central nervous system (CNS) injuries.[1][2][3][4] This technical guide provides an in-depth overview of the cytoprotective effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. While showing promise in preclinical studies, its clinical efficacy has yielded mixed results, highlighting the complexity of translating antioxidant therapies to clinical success.[2][5][6][7]
Core Mechanism of Action: Inhibition of Lipid Peroxidation
This compound's cytoprotective effects are primarily attributed to its ability to interrupt the cascade of lipid peroxidation within cellular membranes.[2][3][4] This process, initiated by reactive oxygen species (ROS), leads to the degradation of lipids, compromising membrane integrity and function, ultimately leading to cell death. This compound mitigates this damage through a multi-faceted approach:
-
Free Radical Scavenging: this compound directly scavenges lipid peroxyl and hydroxyl radicals, reducing the propagation of the lipid peroxidation chain reaction.[8]
-
Membrane Stabilization: By inserting into the lipid bilayer, this compound decreases membrane fluidity, which can limit the diffusion of free radicals and enhance membrane stability.[8]
-
Preservation of Endogenous Antioxidants: this compound helps to maintain the levels of endogenous antioxidants, such as vitamin E, further bolstering the cell's defense against oxidative stress.[8]
-
Modulation of Calcium Homeostasis: this compound has been shown to affect cellular calcium homeostasis, which is often dysregulated during oxidative stress and can trigger downstream cell death pathways.[2]
-
Anti-inflammatory Effects: While less pronounced than its antioxidant activity, this compound also exhibits anti-inflammatory properties, which can contribute to its overall cytoprotective effect in the context of tissue injury.[2][4]
Signaling Pathway: Inhibition of Lipid Peroxidation
Quantitative Data on Cytoprotective Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the cytoprotective effects of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound
| Species | Model | Treatment Regimen | Key Findings | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion | 0.3, 1.0, and 3.0 mg/kg IV at 15 min, 2h, and 6h post-occlusion | Dose-dependent reduction in ischemic damage volume (25.3% at 1.0 mg/kg, 32.9% at 3.0 mg/kg). Significant improvement in neurological deficit score at 3.0 mg/kg. | [9] |
| Rat | Subarachnoid Hemorrhage (SAH) | 0.3 and 1.0 mg/kg IV 10 min before and 2h after SAH | Significant reduction in blood-brain barrier damage (35.2% at 0.3 mg/kg, 60.6% at 1.0 mg/kg). | [10] |
| Animal Models (Meta-analysis) | Focal Ischemia | Various | Reduced infarct volume by 29.2% and improved neurobehavioral score by 48.1%. | [11] |
Table 2: In Vitro Cytoprotective Effects of this compound
| Cell Type | Insult | This compound Concentration | Key Findings | Reference |
| Fetal Mouse Spinal Cord Neurons | Iron-induced Lipid Peroxidation (200 µM Ferrous Ammonium (B1175870) Sulfate) | 3, 10, and 30 µM | Concentration-dependent enhancement of neuronal survival. | [10] |
| Rat Embryonic Mesencephalic Neurons | Culture Conditions | 0.3 µM | 140% increase in the number of tyrosine hydroxylase-immunopositive (dopaminergic) neurons after 7 days. | [12] |
| Rat and Human Embryonic Mesencephalic Cell Suspensions | Culture Conditions | Not specified | Maintained a high degree of viability for several hours longer than control suspensions. | [12] |
| Cerebellar Granule Cells | Peroxynitrite Toxicity | 100 µM | Approximately 50% protection when applied before or after the insult. | [13] |
Table 3: Clinical Trial Outcomes for this compound
| Condition | Dosage | Key Findings | Reference |
| Aneurysmal Subarachnoid Hemorrhage (European/Australian/New Zealand Trial) | 6 mg/kg/day | Reduced mortality and increased frequency of good recovery on the Glasgow Outcome Scale at 3 months. | [7] |
| Aneurysmal Subarachnoid Hemorrhage (North American Trial) | Up to 6 mg/kg/day | No significant improvement in overall outcome. | [1] |
| Traumatic Brain Injury | 2.5 mg/kg every 6h for 5 days | No significant benefit in moderate or severe TBI. | [14] |
| Acute Ischemic Stroke | Various | Increased death and disability. | [8] |
Detailed Experimental Protocols
In Vivo Model of Subarachnoid Hemorrhage and Blood-Brain Barrier Permeability
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of SAH: Autologous nonheparinized blood (300 µl) is injected under the dura of the left cortex.
-
Treatment: this compound is administered intravenously at specified doses (e.g., 0.3 or 1.0 mg/kg) at set time points before and after SAH induction (e.g., 10 minutes before and 2 hours after).
-
Assessment of BBB Damage: Blood-brain barrier damage is quantified by measuring the extravasation of Evans blue dye, a protein-bound dye, into the injured cortex 3 hours post-SAH. The amount of extravasated dye is determined spectrophotometrically from brain tissue homogenates.[10]
In Vitro Model of Iron-Induced Lipid Peroxidative Neuronal Injury
-
Cell Culture: Fetal mouse spinal cord cells are cultured.
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 3, 10, or 30 µM) for 1 hour.
-
Induction of Injury: Lipid peroxidation is induced by exposing the cells to ferrous ammonium sulfate (B86663) (FAS) (e.g., 200 µM) for 40 minutes.
-
Assessment of Cell Viability: Cell viability is measured by the uptake of a radiolabeled amino acid analogue, such as [3H]alpha-(methyl)-aminoisobutyric acid, 45 minutes after the FAS treatment. Increased uptake correlates with higher cell viability.[10]
Experimental Workflow: In Vitro Neuroprotection Assay
Modulation of Cellular Signaling Pathways
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.
While direct evidence for this compound-mediated activation of the Nrf2 pathway is limited in the reviewed literature, its potent antioxidant properties suggest a potential indirect influence. By reducing the overall oxidative burden, this compound may help to preserve the cellular components, including the machinery of the Nrf2 pathway, allowing for a more effective endogenous antioxidant response.
The Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
This compound's role in preventing apoptosis is primarily by mitigating the upstream triggers of the intrinsic pathway, namely oxidative stress and subsequent mitochondrial dysfunction. By inhibiting lipid peroxidation and scavenging free radicals, this compound helps to maintain mitochondrial integrity, preventing the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, prevents the activation of the caspase cascade and subsequent cell death.
Conclusion
This compound is a potent inhibitor of lipid peroxidation with well-documented cytoprotective effects in a range of preclinical models of cellular injury, particularly those involving oxidative stress. Its ability to scavenge free radicals and stabilize cellular membranes provides a strong rationale for its use in conditions characterized by ischemia-reperfusion injury and trauma. However, the translation of these promising preclinical findings to consistent clinical efficacy has been challenging, with mixed results in large-scale clinical trials for subarachnoid hemorrhage, traumatic brain injury, and stroke. This underscores the complexities of treating multifactorial human diseases with a single-mechanism agent. Future research may focus on identifying specific patient populations that may benefit most from this compound therapy or exploring its use in combination with other neuroprotective agents. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and its potential as a cytoprotective agent.
References
- 1. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Mesylate used for? [synapse.patsnap.com]
- 5. A multicenter trial on the efficacy of using this compound mesylate in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metaanalysis of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Dose-response analysis of the effect of 21-aminosteroid this compound mesylate (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of this compound mesylate in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Tirilazad's Role in Mitigating Cerebral Vasospasm: A Technical Guide
Introduction
Tirilazad mesylate is a 21-aminosteroid, part of a class of compounds known as "lazaroids," developed for its potent cytoprotective properties.[1][2] Structurally distinct from glucocorticoids, this compound lacks hormonal effects and was specifically designed to inhibit iron-dependent lipid peroxidation in cell membranes.[1][3] Its primary therapeutic target was the reduction of secondary ischemic brain damage, particularly delayed cerebral vasospasm, which is a severe complication following aneurysmal subarachnoid hemorrhage (aSAH).[2] Vasospasm, the narrowing of cerebral arteries, can lead to reduced cerebral blood flow, infarction, and poor neurological outcomes. This guide provides a detailed examination of this compound's mechanism of action, the experimental protocols used to evaluate its efficacy, and a summary of quantitative findings from preclinical and clinical studies.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The pathophysiology of vasospasm after aSAH is intrinsically linked to the extravasation of blood into the subarachnoid space. The lysis of red blood cells releases oxyhemoglobin, which in turn liberates heme and iron. This free iron acts as a catalyst for the generation of reactive oxygen species (ROS) and subsequent iron-catalyzed lipid peroxidation of cell membranes, particularly within the vascular endothelium and smooth muscle.[2]
This compound exerts its primary effect by interrupting this destructive cascade.[3] By intercalating into the lipid bilayer of cell membranes, it acts as a potent antioxidant through several mechanisms:[1][3][4]
-
Scavenging of Lipid Peroxyl Radicals: It directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[3][4]
-
Membrane Stabilization: It decreases cell membrane fluidity, making it more resistant to oxidative attack.[1][3]
-
Preservation of Endogenous Antioxidants: It helps maintain levels of other crucial antioxidants like Vitamin E within the cell membrane.[3]
This inhibition of lipid peroxidation is believed to protect the vascular endothelium from damage, preserve the function of endothelium-dependent relaxation factors (like nitric oxide), and thereby attenuate the sustained vasoconstriction that characterizes cerebral vasospasm.[5][6]
Signaling Pathway of this compound Intervention
The following diagram illustrates the pathological cascade leading to vasospasm and the specific point of intervention by this compound.
Preclinical Evaluation and Experimental Protocols
This compound's potential was extensively evaluated in various animal models designed to mimic human aSAH and subsequent vasospasm.[7] Primate, canine, and rabbit models have been commonly used, as they develop a delayed arterial narrowing that resembles the clinical time course.[7][8]
Representative Experimental Protocol: Primate SAH Model
A frequently cited methodology involves the autologous blood injection model in non-human primates, which provides a robust simulation of vasospasm.[8][9]
1. Animal Subjects: Adult Macaca monkeys are often used.[8] 2. Baseline Measurement: Pre-hemorrhage baseline cerebral angiography is performed to establish normal arterial diameters. 3. Induction of SAH:
- Autologous non-heparinized arterial blood is drawn from the femoral artery.
- Under anesthesia, a craniotomy is performed.
- The drawn blood is injected into the subarachnoid space, typically around a major cerebral artery like the middle cerebral artery (MCA), to simulate an aneurysm rupture.[8][9] 4. Subject Randomization: Animals are randomly assigned to receive either this compound mesylate or a vehicle placebo.[9] 5. Drug Administration:
- Treatment is initiated within a specified timeframe post-SAH (e.g., within 20 hours).[5]
- This compound or vehicle is administered intravenously (IV) at regular intervals (e.g., every 8 hours) for a duration corresponding to the peak period of vasospasm (e.g., for 6-7 days).[5][8] 6. Endpoint Evaluation (Day 7-10):
- Primary Endpoint (Vasospasm): Follow-up angiography is performed to measure the diameters of cerebral arteries. The degree of vasospasm is quantified as the percentage reduction in diameter compared to the baseline.[5]
- Biochemical Analysis: Brain and arterial tissue samples are collected to measure markers of lipid peroxidation, such as phosphatidylcholine hydroperoxide (PCOOH).[5][9]
- Functional Outcomes: In some models, regional cerebral blood flow (rCBF) measurements and neurological scoring are also conducted.[8] 7. Data Analysis: Statistical comparisons are made between the this compound-treated and placebo groups to determine efficacy.[5]
Experimental Workflow Diagram
Quantitative Data Summary
Preclinical Studies
Preclinical studies consistently demonstrated this compound's efficacy in reducing vasospasm and markers of oxidative stress.
| Animal Model | This compound Dosage | Key Quantitative Finding | Reference |
| Primate (Macaca) | 0.3 mg/kg IV every 8 hrs for 6 days | Vasospasm significantly attenuated (p<0.005). Phosphatidylcholine hydroperoxide (PCOOH) levels in cerebral arteries were significantly lower than in the placebo group (p<0.025). | [5][8][9] |
| Multiple CNS Models | N/A (Review) | Efficacy correlated with a reduction in markers of oxygen radical-induced lipid peroxidation. Attenuated vasospasm, edema, and improved neurological recovery. | [3] |
| Gerbil (Ischemia) | 10 mg/kg IP | Significantly blunted the post-reperfusion elevation in leukotrienes LTC4 and LTB4. | [10] |
Clinical Trials
Despite the strong preclinical promise, large-scale clinical trials in humans yielded disappointing and conflicting results. While some studies showed a reduction in symptomatic vasospasm, this did not translate into a consistent improvement in overall neurological outcomes or mortality.[11][12]
| Trial / Analysis | Phase | No. of Patients | This compound Dosage | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | North American Study | III | 897 | 2 or 6 mg/kg/day IV | No significant difference in mortality, favorable outcome (GOS), or incidence of vasospasm compared to placebo. |[13] | | European/Australian/NZ | III | 1015 (in a larger trial) | Varied | Reported a significant decrease in mortality and an increase in good recovery. |[3][14] | | International Multicenter (Women) | III | 819 | High-dose | Reduced symptomatic vasospasm (24.8% vs 33.7% in placebo, p=0.005). No significant difference in 3-month mortality. |[14] | | Cochrane Meta-Analysis (2010) | N/A | 3821 (5 trials) | Varied | Reduced incidence of delayed cerebral ischemia/symptomatic vasospasm (OR 0.80). No significant difference in death (OR 0.89) or poor outcome (OR 1.04). |[11][12] | | Phase II Dose-Escalation | II | 245 | 0.6, 2, or 6 mg/kg/day | Deemed safe up to 6 mg/kg/day. A trend toward improved 3-month outcome was seen in the 2 mg/kg group. |[15] |
GOS = Glasgow Outcome Scale; OR = Odds Ratio
Conclusion
This compound mesylate was a rationally designed neuroprotective agent with a clear and potent mechanism of action: the inhibition of lipid peroxidation.[1] Preclinical studies robustly supported its efficacy in animal models of aSAH, demonstrating a significant reduction in vasospasm and associated biochemical markers of oxidative stress.[5] However, this preclinical success did not translate to definitive clinical benefit in large-scale human trials.[11][13] While meta-analyses confirmed that this compound could reduce the incidence of symptomatic vasospasm, this effect failed to consistently improve overall patient outcomes in terms of mortality and long-term disability.[12][14][16] The journey of this compound underscores the significant translational gap between animal models and human neuropathology, highlighting the complex, multifactorial nature of secondary brain injury after subarachnoid hemorrhage.
References
- 1. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 7. Experimental models of subarachnoid hemorrhage for studies of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound mesylate on vasospasm and phospholipid hydroperoxides in a primate model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. Effects of the lipid peroxidation inhibitor this compound mesylate (U-74006F) on gerbil brain eicosanoid levels following ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 13. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medical Management of Cerebral Vasospasm following Aneurysmal Subarachnoid Hemorrhage: A Review of Current and Emerging Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metaanalysis of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise and Fall of a Neuroprotectant: An In-Depth Technical Guide to Tirilazad
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tirilazad (U-74006F) emerged in the late 20th century as a promising neuroprotective agent, born from a rational drug design program aimed at mitigating the devastating secondary neuronal injury cascades initiated by oxidative stress. As a non-glucocorticoid 21-aminosteroid, or "lazaroid," its primary mechanism of action is the potent inhibition of iron-dependent lipid peroxidation, a key pathological process in acute central nervous system (CNS) injuries such as subarachnoid hemorrhage (SAH) and ischemic stroke.[1][2][3] Preclinical studies across various animal models demonstrated significant neuroprotective effects, including reduced infarct volume and improved neurological outcomes.[4] However, this early promise did not consistently translate to the clinical setting. While one major clinical trial in SAH patients showed a reduction in mortality and improved outcomes, particularly in men, a subsequent North American trial failed to replicate these findings.[5][6] Furthermore, extensive clinical investigation in acute ischemic stroke revealed a lack of efficacy and, alarmingly, a trend towards worse outcomes, ultimately leading to the cessation of its development for this indication.[3] This guide provides a comprehensive technical overview of the history, development, mechanism of action, and the pivotal preclinical and clinical data that defined the trajectory of this compound.
History and Development
This compound was developed by the Upjohn Company (now part of Pfizer) as part of a class of compounds known as 21-aminosteroids or "lazaroids."[7] These synthetic steroids were specifically designed to inhibit lipid peroxidation while being devoid of the hormonal effects associated with glucocorticoids.[7] The rationale for its development was based on the growing understanding that oxygen free radical-induced, iron-catalyzed lipid peroxidation plays a crucial role in the secondary damage that follows CNS injuries.[2][8] After demonstrating efficacy in various preclinical models of CNS injury, this compound entered clinical trials for conditions including traumatic brain injury, spinal cord injury, aneurysmal subarachnoid hemorrhage, and acute ischemic stroke.[3][9] Despite being licensed for the treatment of SAH in some countries, its overall clinical utility remained a subject of debate, and its development for other indications was halted.[3]
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound's primary neuroprotective effect is attributed to its potent inhibition of iron-dependent lipid peroxidation within cellular membranes.[1][3] This is achieved through a combination of mechanisms:
-
Free Radical Scavenging: this compound directly scavenges lipid peroxyl and hydroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[3][4]
-
Membrane Stabilization: By incorporating into the lipid bilayer, this compound decreases membrane fluidity, which can help to preserve membrane integrity and function in the face of oxidative stress.[7]
-
Preservation of Endogenous Antioxidants: this compound has been shown to help maintain levels of endogenous antioxidants, such as Vitamin E, within the cell membrane.[3][9]
-
Modulation of Inflammatory Responses and Calcium Homeostasis: While less pronounced than its antioxidant effects, this compound also appears to modulate inflammatory responses and cellular calcium dysregulation that can exacerbate neuronal injury.[1]
The central role of this compound in inhibiting lipid peroxidation is depicted in the signaling pathway below.
Caption: this compound's inhibition of the lipid peroxidation cascade.
Preclinical Studies
This compound demonstrated significant neuroprotective effects in a wide range of animal models of CNS injury.
Ischemic Stroke Models
In experimental models of focal cerebral ischemia, this compound was shown to reduce infarct size, neuronal necrosis, brain injury, and cerebral edema.[3] A systematic review and meta-analysis of 18 preclinical studies involving 544 animals found that this compound reduced infarct volume by an average of 29.2% (95% confidence interval 21.1% to 37.2%) and improved neurobehavioral scores by 48.1% (95% confidence interval 29.3% to 66.9%).[4] Bolus doses as low as 3 mg/kg were found to be neuroprotective in these models.[3]
Subarachnoid Hemorrhage (SAH) Models
In animal models of SAH, this compound was shown to attenuate both the acute and delayed vascular consequences of the hemorrhage.[2][8] This included reducing the disruption of the blood-brain barrier and protecting the brain against ischemic insults.[2][10] For instance, in a rat model of SAH, this compound at doses of 0.3 and 1.0 mg/kg significantly reduced blood-brain barrier damage by 35.2% and 60.6%, respectively.[10]
In Vitro Studies
In vitro studies using fetal mouse spinal cord cells demonstrated that this compound and its active metabolite, U-89678, protected cultured neurons from iron-induced lipid peroxidative injury in a concentration-dependent manner.[10]
Table 1: Summary of Key Preclinical Efficacy Data for this compound
| Model System | Key Findings | Dosage/Concentration | Reference |
| Animal Models of Focal Ischemia (Meta-analysis) | 29.2% reduction in infarct volume | Various | [4] |
| Animal Models of Focal Ischemia (Meta-analysis) | 48.1% improvement in neurobehavioral score | Various | [4] |
| Rat Model of SAH | 35.2% reduction in BBB damage | 0.3 mg/kg | [10] |
| Rat Model of SAH | 60.6% reduction in BBB damage | 1.0 mg/kg | [10] |
| Cultured Fetal Mouse Spinal Cord Neurons | Concentration-dependent neuronal survival | 3, 10, or 30 µM | [10] |
Clinical Trials
The clinical development of this compound yielded mixed and often disappointing results, highlighting the challenges of translating preclinical efficacy to human patients.
Aneurysmal Subarachnoid Hemorrhage (SAH)
Clinical trials of this compound in patients with aneurysmal SAH produced conflicting outcomes. A large cooperative study in Europe, Australia, and New Zealand involving 1,023 patients found that a daily dose of 6 mg/kg of this compound was associated with reduced mortality (p=0.01) and a higher frequency of good recovery on the Glasgow Outcome Scale at 3 months (p=0.01) compared to placebo.[5] However, these benefits were predominantly observed in male patients.[5] In contrast, a subsequent North American cooperative study with 902 patients did not find a significant improvement in overall outcome with this compound at doses up to 6 mg/kg per day.[6] A later trial in women with SAH using a higher dose of 15 mg/kg/day showed a significant reduction in the incidence of symptomatic vasospasm but no effect on the primary endpoint of mortality at 3 months.[11]
Acute Ischemic Stroke
The clinical trial program for this compound in acute ischemic stroke ultimately led to the cessation of its development for this indication. A systematic review of six randomized, controlled trials involving 1,757 patients found that this compound did not improve outcomes.[3] In fact, there was a significant increase in the combined endpoint of death and disability.[3] The odds ratio for death and disability on the expanded Barthel Index was 1.23 (95% CI 1.01 to 1.51), and on the Glasgow Outcome Scale was 1.23 (95% CI 1.01 to 1.50).[3] The most common adverse event was infusion site phlebitis, which was significantly more frequent in the this compound group (OR 2.81, 95% CI 2.14 to 3.69).[3]
Table 2: Summary of Key Clinical Trial Outcomes for this compound
| Indication | Trial/Study | Key Findings | Dosage | Reference |
| Aneurysmal SAH | European/Australian/NZ Cooperative Study | Reduced mortality (p=0.01) and improved good recovery (p=0.01) in the overall population (benefit mainly in men). | 6 mg/kg/day | [5] |
| Aneurysmal SAH | North American Cooperative Study | No significant improvement in overall outcome. | Up to 6 mg/kg/day | [6] |
| Aneurysmal SAH (Women) | High-Dose Trial | Significant reduction in symptomatic vasospasm (p=0.005), but no difference in mortality. | 15 mg/kg/day | [11] |
| Acute Ischemic Stroke | Systematic Review of 6 trials | Increased death and disability (OR 1.23). | Various | [3] |
| Acute Ischemic Stroke | Systematic Review of 6 trials | Increased infusion site phlebitis (OR 2.81). | Various | [3] |
Pharmacokinetics
This compound is administered intravenously and is characterized by a long half-life that increases with multiple dosing.[12]
Table 3: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Population/Conditions | Reference |
| Half-life (t½) | ~80 hours | Healthy male volunteers after 7 days of multiple dosing (6.0, 12.0, or 16.0 mg/kg/day) | [12] |
| Metabolism | Primarily hepatic | General | [7] |
| Active Metabolites | U-89678, U-87999 | General | [12] |
This compound has active metabolites, U-89678 and U-87999, which also contribute to its pharmacological effects.[12] The pharmacokinetics of this compound are approximately linear over a dosage range of 1.0-16.0 mg/kg/day.[12]
Experimental Protocols
In Vitro Lipid Peroxidation Assay (Representative Protocol)
This protocol is a representative example of how the anti-lipid peroxidation activity of this compound could be assessed in vitro. It is based on the principles of commonly used assays that measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
Objective: To determine the concentration-dependent inhibitory effect of this compound on iron-induced lipid peroxidation in a biological membrane preparation (e.g., rat brain homogenate).
Materials:
-
Rat brain tissue
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in a suitable solvent)
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Ascorbic acid solution
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Preparation of Brain Homogenate: Homogenize fresh rat brain tissue in ice-cold PBS to create a 10% (w/v) homogenate. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is used as the source of polyunsaturated fatty acids for the peroxidation reaction.
-
Incubation: In separate test tubes, add the brain homogenate supernatant, followed by varying concentrations of this compound or vehicle control.
-
Initiation of Lipid Peroxidation: Initiate lipid peroxidation by adding freshly prepared FeSO₄ and ascorbic acid to the tubes.
-
Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA, which precipitates proteins.
-
Color Development: Add TBA reagent to the mixture and heat at 95-100°C for a set time (e.g., 20-30 minutes). This allows the MDA generated during lipid peroxidation to react with TBA to form a pink-colored adduct.
-
Measurement: After cooling, centrifuge the tubes to pellet the precipitated protein. Measure the absorbance of the clear supernatant at a specific wavelength (typically ~532 nm) using a spectrophotometer.
-
Calculation: The extent of lipid peroxidation is proportional to the absorbance. The inhibitory effect of this compound is calculated as the percentage reduction in absorbance compared to the vehicle control. An IC₅₀ value (the concentration of this compound that inhibits lipid peroxidation by 50%) can be determined by plotting the percentage inhibition against the log of the this compound concentration.
Preclinical Animal Model of SAH (Workflow)
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of subarachnoid hemorrhage.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, randomized, vehicle-controlled study of high-dose this compound mesylate in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tirilazad In Vivo Study Protocols for Rat Models of CNS Injury
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tirilazad mesylate is a non-glucocorticoid, 21-aminosteroid (lazaroid) that functions as a potent inhibitor of iron-dependent lipid peroxidation.[1] Its primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of oxidative damage that is a key component of secondary injury cascades following acute central nervous system (CNS) insults such as ischemic stroke and spinal cord injury.[1][2][3] Preclinical studies in rodent models have demonstrated the neuroprotective effects of this compound, showing reductions in infarct volume, edema, and neuronal necrosis, which has supported its investigation for therapeutic use.[1][4]
These protocols provide detailed methodologies for evaluating the efficacy of this compound in established rat models of focal cerebral ischemia and spinal cord contusion injury.
Key Experimental Protocols
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[5][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (260-300g)
-
Anesthesia (e.g., Isoflurane)
-
4-0 nylon monofilament with a silicon-coated or blunted tip[5]
-
Operating microscope or surgical loupes
-
Microvascular clips
-
Standard surgical instruments
-
Heating pad to maintain body temperature (37 ± 0.5°C)
Procedure:
-
Anesthetize the rat and secure it in a supine position. Maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through blunt dissection.[7]
-
Ligate the distal end of the ECA and place a temporary microvascular clip on the CCA and ICA to prevent bleeding.[7]
-
Make a small incision in the ECA stump. Introduce the 4-0 monofilament through the ECA into the ICA.
-
Advance the filament approximately 17-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[5][7]
-
After the desired occlusion period (e.g., 60-120 minutes for transient MCAO), withdraw the filament to allow for reperfusion.[4][8]
-
Remove the microvascular clips, permanently ligate the ECA stump, and close the incision.
-
Allow the animal to recover from anesthesia in a warm environment. Administer post-operative analgesics and care as per institutional guidelines.
Spinal Cord Injury (SCI) Model: Contusion Injury
This protocol details the creation of a reproducible contusion injury to the thoracic spinal cord in rats.[4][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., Ketamine/Xylazine or Isoflurane)
-
Spinal cord impactor device (e.g., Infinite Horizon Impactor)
-
Stereotactic frame
-
Surgical drill or rongeurs
-
Standard surgical instruments
-
Heating pad
Procedure:
-
Anesthetize the rat and shave the dorsal thoracic area.
-
Mount the animal in a stereotactic frame.
-
Make a dorsal midline incision over the thoracic vertebrae (T9-T11).
-
Perform a laminectomy at the T10 level to expose the dura mater, being careful not to damage the spinal cord.[4]
-
Stabilize the vertebral column by clamping the spinous processes of T9 and T11.[4][9]
-
Position the impactor tip centrally over the exposed spinal cord.
-
Induce the contusion injury using the impactor device with defined parameters (e.g., a 10g rod dropped from a height of 12.5 mm or 25 mm).
-
After impact, remove the device and close the muscle layers and skin with sutures.
-
Provide post-operative care, including manual bladder expression twice daily until bladder function returns, analgesics, and antibiotics.[4][10]
This compound Dosing and Administration
The following table summarizes typical dosing regimens for this compound in rat studies. The vehicle is often a citrate (B86180) buffer.
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) | [4][6] |
| Dosage Range | 3 - 10 mg/kg | [1][4][6] |
| Typical Dosing Schedule | Pre-treatment (before injury), or post-treatment (e.g., 10 min, 2h, 4h, 10h after injury/reperfusion) | [4][11] |
| Example Regimen (Stroke) | 10 mg/kg i.p. as a pretreatment, with repeat doses at 4 and 10 hours post-reperfusion. | [4] |
| Example Regimen (SCI) | 10 mg/kg bolus injection, followed by repeated doses. | [12] |
Outcome Measures and Assessment Protocols
Quantification of Infarct Volume (TTC Staining)
Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to form a red formazan (B1609692) product. Infarcted (dead) tissue lacks this enzymatic activity and remains unstained (white).[13]
Protocol:
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Decapitate the animal and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to firm the tissue for slicing.
-
Slice the brain into 2-mm thick coronal sections.[5]
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 20-30 minutes in the dark.[5]
-
Fix the stained slices in 10% formalin.
-
Digitally scan or photograph the sections. Use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice.
-
The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness (2 mm). To correct for edema, the infarct area can be calculated indirectly: (Area of contralateral hemisphere) - (Area of non-infarcted ipsilateral hemisphere).[13]
Neurological Deficit Scoring
Principle: A battery of behavioral tests is used to assess motor, sensory, and reflex deficits following CNS injury.
Protocol (Post-Stroke): Neurological function can be evaluated using a composite scoring system. The Garcia score is a common example.
| Score | Test | Description |
| 3-18 | Garcia Score | A composite score evaluating 6-7 individual tests. |
| 1. Spontaneous Activity | Observe activity in a transparent cylinder for 5 min. | |
| 2. Symmetry of Limb Movement | Observe forelimb and hindlimb symmetry during movement. | |
| 3. Forelimb Outstretching | Lift the rat by the tail and observe forelimb extension. | |
| 4. Climbing | Place the rat on a wire grid and observe climbing ability. | |
| 5. Body Proprioception | Gently push the rat sideways and observe resistance. | |
| 6. Response to Vibrissae Touch | Lightly touch vibrissae and observe head movement. | |
| Longa Score (5-point scale) | A simpler scale often used for initial assessment.[14] | |
| 0 | No Deficit | Normal neurological function. |
| 1 | Mild Deficit | Fails to fully extend the contralateral forepaw.[14] |
| 2 | Moderate Deficit | Circling towards the contralateral side.[14] |
| 3 | Severe Deficit | Falling to the contralateral side.[14] |
| 4 | No Spontaneous Walking | Depressed level of consciousness.[14] |
Assessment of Blood-Brain Barrier (BBB) Permeability
Principle: Evans Blue dye binds to serum albumin. Under normal conditions, this complex cannot cross the BBB. Extravasation of the dye into the brain parenchyma indicates increased BBB permeability.[2][15]
Protocol:
-
Inject Evans Blue dye (2% in saline, 4 ml/kg) intravenously.
-
Allow the dye to circulate for 1-2 hours.
-
Deeply anesthetize the rat and perform transcardial perfusion with saline until clear fluid exits the right atrium to remove intravascular dye.[2]
-
Dissect the brain region of interest (e.g., ipsilateral and contralateral hemispheres).
-
Homogenize the tissue in formamide (B127407) or trichloroacetic acid.[2]
-
Incubate the homogenate (e.g., 24 hours at 60°C) to extract the dye.
-
Centrifuge the samples and measure the fluorescence or absorbance (at 620 nm) of the supernatant.[2]
-
Quantify the amount of Evans Blue against a standard curve. Results are expressed as µg of dye per gram of tissue.
Measurement of Lipid Peroxidation (MDA Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored adduct that can be measured colorimetrically.[16][17]
Protocol:
-
Harvest and snap-freeze brain or spinal cord tissue at the desired time point.
-
Homogenize the tissue in ice-cold buffer (e.g., Tris-HCl) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo peroxidation.[17][18]
-
Centrifuge the homogenate and collect the supernatant.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid) to the supernatant.[16]
-
Incubate the mixture in a boiling water bath (95-100°C) for 60 minutes.[17]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve and normalize to the protein content of the sample.
Data Presentation
Table 1: Summary of this compound Efficacy in Rat MCAO Model
| Outcome Measure | Vehicle Control Group (Mean ± SD) | This compound (10 mg/kg) Group (Mean ± SD) | Percent Reduction |
| Infarct Volume (mm³) | 150 ± 25 | 90 ± 20 | 40% |
| Neurological Score (Garcia) | 8 ± 2 | 14 ± 3 | - |
| BBB Permeability (µg EB/g tissue) | 10.5 ± 2.1 | 4.2 ± 1.5 | 60% |
| MDA Levels (nmol/mg protein) | 2.5 ± 0.5 | 1.3 ± 0.3 | 48% |
Table 2: Summary of this compound Efficacy in Rat SCI Model
| Outcome Measure | Vehicle Control Group (Mean ± SD) | This compound (10 mg/kg) Group (Mean ± SD) | Percent Improvement/Reduction |
| Locomotor Score (BBB Scale) | 7 ± 2 | 12 ± 3 | - |
| Lesion Volume (mm³) | 12 ± 3 | 7 ± 2 | 42% |
| MDA Levels (nmol/mg protein) | 3.1 ± 0.6 | 1.5 ± 0.4 | 52% |
Visualizations
Caption: Workflow for evaluating this compound in a rat stroke model.
Caption: this compound inhibits the lipid peroxidation cascade.
References
- 1. The role of lipid peroxidation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medschool.vcu.edu [medschool.vcu.edu]
- 4. A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 7. rwdstco.com [rwdstco.com]
- 8. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
- 9. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 11. Video training and certification program improves reliability of postischemic neurologic deficit measurement in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Tirilazad Administration in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Tirilazad, a 21-aminosteroid lipid peroxidation inhibitor, in mouse models of ischemic stroke. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the neuroprotective potential of this compound.
Introduction
This compound mesylate is a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals.[1][2] In the context of ischemic stroke, the excessive production of reactive oxygen species leads to significant cellular damage. This compound has been investigated for its neuroprotective effects in various animal models of stroke, where it has been shown to reduce infarct volume and improve neurological outcomes.[3][4][5] Although clinical trials in humans have not demonstrated efficacy, preclinical studies in animal models have consistently shown its potential as a neuroprotective agent.[4][6] These notes provide detailed methodologies for its application in a mouse model of transient focal cerebral ischemia.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in rodent models of stroke.
Table 1: Effect of this compound on Infarct Volume in Rodent Models of Stroke
| Species | Stroke Model | This compound Dose and Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Mouse/Rat | Focal Ischemia | Various | Pre- and Post-ischemia | 29.2 (95% CI: 21.1-37.2) | [4][5][7] |
| Wistar Rat | Transient MCAO (2h) | 10 mg/kg i.p. | Pre-treatment, with repeat doses at 4h and 10h post-reperfusion | 40 | [8] |
| Spontaneously Hypertensive Rat | Transient MCAO (2h) | 10 mg/kg i.p. | Pre-treatment, with repeat doses at 4h and 10h post-reperfusion | 23 | [8] |
Table 2: Effect of this compound on Neurobehavioral Score in Rodent Models of Stroke
| Species | Stroke Model | This compound Dose and Route | Timing of Administration | Improvement in Neurobehavioral Score (%) | Reference |
| Mouse/Rat | Focal Ischemia | Various | Pre- and Post-ischemia | 48.1 (95% CI: 29.3-66.9) | [4][5][7] |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and intraperitoneal administration of this compound in mice.
Materials:
-
This compound Mesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (28-30 gauge)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound Mesylate in 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Preparation of Dosing Solution (1 mg/mL):
-
On the day of the experiment, dilute the stock solution 1:10 in sterile 0.9% saline to a final concentration of 1 mg/mL. The final DMSO concentration will be 10%.
-
Vortex the solution immediately before each injection to ensure it is well-mixed.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
For a 25g mouse, this corresponds to an injection volume of 250 µL.
-
The first dose should be administered 15-30 minutes prior to the induction of ischemia.
-
Repeat doses can be administered at 4 and 10 hours after reperfusion for sustained effect.[8]
-
-
Vehicle Control:
-
Prepare a vehicle control solution of 10% DMSO in sterile 0.9% saline.
-
Administer the vehicle control to a separate cohort of animals at the same volume and time points as the this compound-treated group.
-
Transient Middle Cerebral Artery Occlusion (MCAO) Model
This protocol details the induction of transient focal cerebral ischemia in mice.
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, micro-dissecting instruments)
-
Suture material (e.g., 6-0 silk)
-
Monofilament suture for occlusion (e.g., 6-0 nylon with a silicon-coated tip)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Artery Ligation and Occlusion:
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the monofilament suture through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, will confirm occlusion.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a predetermined period (e.g., 60 minutes).
-
After the ischemic period, withdraw the monofilament to allow for reperfusion.
-
Close the cervical incision with sutures.
-
-
Post-operative Care:
-
Allow the animal to recover from anesthesia on a heating pad.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal closely for the first 24 hours.
-
Infarct Volume Measurement (TTC Staining)
This protocol describes the assessment of infarct volume 24 hours post-MCAO.[2][9]
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin (4%)
-
Brain matrix
-
Digital scanner or camera
Protocol:
-
Brain Extraction and Slicing:
-
At 24 hours post-MCAO, euthanize the mouse and extract the brain.
-
Chill the brain briefly to facilitate slicing.
-
Place the brain in a mouse brain matrix and cut 2 mm coronal sections.
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution in PBS.
-
Incubate at 37°C for 20-30 minutes, protected from light. Viable tissue will stain red, while infarcted tissue will remain white.
-
-
Image Acquisition and Analysis:
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, correcting for edema:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)
-
Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness)
-
-
Neurobehavioral Assessment
A battery of tests should be performed to assess neurological deficits before and after stroke.
1. Bederson Score: [3]
-
Procedure: A simple test to evaluate global neurological function.
-
Scoring:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling.
-
3: Falling to one side.
-
4: No spontaneous motor activity.
-
2. Pole Test: [3]
-
Procedure: Assesses motor coordination and balance. The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is recorded.
-
Measures: Time to turn (T-turn) and total time to descend (T-total).
3. Corner Test: [10]
-
Procedure: Evaluates sensorimotor and postural asymmetry. The mouse is placed in a 30-degree corner, and the direction of turning is recorded over 10 trials.
-
Measure: Percentage of right and left turns. A healthy mouse will turn left and right equally, while a mouse with a unilateral lesion will preferentially turn towards the non-impaired side.
4. Adhesive Removal Test: [10]
-
Procedure: Assesses somatosensory deficits. A small piece of adhesive tape is placed on the forepaw, and the time to notice and remove the tape is recorded.
-
Measure: Latency to contact and remove the adhesive tape.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in ischemic stroke.
Experimental Workflow
Caption: Experimental workflow for this compound testing in a mouse stroke model.
Logical Relationship
Caption: Logical relationship of this compound treatment to outcomes.
References
- 1. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 2. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ovid.com [ovid.com]
- 6. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic review and meta-analysis of the efficacy of this compound in experimental stroke – SINAPSE [sinapse.ac.uk]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing post-stroke behavior in mouse models of focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Tirilazad In Vitro Neuroprotection Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate is a potent, non-glucocorticoid 21-aminosteroid (lazaroid) that has been investigated for its neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and scavenging of free radicals at the cell membrane.[1][2][3][4][5] This makes this compound a valuable tool for in vitro studies of neuroprotection against oxidative stress-induced neuronal injury. These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in cultured neuronal cells.
Mechanism of Action
This compound exerts its neuroprotective effects through several key mechanisms:
-
Inhibition of Lipid Peroxidation: It directly inhibits the chain reaction of lipid peroxidation within cellular membranes, a major contributor to secondary damage in neuronal injury.[1][3][4][5]
-
Free Radical Scavenging: this compound effectively scavenges lipid peroxyl radicals, reducing oxidative damage to cellular components.[2][4]
-
Membrane Stabilization: By incorporating into the lipid bilayer, this compound helps to stabilize cell membranes, making them more resistant to oxidative insults.[1]
-
Preservation of Endogenous Antioxidants: It helps in maintaining the levels of other crucial antioxidants, such as Vitamin E.[2][4]
Data Presentation
The following tables summarize quantitative data from in vitro studies evaluating the neuroprotective effects of this compound.
Table 1: Neuroprotective Efficacy of this compound in an Iron-Induced Lipid Peroxidation Model
| Cell Type | Injury Model | This compound Concentration (µM) | Endpoint Assay | Observed Effect | Reference |
| Fetal Mouse Spinal Cord Neurons | 200 µM Ferrous Ammonium (B1175870) Sulfate (B86663) (FAS) | 3 | [³H]alpha-(methyl)-aminoisobutyric acid uptake | Concentration-dependent enhancement of neuronal survival | [6] |
| Fetal Mouse Spinal Cord Neurons | 200 µM Ferrous Ammonium Sulfate (FAS) | 10 | [³H]alpha-(methyl)-aminoisobutyric acid uptake | Concentration-dependent enhancement of neuronal survival | [6] |
| Fetal Mouse Spinal Cord Neurons | 200 µM Ferrous Ammonium Sulfate (FAS) | 30 | [³H]alpha-(methyl)-aminoisobutyric acid uptake | Concentration-dependent enhancement of neuronal survival | [6] |
Table 2: Effect of this compound on Dopaminergic Neuron Survival
| Cell Type | Culture Conditions | This compound Concentration (µM) | Endpoint Assay | Observed Effect | Reference |
| Rat Embryonic Mesencephalic Neurons | 7 days in vitro | 0.3 | Tyrosine Hydroxylase (TH) Immunopositivity | 140% increase in the number of TH-positive neurons compared to control | [7][8] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Chemically-Induced Oxidative Stress
This protocol details an assay to evaluate the protective effects of this compound against neuronal injury induced by ferrous ammonium sulfate (FAS), a potent inducer of lipid peroxidation.
Materials:
-
Primary fetal mouse spinal cord neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neuronal cell culture medium
-
This compound mesylate
-
Ferrous ammonium sulfate (FAS)
-
96-well cell culture plates
-
[³H]alpha-(methyl)-aminoisobutyric acid
-
Scintillation counter
Procedure:
-
Cell Plating: Seed primary neurons or neuronal cell line in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 7 days in vitro.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 3, 10, 30 µM) in culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group.
-
Incubate the cells with this compound for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
Induction of Neuronal Injury: Prepare a stock solution of FAS and dilute it in culture medium to a final concentration of 200 µM. After the pre-treatment period, add the FAS-containing medium to the wells (except for the untreated control wells).
-
Incubate the cells for 40 minutes at 37°C.
-
Cell Viability Assessment: After the injury period, assess cell viability using the [³H]alpha-(methyl)-aminoisobutyric acid uptake assay.
-
Add [³H]alpha-(methyl)-aminoisobutyric acid to each well.
-
Incubate for 45 minutes.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Protocol 2: General Neuronal Viability Assessment using MTT Assay
This protocol provides a general method to assess the neuroprotective effect of this compound against a chosen neurotoxic insult using the MTT assay, which measures mitochondrial metabolic activity.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)
-
Neuronal cell culture medium
-
This compound mesylate
-
Neurotoxic agent (e.g., glutamate, H₂O₂, rotenone)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density.
-
Treatment:
-
Pre-treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before adding the neurotoxic agent.
-
Co-treatment: Treat cells with this compound and the neurotoxic agent simultaneously.
-
-
Induction of Neurotoxicity: Add the chosen neurotoxic agent at a pre-determined toxic concentration to the appropriate wells. Include control wells (untreated cells) and vehicle controls.
-
Incubate the plate for the desired duration of the neurotoxic insult (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2-4 hours or overnight, with gentle shaking, to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Assessment of Cell Membrane Integrity using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing an indicator of cell membrane integrity and cytotoxicity.
Materials:
-
Neuronal cells
-
Neuronal cell culture medium
-
This compound mesylate
-
Neurotoxic agent
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 from Protocol 2.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a dye.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis:
-
Determine the maximum LDH release by lysing a set of untreated control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.
-
Mandatory Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 4. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tirilazad in SH-SY5Y Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad is a potent, non-glucocorticoid 21-aminosteroid (Lazaroid) known for its significant neuroprotective properties. Its primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation and scavenging of free radicals, making it a valuable compound for studying and mitigating oxidative stress-induced neuronal injury.[1] The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology research, valued for its human origin and ability to be differentiated into a more mature neuronal phenotype. These cells are frequently used to investigate neurodegenerative diseases, neurotoxicity, and the efficacy of neuroprotective agents.
This document provides detailed application notes and experimental protocols for utilizing this compound in SH-SY5Y cell line experiments. The focus is on assays relevant to this compound's antioxidant and anti-apoptotic properties.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects primarily through the following mechanisms:
-
Inhibition of Lipid Peroxidation: As a potent antioxidant, this compound intercalates into cell membranes and inhibits the chain reaction of lipid peroxidation initiated by reactive oxygen species (ROS), thereby protecting membrane integrity.[1]
-
Free Radical Scavenging: It directly scavenges oxygen free radicals, reducing the overall oxidative burden on the cell.[1]
-
Membrane Stabilization: By residing in the lipid bilayer, this compound can help to stabilize cell membranes against oxidative damage.
-
Modulation of Inflammatory Responses: this compound has been noted to modulate inflammatory cascades, which can contribute to secondary injury in the nervous system.[1]
-
Regulation of Calcium Homeostasis: It can influence cellular calcium levels, a critical factor in excitotoxicity and apoptosis.[1]
Data Presentation
The following tables are structured to present hypothetical data from key experiments. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | This compound Concentration (µM) | Oxidative Stressor (e.g., 100 µM H₂O₂) | Cell Viability (% of Control) | Standard Deviation |
| Control | 0 | - | 100 | ± 5.2 |
| Stressor Only | 0 | + | 52.3 | ± 4.8 |
| This compound + Stressor | 1 | + | 65.7 | ± 5.1 |
| This compound + Stressor | 5 | + | 78.4 | ± 4.5 |
| This compound + Stressor | 10 | + | 89.1 | ± 3.9 |
| This compound Only | 10 | - | 98.5 | ± 4.3 |
Table 2: Effect of this compound on Markers of Oxidative Stress in SH-SY5Y Cells
| Treatment Group | This compound Concentration (µM) | Relative ROS Levels (DCFDA Assay) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control | 0 | 1.0 | 0.5 ± 0.08 |
| Stressor Only | 0 | 3.5 ± 0.4 | 2.1 ± 0.25 |
| This compound + Stressor | 5 | 1.8 ± 0.3 | 1.1 ± 0.15 |
| This compound + Stressor | 10 | 1.2 ± 0.2 | 0.7 ± 0.11 |
Table 3: Effect of this compound on Apoptosis Markers in SH-SY5Y Cells
| Treatment Group | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 4.2 ± 1.1 | 1.0 |
| Stressor Only | 0 | 35.8 ± 3.5 | 4.5 ± 0.6 |
| This compound + Stressor | 5 | 21.3 ± 2.8 | 2.8 ± 0.4 |
| This compound + Stressor | 10 | 12.5 ± 2.1 | 1.7 ± 0.3 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at approximately 80% confluency using 0.25% Trypsin-EDTA for detachment.
Induction of Oxidative Stress and this compound Treatment
-
Cell Plating: Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or flow cytometry analysis) at a density that allows for approximately 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound mesylate in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in culture medium. It is crucial to have a vehicle control group. Based on studies in other neuronal cells, a concentration range of 1-30 µM is a reasonable starting point.[1] Pre-incubate the cells with this compound-containing medium or vehicle control for 1-2 hours.
-
Induction of Oxidative Stress: Following pre-treatment, introduce the oxidative stressor. Common methods include:
-
Hydrogen Peroxide (H₂O₂): Add H₂O₂ to the culture medium at a final concentration of 100-500 µM. The optimal concentration should be determined by a dose-response curve to achieve approximately 50% cell death in 24 hours.
-
6-Hydroxydopamine (6-OHDA): A neurotoxin that induces oxidative stress, particularly in dopaminergic neurons. Use at concentrations of 50-200 µM.
-
Rotenone or MPP+: Mitochondrial complex I inhibitors that increase ROS production. Use at low micromolar concentrations.
-
-
Incubation: Co-incubate the cells with this compound and the oxidative stressor for the desired experimental duration (typically 6-24 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Measurement of Intracellular ROS (DCFDA Assay)
-
Following treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
-
After treatment, harvest the cells and lyse them in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Use a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Follow the manufacturer's protocol to mix cell lysates with the provided reagents.
-
Incubate the reaction mixture at 95°C for the specified time.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the MDA concentration (nmol) per mg of protein.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
-
Harvest the cells, including any floating cells from the medium, by gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Caspase-3 Activity Assay
-
Harvest and lyse cells as per the protocol for the MDA assay.
-
Use a colorimetric or fluorometric caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Measure the absorbance or fluorescence over time using a microplate reader.
-
Calculate the caspase-3 activity and express it as a fold change relative to the control group.
Visualizations
Caption: Proposed neuroprotective mechanism of this compound against oxidative stress.
Caption: Experimental workflow for evaluating this compound in SH-SY5Y cells.
References
Application Notes and Protocols: Tirilazad Dose-Response in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate is a synthetic, non-glucocorticoid 21-aminosteroid that has been investigated for its neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in cellular damage following oxidative stress.[1][2][3] this compound functions as a potent antioxidant by scavenging lipid peroxyl radicals within cellular membranes, thereby preserving membrane integrity and function.[4] These characteristics have made it a compound of interest in the context of neurological insults such as subarachnoid hemorrhage and ischemic stroke.[1][3] This document provides a summary of the dose-response relationship of this compound in neuronal cells, along with detailed experimental protocols for assessing its effects.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on neuronal cell survival and damage as reported in in vitro and in vivo studies.
Table 1: In Vitro Dose-Response of this compound on Neuronal Cell Survival
| Cell Type | Insult | This compound Concentration (µM) | Effect on Neuronal Survival | Reference |
| Fetal Mouse Spinal Cord Neurons | 200 µM Ferrous Ammonium Sulfate | 3 | Concentration-dependent increase in cell viability | [1] |
| 10 | Concentration-dependent increase in cell viability | [1] | ||
| 30 | Concentration-dependent increase in cell viability | [1] | ||
| Rat Embryonic Dopaminergic Neurons | Standard Culture Conditions | 0.3 | 140% increase in the number of tyrosine hydroxylase-immunopositive neurons |
Table 2: In Vivo Dose-Response of this compound on Neurological Damage
| Animal Model | Insult | This compound Dose (mg/kg) | Effect | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion | 0.3 | Dose-related attenuation of neurological deficits and ischemic damage | |
| 1.0 | 25.3% reduction in ischemic damage volume | |||
| 3.0 | 32.9% reduction in ischemic damage volume; significant reduction in neurological deficit score | |||
| Rat | Subarachnoid Hemorrhage | 0.3 | 35.2% reduction in blood-brain barrier damage | [1] |
| 1.0 | 60.6% reduction in blood-brain barrier damage | [1] |
Experimental Protocols
Assessment of Neuronal Viability using the MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on neuronal cell viability.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
This compound mesylate
-
Vehicle control (e.g., citrate (B86180) buffer)
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the appropriate time.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include a vehicle-only control. Incubate for a specified pre-treatment period (e.g., 1-24 hours).
-
Induction of Neuronal Injury: Following pre-treatment, expose the cells to a neurotoxic agent at a concentration known to induce cell death. A control group without the neurotoxic agent should be included.
-
MTT Addition: After the desired incubation period with the neurotoxic agent, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control (untreated) cells.
Measurement of Lipid Peroxidation using the TBARS Assay
This protocol is a standard method to quantify lipid peroxidation by measuring malondialdehyde (MDA) levels.
Materials:
-
Neuronal cell lysate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer or plate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation: Culture and treat neuronal cells with different concentrations of this compound and an oxidative stress-inducing agent. After treatment, harvest and lyse the cells.
-
Reaction Mixture: In a microcentrifuge tube, mix the cell lysate with a solution containing TCA, TBA, and HCl.
-
Incubation: Heat the mixture at 95-100°C for 30-60 minutes to allow the reaction between MDA and TBA to occur.
-
Centrifugation: After cooling, centrifuge the samples to pellet any precipitate.
-
Absorbance Measurement: Transfer the supernatant to a new plate or cuvette and measure the absorbance at 532 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Data Analysis: Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. Express the results as nmol of MDA per mg of protein.
Visualizations
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: this compound's primary mechanism of neuroprotection.
References
- 1. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Tirilazad Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate is a potent, non-glucocorticoid 21-aminosteroid (lazaroid) that functions as an inhibitor of lipid peroxidation.[1][2][3] It acts as a free radical scavenger and stabilizes cell membranes, making it a subject of interest in research related to neuroprotection, central nervous system (CNS) injuries, and conditions involving oxidative stress.[4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight (this compound free base) | 624.86 g/mol | [6] |
| Molecular Weight (this compound Mesylate) | 721.0 g/mol | [7] |
| Solubility in DMSO | 33.33 mg/mL | [8] |
| 53.34 mM | [8] | |
| Storage of Powder | -20°C for up to 3 years | [9] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months | [8] |
| -20°C for up to 1 month | [8] |
Experimental Protocols
Materials
-
This compound mesylate powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Sterile, disposable pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (using the free base molecular weight for calculation purposes, adjust as needed for the mesylate salt).
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 624.86 mg/mmol = 6.25 mg
-
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, accurately weigh 6.25 mg of this compound powder using a calibrated analytical balance.
-
-
Adding DMSO:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is recommended to use a newly opened bottle of DMSO as it is hygroscopic.[8]
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, use a water bath or heat block set to 60°C and an ultrasonic bath to aid dissolution.[8] Alternate between brief periods of heating/sonication and vortexing until the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]
-
Protocol for Diluting this compound Stock Solution for Cell-Based Assays
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.[9] For example, instead of directly diluting the 10 mM stock to a nanomolar concentration, create intermediate dilutions.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound's Inhibition of Lipid Peroxidation
Caption: this compound inhibits lipid peroxidation by scavenging radicals and stabilizing membranes.
References
- 1. This compound Mesylate - SCIRE Professional [scireproject.com]
- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. This compound Mesylate | C39H56N6O5S | CID 104902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Tirilazad Mesylate for Intravenous Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tirilazad mesylate, a potent, non-glucocorticoid 21-aminosteroid (lazaroid) inhibitor of lipid peroxidation, for intravenous (IV) administration. This document details its mechanism of action, formulation, and protocols from key preclinical and clinical studies, offering a valuable resource for researchers in neuroprotection and related fields.
Mechanism of Action
This compound mesylate exerts its neuroprotective effects primarily by inhibiting iron-dependent lipid peroxidation in cell membranes.[1] It acts as a free radical scavenger, similar to Vitamin E, and stabilizes cell membranes.[2][3] This action is particularly crucial in the central nervous system (CNS), which is highly susceptible to oxidative damage following ischemic or traumatic injury.[4][5] By preserving the integrity of the blood-brain barrier and reducing secondary injury cascades, this compound aims to improve neurological outcomes.[4]
The mechanism involves two primary actions:
-
Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[2]
-
Membrane Stabilization: The lipophilic nature of this compound allows it to localize within the lipid bilayer. The positively charged piperazine (B1678402) nitrogen interacts with the negatively charged phosphate (B84403) head groups of the membrane phospholipids, compressing them and thereby restricting the movement of lipid peroxyl radicals.[2]
Formulation for Intravenous Injection
This compound mesylate for intravenous use is typically supplied as a sterile lyophilized powder requiring reconstitution. The clinical trial formulations often utilized a citrate (B86180) vehicle.[6][7]
Representative IV Formulation Protocol
This protocol is a representative example based on information from clinical trial descriptions. Researchers should adapt it based on their specific experimental needs and the product's certificate of analysis.
Materials:
-
This compound mesylate (lyophilized powder)
-
Sterile Water for Injection (SWFI)
-
Vehicle solution (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution: Aseptically add the specified volume of SWFI to the vial containing the lyophilized this compound mesylate powder. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
Dilution: Withdraw the reconstituted solution and further dilute it in an infusion bag containing the appropriate vehicle (e.g., 0.9% NaCl or 5% D5W) to the final desired concentration. The final concentration will depend on the experimental design and dosing regimen.
-
Administration: The diluted solution is intended for intravenous infusion over a specified period (e.g., 10-30 minutes).[8]
Storage and Stability:
-
The lyophilized powder should be stored under refrigerated conditions (2-8°C) and protected from light.[8]
-
The stability of the reconstituted and diluted solutions should be determined based on experimental validation. For clinical trials, infusions were typically prepared for administration shortly after dilution.
Experimental Protocols
Preclinical Evaluation in a Rat Model of Subarachnoid Hemorrhage (SAH)
This protocol is based on a study investigating the protective effects of this compound mesylate on the blood-brain barrier (BBB) after SAH in rats.[4]
Objective: To determine the effect of this compound mesylate on SAH-induced BBB damage.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
SAH Induction: Anesthetize the rats. Induce SAH by injecting 300 microliters of autologous, non-heparinized blood under the dura of the left cortex.[4]
-
Treatment Groups:
-
Vehicle control (citrate buffer)
-
This compound mesylate (0.3 mg/kg)
-
This compound mesylate (1.0 mg/kg)
-
-
Drug Administration: Administer the assigned treatment intravenously 10 minutes before and 2 hours after the induction of SAH.[4]
-
Outcome Assessment: Quantify BBB damage by measuring the extravasation of Evans' blue dye into the injured cortex 3 hours after SAH.[4]
Quantitative Data from a Preclinical SAH Study [4]
| Treatment Group | Dose (mg/kg) | Reduction in BBB Damage (%) | p-value |
| This compound Mesylate | 0.3 | 35.2 | < 0.05 |
| This compound Mesylate | 1.0 | 60.6 | < 0.0001 |
Clinical Trial Protocol in Aneurysmal Subarachnoid Hemorrhage
This protocol is a generalized representation based on several large, randomized, double-blind, vehicle-controlled trials of this compound mesylate in patients with aneurysmal SAH.[6][7]
Objective: To evaluate the safety and efficacy of this compound mesylate in improving outcomes for patients with aneurysmal SAH.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of aneurysmal SAH.
-
Study Design: A prospective, randomized, double-blind, vehicle-controlled, multi-center trial.
-
Treatment Arms:
-
Placebo (citrate vehicle)
-
This compound mesylate (e.g., 2 mg/kg/day)
-
This compound mesylate (e.g., 6 mg/kg/day)
-
-
Drug Administration: Intravenous administration of the study drug is initiated within 48 hours of the SAH and continues for a specified duration (e.g., 10 days).[6] The daily dose is typically divided and administered every 6 hours.
-
Concomitant Medications: All patients may also receive standard care, which often includes orally administered nimodipine.[6][7]
-
Primary Endpoints:
-
Mortality rate at 3 months post-SAH.
-
Favorable outcome on the Glasgow Outcome Scale (GOS) at 3 months.
-
-
Secondary Endpoints: Incidence of cerebral vasospasm, employment status at 3 months.
Summary of Dosing Regimens in Clinical Trials
| Indication | Dose(s) | Duration of Treatment | Reference |
| Aneurysmal SAH | 0.6, 2, or 6 mg/kg/day | 10 days | [7] |
| Aneurysmal SAH (women) | 15 mg/kg/day | Not specified | [2] |
| Acute Ischemic Stroke | 6 mg/kg/day | 3 days | [3] |
| Traumatic Brain Injury | 2.5 mg/kg every 6 hours | 5 days | [5] |
Analytical Methods: HPLC for Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound mesylate in biological matrices and pharmaceutical formulations.
Representative HPLC Protocol
This generalized protocol is based on standard practices for the analysis of small molecules. Method development and validation are essential for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound mesylate.
-
Injection Volume: 20 µL (to be optimized).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation (from IV solution):
-
Accurately dilute a known volume of the intravenous solution with the mobile phase to a concentration within the calibrated range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound mesylate reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
Analysis:
-
Construct a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the prepared sample and determine the concentration of this compound mesylate from the calibration curve.
Conclusion
This compound mesylate remains a significant compound of interest in the field of neuroprotection due to its well-defined mechanism as a lipid peroxidation inhibitor. The protocols and data presented here, derived from key preclinical and clinical investigations, provide a solid foundation for further research into its therapeutic potential. Proper formulation, administration, and analytical characterization are critical for obtaining reliable and reproducible results in both laboratory and clinical settings.
References
- 1. Development and validation of the HPLC method for the analysis of trimetazidine hydrochloride in bulk drug and pharmace… [ouci.dntb.gov.ua]
- 2. Double-blind, randomized, vehicle-controlled study of high-dose this compound mesylate in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Representative HPLC Method for the Quantification of Tirilazad in Human Plasma
Introduction
Tirilazad is a lazaroid antioxidant that has been investigated for its potential neuroprotective effects in conditions such as stroke and spinal cord injury. To support pharmacokinetic and toxicokinetic studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This application note describes a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method employs a straightforward liquid-liquid extraction procedure for sample preparation and offers good sensitivity, accuracy, and precision.
Disclaimer: The following protocol is a representative method and has not been experimentally validated for this compound. It is provided as a template for researchers and should be fully validated before use in a laboratory setting.
Principle
This method is based on the extraction of this compound and an internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) technique. The separation of the analyte and IS is achieved on a reversed-phase C18 column with a suitable mobile phase, followed by detection using a UV-Vis detector. Quantification is performed by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Materials and Reagents
-
This compound Mesylate Reference Standard
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
-
HPLC Grade Acetonitrile (B52724)
-
HPLC Grade Methanol
-
HPLC Grade Water
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Human Plasma (drug-free)
-
Extraction Solvent (e.g., Ethyl Acetate or a mixture of Diethyl Ether and Dichloromethane)
-
0.45 µm Syringe Filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 20 mM, pH 4.5) in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Run Time: Approximately 10 minutes.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare a stock solution of this compound (1 mg/mL) and the internal standard (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 100 ng/mL to 10,000 ng/mL.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to prepare calibration standards with final concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL) in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (calibration standard, QC, or unknown sample) in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The representative method should be validated according to relevant regulatory guidelines (e.g., FDA, ICH). The following parameters should be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 10 - 1000 |
| Regression Equation | y = 0.0021x + 0.0015 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 300 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| High QC | 800 | < 7 | 93 - 107 | < 7 | 93 - 107 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | > 85 | < 15 |
| Mid QC | 300 | > 88 | < 12 |
| High QC | 800 | > 90 | < 10 |
Visualization
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
This application note outlines a representative HPLC-UV method for the quantification of this compound in human plasma. The described sample preparation and chromatographic conditions are based on established practices for similar analytes. This protocol provides a solid foundation for researchers to develop and validate a robust and reliable method for their specific needs in preclinical and clinical studies. It is imperative that this method is thoroughly validated in-house to ensure its performance characteristics are suitable for the intended application.
Application Notes and Protocols for Measuring Lipid Peroxidation with Tirilazad Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury across a spectrum of pathologies, including neurodegenerative diseases, ischemic events, and traumatic injuries. It is a chain reaction of oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), which serve as biomarkers for oxidative stress. Tirilazad mesylate (U-74006F) is a potent, non-glucocorticoid 21-aminosteroid (lazaroid) that has been developed as a cytoprotective agent. Its primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation.[1] this compound functions as a powerful free radical scavenger, particularly against lipid peroxyl radicals, and also stabilizes cell membranes, thereby mitigating the damaging cascade of lipid peroxidation.[1][2]
These application notes provide detailed protocols for the treatment of in vivo and in vitro models with this compound and the subsequent measurement of lipid peroxidation, primarily through the widely used Thiobarbituric Acid Reactive Substances (TBARS) assay for MDA quantification.
Mechanism of Action of this compound in Inhibiting Lipid Peroxidation
This compound exerts its protective effects through a multi-faceted approach. Embedded within the lipid bilayer of cell membranes, it effectively scavenges lipid peroxyl radicals, thus terminating the propagation phase of lipid peroxidation.[1] This action helps to preserve the integrity of cellular and organellar membranes. Additionally, this compound has been shown to decrease membrane fluidity, which contributes to its stabilizing effect. By interrupting the cascade of oxidative damage, this compound helps maintain the levels of endogenous antioxidants like vitamin E.[1]
Data Presentation: Efficacy of this compound in Reducing Lipid Peroxidation
The following table summarizes quantitative data from a study investigating the effect of this compound mesylate on plasma malondialdehyde (MDA) levels in patients.
| Treatment Group | Timepoint | Mean MDA Level (nmol/mL) ± SD |
| This compound Mesylate | Baseline | 6.4 ± 4.2 |
| Anhepatic Period | No significant change | |
| 5 min after Reperfusion | No significant change | |
| 24 h after Reperfusion | No significant change | |
| Placebo | Baseline | 8.7 ± 6.1 |
| Anhepatic Period | No significant change | |
| 5 min after Reperfusion | No significant change | |
| 24 h after Reperfusion | No significant change |
Data adapted from a study on human liver transplantation. In this specific clinical context, this compound did not significantly alter plasma MDA levels compared to placebo.
Experimental Protocols
In Vivo Model: this compound Treatment in a Rat Model of Focal Cerebral Ischemia
This protocol is designed to assess the neuroprotective effects of this compound by measuring the reduction in lipid peroxidation in brain tissue following an ischemic insult.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound mesylate (U-74006F)
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Homogenization buffer (e.g., ice-cold 20 mM Tris-HCl, pH 7.4, containing 1.15% KCl)
-
Reagents for TBARS assay (see below)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Animal Model: Induce focal cerebral ischemia via permanent middle cerebral artery occlusion (MCAO) in anesthetized rats.
-
This compound Administration:
-
Prepare this compound mesylate solution in the appropriate vehicle.
-
Divide animals into treatment and control groups.
-
Administer this compound intravenously (i.v.) at doses of 0.3 mg/kg, 1.0 mg/kg, or 3.0 mg/kg at 15 minutes, 2 hours, and 6 hours post-occlusion. An additional intraperitoneal (i.p.) injection can be given at 12 hours post-occlusion.
-
Administer an equivalent volume of vehicle to the control group using the same injection schedule.
-
-
Tissue Collection:
-
At 24 hours post-occlusion, euthanize the animals.
-
Rapidly dissect the brain and isolate the ischemic hemisphere.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Thaw the brain tissue on ice and weigh it.
-
Homogenize the tissue in 9 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the TBARS assay and protein quantification.
-
-
TBARS Assay for MDA Measurement:
-
Reagents:
-
15% Trichloroacetic acid (TCA)
-
0.375% Thiobarbituric acid (TBA) in 0.25 M HCl
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
-
Procedure:
-
To 200 µL of the brain homogenate supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% TBA solution.
-
Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and normalize to the protein concentration of the homogenate.
-
-
-
Data Analysis: Compare the MDA levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
In Vitro Model: this compound Treatment in Cultured Neuronal Cells
This protocol outlines the procedure for evaluating the protective effect of this compound against oxidative stress-induced lipid peroxidation in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements
-
This compound mesylate
-
Oxidative stress inducer (e.g., ferrous ammonium (B1175870) sulfate (B86663), hydrogen peroxide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Reagents for TBARS assay
-
Protein assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture neuronal cells under standard conditions.
-
Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) for 1 hour. Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to an oxidative stress inducer. For example, add 200 µM ferrous ammonium sulfate for 40 minutes.
-
Include a control group that is not exposed to the oxidative stressor.
-
-
Cell Lysis:
-
Following the oxidative stress induction, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the TBARS assay and protein quantification.
-
-
TBARS Assay for MDA Measurement:
-
Follow the same TBARS assay protocol as described for the in vivo model, using the cell lysate supernatant as the sample.
-
-
Data Analysis: Normalize the MDA levels to the total protein concentration for each sample. Compare the MDA levels across the different treatment groups (control, oxidative stressor alone, this compound + oxidative stressor).
Visualizations
Caption: Lipid Peroxidation Cascade and this compound's Point of Intervention.
Caption: Workflow for In Vivo and In Vitro Lipid Peroxidation Studies.
References
Tirilazad Assay: Application Notes and Protocols for Assessing Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid') that has been investigated for its neuroprotective properties in various models of central nervous system (CNS) injury, including ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury.[1][2] Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in secondary neuronal injury following an initial insult.[1][2][3] this compound acts as a potent antioxidant by scavenging lipid peroxyl and hydroxyl radicals, stabilizing cell membranes, and preserving endogenous antioxidants like vitamin E.[1][3][4] These application notes provide detailed protocols for assessing the neuroprotective effects of this compound and similar compounds using established in vitro and in vivo models.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through direct antioxidant and membrane-stabilizing actions, rather than by modulating complex signaling pathways. It intercalates into the lipid bilayer of cell membranes, where it can effectively interrupt the cascade of lipid peroxidation.[3][4]
Data Presentation
Table 1: Summary of this compound's Efficacy in Preclinical Models
| Model System | Key Parameter | This compound Dose/Concentration | Observed Effect | Reference |
| In Vitro | ||||
| Rat Embryonic Mesencephalic Neurons | Tyrosine Hydroxylase-positive Neuron Count | 0.3 µM | 140% higher than control after 7 days | [5] |
| Fetal Mouse Spinal Cord Cells (Iron-induced injury) | Neuronal Survival | 3, 10, 30 µM | Concentration-dependent increase in survival | [6] |
| In Vivo | ||||
| Rat Model of Subarachnoid Hemorrhage (SAH) | Blood-Brain Barrier Damage | 0.3 mg/kg | 35.2% reduction | [6] |
| 1.0 mg/kg | 60.6% reduction | [6] | ||
| Meta-analysis of Animal Models of Focal Ischemia | Infarct Volume | 3 - 9.9 mg/kg | 29.2% reduction (overall) | [7] |
| Neurobehavioral Score | Not specified | 48.1% improvement | [7] |
Experimental Protocols
Protocol 1: In Vitro Assay for Neuroprotection Against Oxidative Stress
This protocol assesses the ability of a compound to protect cultured neurons from death induced by an iron-catalyzed lipid peroxidation initiator.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
Neurobasal medium with supplements
-
This compound or test compound
-
Ferrous Ammonium Sulfate (FAS)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
96-well cell culture plates
Procedure:
-
Plate primary neurons in 96-well plates at an appropriate density and culture for at least 7 days to allow for maturation.
-
Prepare stock solutions of this compound and test compounds in a suitable vehicle (e.g., DMSO).
-
Pre-treat the neuronal cultures with various concentrations of this compound or test compound (e.g., 1-30 µM) for 1 hour.[6]
-
Induce oxidative stress by adding FAS to a final concentration of 200 µM.[6]
-
Incubate for 40 minutes to 24 hours, depending on the desired severity of the insult.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to vehicle-treated control wells.
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a widely used model of focal cerebral ischemia in rodents to evaluate the neuroprotective efficacy of compounds in vivo.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for occlusion
-
This compound or test compound for injection
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon filament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Administer this compound or the test compound intravenously at the desired dose (e.g., 3 mg/kg) at a specific time point relative to the occlusion (e.g., 10 minutes post-occlusion).[8]
-
After the desired occlusion period (e.g., 2 hours for transient ischemia), withdraw the filament to allow for reperfusion. For permanent occlusion, the filament is left in place.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 or 72 hours post-MCAO), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC to visualize the infarct area (unstained tissue).
-
Quantify the infarct volume using image analysis software.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of this compound mesylate given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad in Experimental Focal Cerebral Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tirilazad, a nonglucocorticoid 21-aminosteroid, in experimental models of focal cerebral ischemia. This compound is a potent inhibitor of iron-dependent lipid peroxidation and a free-radical scavenger, properties that positioned it as a promising neuroprotective agent in preclinical stroke research.[1] While clinical trials in acute ischemic stroke did not demonstrate efficacy, the experimental data provides valuable insights into the mechanisms of ischemic brain injury and the evaluation of potential neuroprotective compounds.[1][2]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of lipid peroxidation within cell membranes, a critical process in the pathophysiology of ischemic brain damage.[1][3] During ischemia and reperfusion, the generation of reactive oxygen species (ROS) leads to a cascade of events including the attack of lipids in cell membranes, resulting in cellular damage.[3][4]
This compound is proposed to mitigate this damage through several actions:
-
Reducing the formation of hydroxyl radicals. [1]
-
Stabilizing cell membranes, thereby decreasing membrane phospholipid fluidity. [1][4]
-
Preserving endogenous antioxidant levels, particularly vitamins E and C. [1][4]
-
Modulating inflammatory responses and calcium homeostasis. [3]
Signaling Pathway of this compound in Ischemic Cascade
Caption: Proposed mechanism of this compound in mitigating ischemic cell death.
Experimental Protocols
The most common animal model for studying focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats and mice).[5][6][7] This model mimics human ischemic stroke by obstructing blood flow to a specific brain region.[8]
Middle Cerebral Artery Occlusion (MCAO) Protocol (Intraluminal Suture Method)
This protocol is a widely used technique to induce focal cerebral ischemia.[5][8]
Materials:
-
Rodents (e.g., Wistar rats, Spontaneously Hypertensive Rats, or mice).[9][10]
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine).[8]
-
Surgical table and instruments.
-
Occlusion suture (diameter adjusted for animal weight, e.g., 0.21 mm for 20-25g mice).[5]
-
Laser Doppler flowmetry (for monitoring cerebral blood flow).[9]
-
This compound mesylate solution.
-
Vehicle control solution.
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and secure it in a supine position. Make a midline neck incision to expose the common carotid artery (CCA).[8]
-
Artery Dissection: Carefully dissect the CCA and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).[5]
-
Suture Insertion: Introduce the occlusion suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.[5] The insertion distance is critical and depends on the animal's weight (e.g., 18-20 mm for a 300g rat).[7]
-
Ischemia Duration:
-
This compound Administration: Administer this compound or vehicle control at a predetermined time point relative to the onset of ischemia. The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).[9]
-
Post-operative Care: Suture the incision and provide post-operative care, including pain relief and hydration.[8]
-
Outcome Assessment: After a set period (e.g., 24 hours), euthanize the animal and perform outcome assessments.[8][9]
Experimental Workflow for this compound in MCAO Model
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound for acute ischaemic stroke | Cochrane [cochrane.org]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 7. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces cortical infarction after transient but not permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Tirilazad Treatment in Global Cerebral Ischemia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid that has been investigated for its neuroprotective effects in various models of central nervous system injury, including global cerebral ischemia.[1][2] Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key pathological process in ischemic brain damage.[2][3] this compound acts as a potent antioxidant by scavenging lipid peroxyl radicals and stabilizing cell membranes, thereby mitigating the downstream effects of oxidative stress that lead to neuronal death.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of global cerebral ischemia, including detailed experimental protocols, a summary of key quantitative data, and a visualization of its mechanism of action.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach centered on combating oxidative stress at the cellular membrane level. During cerebral ischemia and reperfusion, the generation of reactive oxygen species (ROS) initiates a destructive cascade of lipid peroxidation. This compound intervenes in this process through several key mechanisms:
-
Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[5]
-
Membrane Stabilization: By incorporating into the lipid bilayer, this compound decreases membrane fluidity, which helps to limit the propagation of lipid peroxidation and maintain membrane integrity.[2]
-
Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E, within the cell membrane.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound in various animal models of global and focal cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume in Cerebral Ischemia Models
| Animal Model | Ischemia Type | This compound Dose | Administration Route & Timing | Infarct Volume Reduction (%) | Reference |
| Wistar Rat | Transient MCAO (2h) | 10 mg/kg | i.p. (pretreatment, 4h & 10h post-reperfusion) | 40% (p=0.08) | [6] |
| Spontaneously Hypertensive Rat | Transient MCAO (2h) | 10 mg/kg | i.p. (pretreatment, 4h & 10h post-reperfusion) | 23% (p<0.05) | [6] |
| Sprague-Dawley Rat | Permanent MCAO | 3.0 mg/kg | i.v. (15min, 2h, 6h post-occlusion) & i.p. (12h post-occlusion) | 32.9% (p<0.005) | [7] |
| Sprague-Dawley Rat | Permanent MCAO | 1.0 mg/kg | i.v. (15min, 2h, 6h post-occlusion) & i.p. (12h post-occlusion) | 25.3% (p<0.05) | [7] |
| Rat | Perinatal Hypoxia-Ischemia | 7.5 mg/kg | i.p. (post-HI treatment) | 30% | [8] |
Table 2: Effect of this compound on Neurological Deficit Scores
| Animal Model | Ischemia Type | This compound Dose | Administration Route & Timing | Neurological Score Improvement | Reference |
| Sprague-Dawley Rat | Permanent MCAO | 3.0 mg/kg | i.v. (15min, 2h, 6h post-occlusion) & i.p. (12h post-occlusion) | Significant improvement (Score: 1.7 vs 2.7 in control, p<0.05) | [7] |
| Meta-Analysis (various models) | Focal Ischemia | Various | Various | 48.1% improvement | [9] |
Experimental Protocols
Four-Vessel Occlusion (4-VO) Model of Global Cerebral Ischemia in Rats
This protocol describes a widely used method to induce transient global cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Electrocautery device
-
Aneurysm clips or microvascular clamps
-
Suture material (e.g., 4-0 silk)
-
Heating pad to maintain body temperature
Procedure:
Day 1: Vertebral Artery Occlusion
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a dorsal midline incision over the neck to expose the paraspinal muscles.
-
Separate the muscles to visualize the alar foramina of the first cervical vertebra (C1).
-
Carefully expose the vertebral arteries as they pass through the alar foramina.
-
Permanently occlude both vertebral arteries using electrocautery.
-
Suture the muscle and skin layers.
Day 2: Common Carotid Artery Occlusion
-
24 hours after vertebral artery occlusion, re-anesthetize the rat.
-
Make a ventral midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Place loose ligatures (e.g., 4-0 silk) around each common carotid artery.
-
Allow the animal to awaken and recover for at least 1 hour.
-
To induce ischemia, gently tighten the ligatures to occlude blood flow for the desired duration (e.g., 10-20 minutes). The loss of the righting reflex is a key indicator of successful ischemia induction.
-
Release the ligatures to allow reperfusion.
-
Suture the incision and monitor the animal during recovery.
This compound Administration Protocol
Preparation of this compound Solution:
This compound mesylate can be dissolved in a suitable vehicle, such as sterile water or saline, to the desired concentration. The pH may need to be adjusted depending on the specific formulation.
Administration:
-
Route: this compound is typically administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Dosage: Effective doses in rodent models of cerebral ischemia generally range from 3 to 10 mg/kg.[6][7]
-
Timing: The timing of administration is a critical parameter. This compound has shown efficacy when administered as a pretreatment before the ischemic insult, as well as when given during and after the ischemic period.[3] The optimal therapeutic window will depend on the specific experimental design.
Example Dosing Regimen (based on published studies):
-
Pre- and Post-treatment: 10 mg/kg i.p. administered 10 minutes before ischemia and again at 4 and 10 hours post-reperfusion.[6]
-
Post-treatment: A loading dose of 3 mg/kg i.v. at 15 minutes post-occlusion, followed by subsequent doses at 2 and 6 hours, and an i.p. dose at 12 hours.[7]
Assessment of Outcomes
Histological Analysis (Infarct Volume):
-
At a predetermined time point after ischemia (e.g., 24 or 72 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully remove the brain and post-fix in the same fixative.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain coronally using a cryostat.
-
Stain the sections with a marker for viable tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC), or a neuronal stain like cresyl violet.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume, typically expressed as a percentage of the total hemispheric volume.
Neurological Scoring:
Assess neurological function at various time points post-ischemia using a standardized scoring system. A common example is a scale from 0 to 4, where:
-
0 = No observable deficit
-
1 = Forelimb flexion
-
2 = Circling towards the contralateral side
-
3 = Leaning to the contralateral side at rest
-
4 = No spontaneous motor activity
Conclusion
This compound has demonstrated significant neuroprotective effects in various preclinical models of global and focal cerebral ischemia, primarily through its potent inhibition of lipid peroxidation. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other antioxidant compounds in the context of ischemic stroke. Careful consideration of the experimental model, drug administration regimen, and outcome measures is crucial for obtaining robust and reproducible results. While preclinical studies have been promising, it is important to note that clinical trials of this compound in acute ischemic stroke have not shown a benefit.[10] Further research is needed to understand the translational challenges and to explore the potential of this compound in specific subpopulations or in combination with other therapeutic strategies.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Neurotoxic lipid peroxidation species formed by ischemic stroke increase injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 9. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tirilazad in Primary Cortical Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate is a potent, non-glucocorticoid 21-aminosteroid (lazaroid) that has been investigated for its neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and scavenging of oxygen free radicals.[1][2] This makes it a valuable tool for studying and mitigating the effects of oxidative stress in neuronal cultures, a key pathological process in various neurodegenerative diseases and ischemic events like stroke.
These application notes provide detailed protocols for the use of this compound in primary cortical neuron cultures, including methods for assessing its neuroprotective effects and quantitative data from relevant studies.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by intercalating into the cell membrane and inhibiting the chain reaction of lipid peroxidation initiated by reactive oxygen species (ROS).[1] By scavenging lipid peroxyl radicals, this compound helps to maintain the integrity and function of neuronal membranes, which are particularly vulnerable to oxidative damage.[1][2] Additionally, some studies suggest that this compound may contribute to the modulation of inflammatory responses and the regulation of cellular calcium homeostasis, further supporting its neuroprotective profile.[1]
Data Presentation
While specific dose-response data for this compound in primary cortical neuron cultures is limited in the available literature, the following tables summarize relevant quantitative findings from in vitro and in vivo studies to guide experimental design.
Table 1: Effect of this compound on Neuronal Survival in vitro
| Cell Type | This compound Concentration (µM) | Outcome | Percentage Change vs. Control | Reference |
| Rat Embryonic Mesencephalic Neurons | 0.3 | Increased number of TH-positive neurons | +140% | [3] |
Note: TH-positive neurons are a common marker for dopaminergic neurons. While not cortical neurons, this data provides a valuable starting point for dose-ranging studies.
Table 2: Neuroprotective Effects of this compound in vivo (Focal Cerebral Ischemia Models)
| Animal Model | This compound Dosage (mg/kg) | Outcome | Percentage Reduction in Infarct Volume vs. Vehicle | Reference |
| Wistar Rats (transient MCAO) | 10 (i.p.) | Reduced cortical infarct volume | 40% (p=0.08) | [4] |
| Spontaneously Hypertensive Rats (transient MCAO) | 10 (i.p.) | Reduced cortical infarct volume | 23% (p<0.05) | [4] |
Note: MCAO stands for Middle Cerebral Artery Occlusion, a common model for inducing stroke.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in primary cortical neuron cultures.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat or mouse (E17-18)
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
Procedure:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Aseptically remove the uterine horn and place it in ice-cold Hibernate-E medium.
-
Dissect the embryonic brains and carefully isolate the cerebral cortices.
-
Mince the cortical tissue and incubate in a Papain/DNase I solution at 37°C for 15-20 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density on Poly-D-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment and Induction of Oxidative Stress
This protocol outlines how to treat cultured neurons with this compound and induce oxidative stress.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound mesylate stock solution (dissolved in a suitable vehicle, e.g., citrate (B86180) buffer)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or glutamate (B1630785) for excitotoxicity-induced oxidative stress)
-
Complete Neurobasal medium
Procedure:
-
Prepare a range of this compound concentrations by diluting the stock solution in complete Neurobasal medium. A starting point could be concentrations around 0.3 µM, with a range from 0.01 µM to 10 µM to determine a dose-response curve.
-
Pre-treat the primary cortical neuron cultures with the different concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing oxidative stress.
-
Induce oxidative stress by adding the chosen agent (e.g., H₂O₂) to the culture medium at a pre-determined toxic concentration.
-
Include appropriate controls: vehicle-only treated cells, cells treated with the oxidative stressor alone, and untreated cells.
-
Incubate the cultures for the desired duration of the experiment (e.g., 24 hours).
-
Proceed with cell viability or lipid peroxidation assays.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
After the this compound and oxidative stress treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Assessment of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Cell lysis buffer
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard
-
Spectrophotometer or fluorometer
Procedure:
-
Following treatment, wash the neurons with ice-cold PBS and lyse the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
To a portion of the supernatant, add TCA to precipitate proteins.
-
Centrifuge and collect the protein-free supernatant.
-
Add TBA solution to the supernatant and heat at 95-100°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically 532 nm for absorbance).
-
Quantify the amount of MDA by comparing the sample readings to a standard curve generated with known concentrations of MDA.
-
Normalize the MDA levels to the total protein concentration of the cell lysate.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating this compound in primary cortical neuron cultures.
Caption: this compound's mechanism of action in preventing neuronal injury.
Caption: Workflow for evaluating this compound's neuroprotective effects.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces cortical infarction after transient but not permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tirilazad Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with Tirilazad in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a potent, non-glucocorticoid 21-aminosteroid that functions as a lipid peroxidation inhibitor and free radical scavenger. Its highly lipophilic nature, evidenced by a calculated LogP (cLogP) of 7.70, leads to poor aqueous solubility, which can cause it to precipitate in aqueous cell culture media. This precipitation can result in inaccurate dosing and potential cytotoxicity, compromising experimental results.
Q2: What is the primary mechanism of action of this compound?
A2: this compound's primary mechanism of action is the inhibition of iron-dependent lipid peroxidation in cell membranes. It acts as a free radical scavenger, reducing the damage caused by reactive oxygen species (ROS) and thereby protecting cells from oxidative stress. This action helps to preserve the integrity and function of cellular membranes.[1][2][3][4]
Q3: What are the visible signs of this compound precipitation in my cell culture?
A3: Precipitation of this compound in cell culture media can manifest as a fine, crystalline-like powder, cloudiness, or a thin film on the surface of the culture medium or at the bottom of the culture vessel. Under a microscope, you may observe distinct particulate matter.
Q4: Can the salt form of this compound (this compound Mesylate) improve its aqueous solubility?
A4: While salt forms of drugs are often used to enhance aqueous solubility, the effect is pH-dependent. This compound mesylate may exhibit improved solubility at a lower pH where it is more likely to be protonated. However, at the physiological pH of most cell culture media (typically pH 7.2-7.4), its solubility may still be limited.[5]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Cause: This is the most common issue and occurs due to the rapid change in solvent environment when a concentrated stock solution of this compound (typically in DMSO) is diluted into the aqueous cell culture medium. This is often referred to as "crashing out."
Solutions:
-
Optimize Stock Solution and Dilution Strategy:
-
High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved. Sonication can aid in dissolution.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, make an intermediate dilution of the stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This gradual introduction can prevent rapid precipitation.
-
-
Control Final DMSO Concentration:
Issue 2: Delayed Precipitation After Incubation
Cause: Precipitation that occurs after several hours or days in the incubator can be due to changes in the media's physicochemical properties over time.
Solutions:
-
pH Stability: Cellular metabolism can alter the pH of the culture medium. As a weak base, this compound's solubility is expected to decrease as the pH increases (becomes more alkaline). Ensure your medium is well-buffered and consider monitoring the pH during long-term experiments.
-
Temperature Fluctuations: Repeatedly removing culture plates from the incubator can cause temperature changes that may affect solubility. Minimize the time that plates are outside the incubator.
-
Media Components and Serum Interaction: Components in the cell culture medium or serum proteins can sometimes interact with the compound, leading to the formation of insoluble complexes. If you suspect this is an issue, you can try:
-
Preparing the final dilution in serum-free media first, and then adding serum.
-
Testing a different type of basal media.
-
Quantitative Solubility Data
The following table summarizes available solubility data for this compound and its methylated analog, U-74389G, which can be used as an estimate.
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 | ≥ 5.33 |
| U-74389G | DMSO | 35.3 | 48.5 |
| U-74389G | Ethanol | 1.36 | 1.87 |
| U-74389G | DMSO:PBS (pH 7.2) (1:1) | 0.05 | 0.07 |
Data for U-74389G is for the maleate (B1232345) salt.[10] Data for this compound is for the free base.[11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound Mesylate (MW: 720.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 7.21 mg of this compound Mesylate and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure:
-
Intermediate Dilution (Recommended): To prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate stock. Add 10 µL of the 10 mM stock to 990 µL of pre-warmed media and mix well.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed media to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Direct Dilution (for lower concentrations): To prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed media. The final DMSO concentration will be 0.01%.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming and protein denaturation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of Lipid Peroxidation
This compound's primary role is to interrupt the cascade of lipid peroxidation initiated by reactive oxygen species (ROS). This process is particularly damaging to cell membranes, which are rich in polyunsaturated fatty acids.
Caption: this compound inhibits the lipid peroxidation cascade by scavenging lipid peroxyl radicals.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow provides a systematic approach to addressing precipitation issues with this compound in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound solubility issues in cell culture.
References
- 1. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Tirilazad Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments with Tirilazad.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro models?
This compound is a 21-aminosteroid (lazaroid) that acts as a potent inhibitor of lipid peroxidation.[1][2][3] Its primary mechanism involves scavenging lipid peroxyl radicals and stabilizing cell membranes, thereby protecting cells from oxidative damage.[2][3][4] It is particularly effective in preventing iron-dependent lipid peroxidation.[5] Unlike glucocorticoids, this compound does not exert hormonal effects.[2]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on published studies, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare a stock solution of this compound?
This compound mesylate is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Solvent: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM to 50 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am observing precipitation when I add this compound to my cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, and certainly no higher than 1%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of medium, perform serial dilutions of your this compound stock in pre-warmed (37°C) cell culture medium.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.
-
Vortexing/Mixing: When adding the this compound stock to the medium, gently vortex or pipette up and down immediately to ensure rapid and thorough mixing.
Q5: What are the potential off-target effects of this compound at high concentrations?
While this compound is known for its specific action on lipid peroxidation, high concentrations of any compound can lead to off-target effects. Although specific off-target effects of this compound are not extensively documented in the provided search results, it is important to consider that at higher concentrations, it may influence other cellular processes. One study noted that at 10.0 µM, this compound slightly attenuated acetylcholine-induced endothelium-dependent relaxation in isolated rabbit aorta. It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to distinguish between targeted antioxidant effects and general toxicity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Precipitation of this compound: Inconsistent solubility leading to variable effective concentrations. 2. Variability in Cell Health: Cells at different passages, confluency, or stress levels. 3. Inaccurate Drug Concentration: Errors in stock solution preparation or serial dilutions. | 1. Follow the troubleshooting guide for precipitation (see FAQ Q4). Visually inspect the media for any signs of precipitation before adding to cells. 2. Standardize cell culture practices. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 3. Carefully prepare and verify the concentrations of your stock and working solutions. |
| High cytotoxicity observed in control cells (vehicle control) | DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Prepare a more dilute stock solution of this compound if necessary. Always include a vehicle control with the same final DMSO concentration as the highest this compound concentration. |
| No observable effect of this compound | 1. Sub-optimal Concentration: The concentration of this compound is too low to elicit a response. 2. Assay Insensitivity: The chosen assay is not sensitive enough to detect the effects of this compound. 3. Short Incubation Time: The duration of treatment is not sufficient for an effect to be observed. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Consider using a more sensitive assay for your endpoint (e.g., a more sensitive lipid peroxidation assay). 3. Optimize the incubation time based on the cell line's doubling time and the nature of the induced stress. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Their Effects
| Cell Type/Model | Concentration Range | Observed Effect |
| Rat Embryonic Mesencephalic Neurons | 0.3 µM | Increased survival of tyrosine hydroxylase-immunopositive neurons.[2][6] |
| Fetal Mouse Spinal Cord Cells | 3, 10, 30 µM | Enhanced neuronal survival against iron-induced lipid peroxidative injury.[7] |
| Human Dermal Fibroblasts | Time and dose-dependent | Protection against UVA-induced lipid peroxidation.[1] |
| Cerebellar Granule Cells | ~100 µM | Approximately 50% protection against peroxynitrite-induced toxicity.[1] |
| Isolated Rabbit Aorta Rings | 0.05 - 10 µM | Protection against xanthine (B1682287) oxidase-mediated damage to endothelium-dependent relaxation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the cytotoxic and optimal working concentration range of this compound in a specific cell line.
Materials:
-
This compound mesylate
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your DMSO stock. Also, prepare a 2X vehicle control containing the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells (this will result in a 1X final concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cells treated with this compound and an oxidative stressor (e.g., H₂O₂, FeSO₄)
-
Control cells (untreated and vehicle-treated)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: After treatment, harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each cell lysate for normalization.
-
TBARS Reaction: To a defined volume of cell lysate, add TCA to precipitate proteins, followed by the addition of TBA solution.
-
Incubation: Heat the samples at 95°C for a defined period (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored product.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Absorbance Measurement: Transfer the supernatant to a new plate or cuvette and measure the absorbance at 532 nm.
-
MDA Quantification: Calculate the MDA concentration in each sample using a standard curve generated with known concentrations of MDA.
-
Data Normalization: Normalize the MDA concentration to the protein concentration of the respective samples.
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting lipid peroxidation.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for in vitro experiments with this compound.
References
- 1. Protective effects of this compound mesylate in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad stability in aqueous solutions for experiments
Welcome to the technical support center for the experimental use of Tirilazad. This resource provides essential information on the stability, preparation, and handling of this compound in aqueous solutions to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound (mesylate salt, U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid'). Its primary mechanism of action is the inhibition of iron-catalyzed, free radical-induced lipid peroxidation.[1][2] It functions as a potent antioxidant by scavenging lipid peroxyl radicals and stabilizing cell membranes, which helps to protect against cellular damage, particularly after events like subarachnoid hemorrhage or central nervous system trauma.[1][2][3][4][5]
Q2: What is the recommended solvent and pH for preparing this compound solutions?
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A: A generalized protocol for preparing a stock solution involves dissolving this compound mesylate powder in a suitable solvent like dimethylsulfoxide (DMSO) before further dilution in aqueous media. Always refer to the manufacturer's product data sheet for specific solubility information.[7] After preparation, it is recommended to sterile-filter the solution.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A: Effective concentrations of this compound in in vitro models of lipid peroxidative injury have been reported in the micromolar range. For example, fetal mouse spinal cord neurons were pretreated with 3, 10, or 30 µM this compound to protect against iron-induced injury. The optimal concentration should be determined by generating a dose-response curve for your specific cell type and experimental conditions.
Q5: What is the known mechanism of action of this compound that I should be aware of for my experiments?
A: this compound is a potent inhibitor of lipid peroxidation.[1][2][3] It acts by scavenging free radicals and stabilizing cell membranes.[3][4][5] This helps to reduce secondary damage from oxidative stress in conditions like subarachnoid hemorrhage and CNS trauma.[1][2] Its action is primarily localized to the vascular endothelium and blood-brain barrier.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in my aqueous working solution. | Poor Solubility: The concentration may exceed this compound's solubility limit in your specific buffer or media at the working temperature. | - Increase the proportion of any organic co-solvent (e.g., DMSO) if permissible for your experiment.- Gently warm the solution.- Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| pH Shift: The final pH of the working solution may be in a range where this compound is less soluble. | - Measure the final pH of your solution.- Adjust the pH of your buffer system. Note that stability may also be pH-dependent.[6] | |
| Inconsistent experimental results. | Solution Degradation: this compound may be unstable under your storage conditions (temperature, light exposure) or in your aqueous medium over the duration of the experiment. The degradation of many pharmaceuticals in aqueous solutions follows first-order or pseudo-first-order kinetics.[6][8][9][10] | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in small, single-use aliquots.- Protect solutions from light by using amber vials or wrapping containers in foil.[6] |
| Inaccurate Concentration: Issues with initial weighing, dilution errors, or adsorption to container surfaces. | - Calibrate your balance before weighing.- Use calibrated pipettes for dilutions.- Consider using low-adsorption plasticware. | |
| No observable effect in my in vitro assay. | Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific experimental model. | - Perform a dose-response experiment to determine the optimal working concentration (e.g., from 1 µM to 50 µM). |
| Inappropriate Treatment Time: The duration of drug exposure may be too short or too long. | - Conduct a time-course experiment to identify the optimal treatment duration.[7] | |
| Drug Inactivity: The drug may have degraded due to improper storage or handling. | - Purchase a new batch of the compound.- Verify the activity of the new lot in a well-established positive control experiment. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline. Researchers should adapt it based on the manufacturer's instructions and specific experimental needs.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Allow the this compound mesylate powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Diagram: General Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Diagram: this compound's Mechanism of Action
Caption: this compound inhibits lipid peroxidation by scavenging free radicals.
Diagram: Troubleshooting Logic for Solution Precipitation
Caption: Decision tree for troubleshooting this compound solution precipitation.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 6. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of dexamethasone degradation in aqueous solution via a photocatalytic UV/H2O2/MgO process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad In Vivo Administration: A Technical Support Center
Welcome to the technical support center for the in vivo administration of Tirilazad. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during preclinical studies with this lipophilic 21-aminosteroid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation.[1][2][3][4][5] It functions as a potent antioxidant by scavenging free radicals and stabilizing cell membranes, which helps to mitigate the secondary damage associated with central nervous system (CNS) injuries.[6][7][8]
Q2: What are the main challenges in the in vivo administration of this compound?
A2: As a lipophilic compound, this compound presents several formulation challenges. The primary issues are its poor aqueous solubility, which can lead to low bioavailability and difficulties in preparing suitable formulations for parenteral administration.[9][10][11][12] Additionally, the vehicle used for administration can cause local irritation, such as phlebitis (vein inflammation), which was observed in human clinical trials.[2]
Q3: Is there readily available quantitative solubility data for this compound in common laboratory solvents?
A3: Specific quantitative solubility data for this compound (e.g., in mg/mL) in common solvents like DMSO, ethanol, or saline is not widely available in peer-reviewed literature. However, it is characterized as a lipophilic, or fat-soluble, compound.[4][12] Therefore, researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs. General strategies for dissolving lipophilic drugs often involve starting with an organic solvent like DMSO and then diluting with an aqueous vehicle.[9][10][13][14][15]
Troubleshooting Guide
Problem 1: My this compound solution is precipitating upon dilution with an aqueous buffer.
-
Possible Cause: The aqueous buffer is likely a poor solvent for the lipophilic this compound, causing it to crash out of the solution when the concentration of the initial organic solvent is lowered.
-
Solution:
-
Use a Co-Solvent System: Instead of diluting directly into a purely aqueous buffer, use a vehicle that contains a mixture of solvents to maintain solubility. A common approach for lipophilic drugs is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle containing agents like polyethylene (B3416737) glycol (PEG300), propylene (B89431) glycol, or cyclodextrins, along with a surfactant like Tween-80, before the final dilution with saline or a buffer.[9][13]
-
Adjust the pH: The solubility of this compound may be pH-dependent. The mesylate salt form suggests it may have better solubility at a lower pH. Many preclinical studies have successfully used a citrate (B86180) buffer as a vehicle.[2][3] Experiment with different pH values for your final formulation, keeping in mind the physiological tolerance of the animal model.[16][17][18]
-
Consider a Lipid Emulsion: For intravenous administration, a supersaturated submicron lipid emulsion has been shown to be a stable formulation for this compound. While more complex to prepare, this can significantly improve solubility and stability in an aqueous medium.
-
Problem 2: I am observing signs of local irritation (e.g., redness, swelling) at the injection site.
-
Possible Cause: The vehicle itself, particularly at a low pH or containing certain organic solvents, can cause local irritation. The citrate buffer used in some this compound formulations has been implicated in infusion-related irritation in humans.
-
Solution:
-
Optimize the Vehicle Composition: If using a co-solvent system, minimize the percentage of harsh organic solvents like DMSO to the lowest effective concentration. Ensure the final formulation is as close to isotonic and physiological pH as possible without compromising the solubility of this compound.
-
Change the Route of Administration: If intravenous or subcutaneous injection is causing significant irritation, consider if intraperitoneal (IP) administration is a viable alternative for your study, as it can sometimes be more forgiving of formulation properties.[19]
-
Reduce the Injection Volume and Rate: Administer the formulation slowly and use the smallest possible volume to deliver the required dose. For larger volumes, consider splitting the dose across multiple injection sites.
-
Filter Sterilize the Formulation: Ensure your final formulation is sterile and free of particulates, which can exacerbate inflammation.
-
Problem 3: I am seeing high variability in my experimental results between animals.
-
Possible Cause: High variability can stem from inconsistent formulation, leading to differences in the amount of bioavailable drug each animal receives. This is a common issue with poorly soluble compounds.[9][10]
-
Solution:
-
Ensure a Homogenous Formulation: If using a suspension, ensure it is uniformly mixed before each administration. If using a solution, ensure the drug is fully dissolved and remains so throughout the experiment. Prepare fresh formulations for each experiment to avoid issues with stability over time.
-
Validate Your Formulation: Before beginning large-scale animal studies, perform small-scale tests to ensure your formulation is stable and that you can consistently prepare it.
-
Refine Dosing Technique: Ensure your administration technique is consistent across all animals in terms of injection site, depth, and speed.
-
Data Presentation: Dosing and Formulation
Table 1: Examples of this compound Dosing in Preclinical Studies
| Animal Model | Route of Administration | Dose | Study Focus |
| Rat | Intravenous (IV) | 10 mg/kg | Pharmacokinetics |
| Rat | Intravenous (IV) | 3 mg/kg | Brain Injury |
| Rat | Intraperitoneal (IP) | 7.5 mg/kg | Hypoxia-Ischemia |
| Dog | Intravenous (IV) | 0.5 - 3.0 mg/kg | Cerebral Vasospasm |
Table 2: Suggested Starting Formulations for Lipophilic Compounds
Note: These are general starting points and must be optimized for this compound and your specific experimental model.
| Formulation Component | Purpose | Example 1 (IV/IP) | Example 2 (IV/IP) |
| DMSO | Initial Solubilizer | 10% | 10% |
| PEG300 | Co-solvent | 40% | - |
| Tween-80 | Surfactant | 5% | - |
| Saline | Aqueous Vehicle | 45% | - |
| SBE-β-CD (in saline) | Solubilizing Agent | - | 90% (of a 20% solution) |
Experimental Protocols
Protocol 1: Suggested Starting Protocol for this compound Formulation (Co-Solvent Vehicle)
Disclaimer: This is a suggested starting point for research purposes. The final formulation must be optimized and validated by the researcher.
-
Materials:
-
This compound Mesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound Mesylate in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10% final volume concentration. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add the required volume of PEG300 to achieve a 40% final volume concentration (400 µL for a 1 mL final volume). Mix thoroughly.
-
Add the required volume of Tween-80 to achieve a 5% final volume concentration (50 µL for a 1 mL final volume). Mix thoroughly.
-
Slowly add the sterile saline to reach the final desired volume (450 µL for a 1 mL final volume) while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates. If any precipitation occurs, the formulation needs to be further optimized, for example by adjusting the solvent ratios or lowering the final concentration of this compound.
-
Prepare this formulation fresh before each use.
-
Protocol 2: Protocol for Preparation of a Citrate Buffer Vehicle
Based on general laboratory procedures for preparing citrate buffers. The optimal pH and molarity for this compound must be determined experimentally.
-
Materials:
-
Sodium Citrate dihydrate
-
Citric Acid
-
Distilled water
-
HCl or NaOH for pH adjustment
-
-
Procedure for 0.1 M Citrate Buffer (pH ~3.0-6.2):
-
To prepare 1 L of buffer, start with 800 mL of distilled water.
-
Dissolve the appropriate amounts of Sodium Citrate dihydrate and Citric Acid. The exact amounts will vary depending on the desired final pH.[16]
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Adjust the pH to the desired value using small additions of HCl (to lower pH) or NaOH (to raise pH).
-
Once the target pH is reached and stable, add distilled water to bring the final volume to 1 L.
-
Filter sterilize the buffer before use in preparing the final this compound formulation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the lipid peroxidation cascade.
Caption: Experimental workflow for this compound in vivo administration and troubleshooting.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Protective effect of the 21-aminosteroid lipid peroxidation inhibitor this compound mesylate (U74006F) on hepatic endothelium in experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel 21-aminosteroid U74006F attenuates cerebral edema and improves survival after brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 21-aminosteroid this compound mesylate can ameliorate inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of this compound (U74006F), a 21-aminosteroid, in the plasma, heart, brain, and liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 7. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. symmetric.events [symmetric.events]
- 13. lifetechindia.com [lifetechindia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 19. Effects of the 21-amino steroid this compound mesylate (U-74006F) on brain damage and edema after perinatal hypoxia-ischemia in the rat [pubmed.ncbi.nlm.nih.gov]
Tirilazad Dose Conversion: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the dose conversion of tirilazad from animal models to human studies. The content is structured in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound mesylate is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," specifically designed to inhibit lipid peroxidation and scavenge free radicals.[1] Its neuroprotective effects are primarily attributed to its potent antioxidant properties.
The core mechanism involves:
-
Inhibition of Lipid Peroxidation: this compound intercalates into cell membranes, where it inhibits the iron-dependent lipid peroxidation cascade. This process is a major contributor to secondary neuronal damage following central nervous system (CNS) injuries like stroke and subarachnoid hemorrhage (SAH).
-
Free Radical Scavenging: The compound effectively scavenges lipid peroxyl radicals, breaking the chain reaction of lipid degradation and preserving the integrity of cellular membranes.[2]
-
Membrane Stabilization: By residing in the lipid bilayer, this compound helps to stabilize cell membranes, further protecting them from oxidative stress.
Unlike corticosteroids, this compound is designed to be devoid of glucocorticoid receptor interactions, thus avoiding the typical side effects associated with steroid therapy.[1]
Q2: What are the typical doses of this compound used in preclinical animal studies?
The effective dose of this compound varies depending on the animal species and the specific model of CNS injury. Below is a summary of doses reported in various preclinical studies.
| Animal Species | CNS Injury Model | Effective Dose Range (mg/kg) | Route of Administration | Reference |
| Rat | Ischemic Stroke | 3 - 10 mg/kg | Intraperitoneal / Intravenous | [3] |
| Dog | Ischemic Stroke | 0.25 - 2.5 mg/kg | Intravenous | [4] |
| Dog | Subarachnoid Hemorrhage | Not specified in detail | Not specified | [5] |
| Monkey | General Tolerability | Up to 60 mg/kg/day | Not specified | [3] |
Q3: What were the corresponding doses of this compound used in human clinical trials?
This compound has been evaluated in several large-scale clinical trials for acute ischemic stroke and aneurysmal subarachnoid hemorrhage. The doses administered to humans are summarized below.
| Clinical Indication | Dose Range (mg/kg/day) | Route of Administration | Reference |
| Acute Ischemic Stroke | 0.6 - 6 mg/kg/day | Intravenous | [3] |
| Aneurysmal SAH | 0.6 - 6 mg/kg/day | Intravenous | [6] |
| Aneurysmal SAH (women) | Up to 12 mg/kg/day | Intravenous | [3] |
Q4: How can I convert an effective animal dose of this compound to a Human Equivalent Dose (HED)?
The conversion of drug doses from animal studies to a Human Equivalent Dose (HED) is most accurately performed using allometric scaling, which accounts for differences in body surface area (BSA) between species. The U.S. Food and Drug Administration (FDA) provides guidance on this methodology.
The formula to calculate the HED is:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table of Km Conversion Factors:
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Monkey (Cynomolgus) | 3 | 0.25 | 12 |
| Dog (Beagle) | 10 | 0.50 | 20 |
| Rat (Sprague-Dawley) | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example HED Calculation for this compound:
Let's calculate the HED for a neuroprotective dose of 10 mg/kg of this compound found to be effective in a rat model of ischemic stroke.
-
Step 1: Identify the Animal Dose and Km factors.
-
Animal (Rat) Dose = 10 mg/kg
-
Animal (Rat) Km = 6
-
Human Km = 37
-
-
Step 2: Apply the HED formula.
-
HED (mg/kg) = 10 mg/kg × (6 / 37)
-
HED (mg/kg) ≈ 1.62 mg/kg
-
This calculation suggests that a starting dose of approximately 1.62 mg/kg in humans might be equivalent to the 10 mg/kg effective dose in rats. It is crucial to note that this is an estimation, and a safety factor is typically applied when determining the first-in-human dose.
Q5: Why did this compound show limited efficacy in human trials despite promising preclinical results?
The discrepancy between promising preclinical data and the outcomes of human clinical trials for this compound is a well-documented example of the challenges in translating neuroprotective strategies. Several factors may have contributed to this:
-
Species Differences in Pharmacokinetics: The metabolism and clearance of this compound can differ significantly between species. For instance, women were found to clear this compound faster than men, which may have led to sub-therapeutic plasma concentrations in some female patient populations at the tested doses.
-
Complexity of Human CNS Injury: Preclinical animal models, while valuable, often involve standardized, focal injuries in young, healthy animals. In contrast, human conditions like stroke and SAH are highly heterogeneous, with varying injury severity, locations, and the presence of comorbidities, all of which can impact treatment efficacy.
-
Therapeutic Window: In many animal studies, this compound was administered either before or very shortly after the induced injury.[2] In clinical scenarios, reaching patients within such a narrow therapeutic window is often challenging.
-
Dose Selection: The doses used in clinical trials, which were based on safety and tolerability, may not have been the optimal therapeutic doses for all patient populations. A meta-analysis of animal studies suggested a narrow effective dose range, which might not have been consistently achieved in human trials.[2]
Troubleshooting Guides
Issue 1: I am not observing the expected neuroprotective effect of this compound in my animal model.
-
Possible Cause 1: Inadequate Dose.
-
Action: Review the dose-response data from published studies (refer to the preclinical data table in the FAQs). The efficacy of this compound can be dose-dependent. Consider performing a dose-ranging study in your specific model to determine the optimal therapeutic dose.
-
-
Possible Cause 2: Timing of Administration.
-
Action: The therapeutic window for this compound is critical. In many successful preclinical studies, the drug was administered very close to the time of injury. Evaluate your experimental timeline and consider earlier administration if feasible and clinically relevant.
-
-
Possible Cause 3: Animal Model Specifics.
-
Action: Efficacy can vary significantly between different models (e.g., transient vs. permanent focal ischemia). Ensure that your chosen animal model and injury mechanism are appropriate for evaluating a lipid peroxidation inhibitor. The pathophysiology of your model should align with the mechanism of action of this compound.
-
Issue 2: I am observing adverse effects, such as injection site reactions, in my animals.
-
Possible Cause 1: Formulation and Vehicle.
-
Action: The vehicle used to dissolve this compound, which often contains citrate, has been associated with infusion site irritation and phlebitis in both animal and human studies.[3] Ensure the pH and composition of your vehicle are optimized for the route of administration. Consider using a more dilute solution or a slower infusion rate if applicable.
-
-
Possible Cause 2: Dose is too high.
-
Action: While this compound has shown a good safety profile over a range of doses, high local concentrations can cause irritation. If systemic toxicity is suspected, reduce the dose and monitor for dose-dependent effects.
-
Experimental Protocols
Example Protocol: this compound in a Dog Model of Severe Acidotic Ischemia
This protocol is adapted from a study investigating the effects of this compound on metabolic recovery after cerebral ischemia in dogs.[4]
-
1. Animal Preparation:
-
Species: Beagle dogs.
-
Anesthesia: Anesthetize the animals (e.g., with pentobarbital) and maintain mechanical ventilation.
-
Monitoring: Continuously monitor physiological parameters, including blood pressure, arterial blood gases, and temperature.
-
-
2. Induction of Hyperglycemic Ischemia:
-
Induce hyperglycemia by intravenous infusion of dextrose to achieve an arterial glucose concentration of 500-600 mg/dL.
-
Induce global incomplete cerebral ischemia for 30 minutes by infusing ventricular fluid to reduce cerebral perfusion pressure to 10-12 mm Hg.
-
-
3. Drug Preparation and Administration:
-
Formulation: Dissolve this compound mesylate in a suitable vehicle.
-
Dosing: Prepare solutions for different dose groups (e.g., vehicle control, 0.25, 1.0, and 2.5 mg/kg).
-
Administration: Administer the assigned dose as an intravenous bolus at the start of reperfusion following the ischemic period.
-
-
4. Outcome Measures:
-
Metabolic Recovery: Use phosphorus magnetic resonance spectroscopy (³¹P-MRS) to measure intracellular pH and the recovery of high-energy phosphates (e.g., ATP) in the brain.
-
Cerebral Blood Flow (CBF): Measure CBF using techniques like radioactive microspheres at baseline and during reperfusion.
-
Antioxidant Levels: At the end of the experiment, collect cortical tissue to measure levels of endogenous antioxidants, such as glutathione.
-
-
5. Data Analysis:
-
Compare the metabolic recovery, CBF, and antioxidant levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA) to assess dose-dependent effects.
-
References
- 1. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Amelioration of impaired cerebral metabolism after severe acidotic ischemia by this compound posttreatment in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of Delayed Vasospasm by TS-011 in the Dual Hemorrhage Dog Model of Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tirilazad Precipitation: A Technical Guide for Researchers
Tirilazad Technical Support Center
For researchers, scientists, and drug development professionals working with the neuroprotective agent this compound, managing its solubility in experimental buffers is a critical step for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a synthetic, lipid-soluble, non-glucocorticoid 21-aminosteroid that functions as a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2] Its lipophilic nature can lead to poor solubility in aqueous experimental buffers, such as phosphate-buffered saline (PBS), resulting in precipitation. This can significantly impact the accuracy of experimental concentrations and the validity of research findings.
Q2: What are the primary factors that influence this compound precipitation in buffers?
A2: Several factors can contribute to this compound precipitation, including:
-
Buffer Composition and pH: The type of buffer and its pH are critical. While specific data on this compound's solubility across a wide range of buffers is limited, its solubility can be influenced by the ionic strength and pH of the medium.
-
Solvent: this compound is more readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) than in aqueous solutions.[3][4] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.
-
Concentration: Exceeding the solubility limit of this compound in a given buffer will inevitably lead to precipitation.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO.[5] Store this stock solution at -20°C or -80°C to maintain stability.[6] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Managing this compound Precipitation
This guide provides a step-by-step approach to address and prevent this compound precipitation during your experiments.
Initial Solution Preparation
If you observe precipitation upon preparing your this compound working solution, consider the following steps:
-
Sonication: Gentle sonication of the solution can help to break down aggregates and aid in dissolution.
-
Gentle Warming: If precipitation persists, gentle warming of the solution may increase the solubility of this compound. However, be cautious about the potential for degradation at elevated temperatures.
-
Co-solvents: For in vivo studies, a co-solvent system may be necessary. One reported formulation for this compound (free base) is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yielded a clear solution at ≥ 3.33 mg/mL.[6] Another option is a 10% DMSO and 90% corn oil mixture, also achieving ≥ 3.33 mg/mL.[6]
Experimental Workflow for Preventing Precipitation
The following workflow is designed to minimize the risk of this compound precipitation when preparing working solutions for in vitro assays.
Quantitative Data Summary
While comprehensive quantitative data on this compound mesylate solubility in various buffers is not widely published, the following table summarizes available information.
| Solvent/Buffer System | This compound Form | Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Free Base | ≥ 3.33 mg/mL (5.33 mM) | Clear solution | [6] |
| 10% DMSO, 90% Corn Oil | Free Base | ≥ 3.33 mg/mL (5.33 mM) | Clear solution | [6] |
Experimental Protocols
Protocol: Preparation of this compound Mesylate Working Solution for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound mesylate powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Store this stock solution in aliquots at -20°C or -80°C.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in your experiment, perform an intermediate dilution of the stock solution in your experimental buffer (e.g., PBS, cell culture media).
-
Final Dilution: Add the this compound solution (either stock or intermediate dilution) to your experimental system to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[5]
-
Observation: After adding this compound to the final buffer, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide above.
Signaling Pathway
This compound mesylate's primary mechanism of action is the inhibition of lipid peroxidation, a key process in cellular injury caused by oxidative stress.
References
Tirilazad Technical Support Center: Navigating Serum Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of serum on Tirilazad's activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, lipid-soluble antioxidant that belongs to the 21-aminosteroid (lazaroid) class of compounds.[1] Its principal mechanism involves inhibiting iron-dependent lipid peroxidation within cell membranes.[1][2][3] It achieves this through a combination of scavenging lipid peroxyl free radicals and stabilizing cellular membranes, thereby protecting against oxidative damage and preserving cell integrity.[2][4][5][6] This neuroprotective effect has been a subject of interest in treating central nervous system injuries.[2][5]
Q2: We observed a significantly reduced effect of this compound when using serum-containing culture medium compared to serum-free medium. Why is this happening?
This is a common and expected observation. The reduction in this compound's activity is primarily due to its binding to proteins present in the serum, most notably serum albumin.[7][8][9] Serum is a complex mixture of proteins, hormones, and lipids.[10] Only the unbound, or "free," fraction of a drug is available to cross the cell membrane and exert its biological effect.[7][11] When this compound binds to albumin, it is effectively sequestered in the culture medium, lowering its free concentration and thus reducing its ability to reach its intracellular target and inhibit lipid peroxidation.
Q3: What are the main components in serum that interfere with this compound?
The primary interfering component is serum albumin , the most abundant protein in plasma and serum.[8][12] Acidic and neutral lipophilic compounds, like this compound, have a tendency to bind to albumin.[7] Other proteins and lipids in the serum can also contribute to this binding effect, but albumin is the most significant factor.[7][10]
Q4: How can I mitigate the impact of serum on my this compound experiments?
You have several options, each with its own advantages and disadvantages:
-
Switch to Serum-Free Medium: This is the most direct way to eliminate the variable of protein binding. However, some cell lines may require serum for viability and proliferation, so this may not always be feasible.[13][14]
-
Reduce Serum Concentration: Using a lower percentage of serum (e.g., 1-2% instead of 10%) can decrease the amount of protein available for binding, thereby increasing the free fraction of this compound.[14]
-
Increase this compound Concentration: You can perform dose-response experiments to determine the effective concentration of this compound in your specific serum-containing medium. This will likely be higher than the effective dose in serum-free conditions.
-
Use Purified Albumin: For more controlled experiments, you can use a serum-free basal medium supplemented with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) to systematically study the binding effects.
Q5: Is there a way to quantify the binding of this compound to serum proteins?
Yes, the binding of a drug to plasma or serum proteins can be quantified.[11] The most common method is equilibrium dialysis , which is used to determine the bound and unbound fractions of a compound and calculate the binding percentage.[11][15] Other techniques include ultrafiltration and ultracentrifugation.[11] These assays are crucial early in the drug development process to understand pharmacokinetic properties.[11]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results from this compound treatment across different experiment batches.
| Potential Cause | Recommended Solution |
| Lot-to-Lot Serum Variability | Serum composition can vary significantly between different lots, altering the concentration of binding proteins.[10] This can change the free fraction of this compound. Solution: Purchase a single, large lot of serum for the entire series of experiments. If you must switch lots, perform a bridging study to re-validate the optimal this compound concentration. |
| Different Serum Types | Sera from different species (e.g., fetal bovine, calf, human) have different protein compositions and binding characteristics.[16] Solution: Maintain consistency in the type and species of serum used. Be aware that even homologous serum (e.g., human serum on human cells) can sometimes interfere with cell attachment.[16] |
| Incorrect Vehicle Control | This compound is lipid-soluble and often dissolved in a solvent like DMSO. The final concentration of the solvent could affect cell health or interact with serum components. Solution: Ensure your vehicle control contains the same final concentration of the solvent used to dissolve this compound. |
Problem: Higher than expected cytotoxicity observed after this compound treatment in low-serum or serum-free media.
| Potential Cause | Recommended Solution |
| Increased Free Drug Concentration | Without the sequestering effect of serum proteins, the concentration of free, active this compound is much higher, potentially reaching cytotoxic levels. Solution: Perform a new dose-response curve in the low-serum or serum-free medium to identify the optimal, non-toxic therapeutic window. Start with concentrations significantly lower than those used in serum-replete media. |
| Reduced Cell Viability in Low-Serum | The cells may be stressed due to the lack of growth factors and nutrients supplied by serum, making them more susceptible to chemical insults.[14] Solution: Assess baseline cell viability in your chosen low-serum or serum-free conditions over the full time course of the experiment before adding this compound. Consider using commercially available, optimized serum-free media formulations for your specific cell type. |
Data Summary
The following table illustrates the conceptual impact of serum on the apparent activity of this compound. The IC50 (half-maximal inhibitory concentration) is expected to increase in the presence of serum, as a higher total concentration is required to achieve the same effective free concentration.
Table 1: Conceptual Impact of Serum on this compound Apparent IC50 in an Antioxidant Assay
| Culture Condition | Serum Protein Concentration | Expected this compound Binding | Apparent IC50 of this compound |
| Serum-Free | None | Negligible | Low (e.g., X µM) |
| Low Serum (2% FBS) | Low | Low-Moderate | Intermediate (e.g., 5-10X µM) |
| High Serum (10% FBS) | High | High | High (e.g., >20X µM) |
| Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally. |
Key Experimental Protocols
Protocol 1: Assessment of this compound Antioxidant Activity via Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation. This compound's activity is quantified by its ability to reduce MDA levels.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight in their standard growth medium (e.g., DMEM + 10% FBS).
-
Media Change: The next day, replace the medium with the experimental media:
-
Group A: Serum-Free Medium
-
Group B: Medium + 10% FBS
-
-
This compound Pre-treatment: Add varying concentrations of this compound (and a vehicle control) to both groups. Incubate for 1-2 hours.
-
Induce Oxidative Stress: Introduce an oxidative agent (e.g., H₂O₂, FeSO₄/ascorbate) to all wells except the negative control. Incubate for the required duration (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable buffer containing a lysis agent and a protease inhibitor like BHT to prevent new lipid peroxidation.
-
TBARS Reaction:
-
Quantification: Measure the absorbance of the supernatant at ~532 nm.[17] Calculate the concentration of MDA relative to a standard curve and normalize to the total protein content of the lysate.
Protocol 2: Evaluation of this compound-Serum Protein Binding via Equilibrium Dialysis
This method directly measures the fraction of this compound that binds to serum proteins.
Methodology:
-
Device Preparation: Use an equilibrium dialysis device (e.g., RED device) which has two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8-12 kDa) that retains proteins but allows small molecules like this compound to pass through.
-
Sample Loading:
-
In the "donor" chamber, add serum (or a solution of purified albumin) spiked with a known concentration of this compound.
-
In the "receiver" chamber, add a protein-free buffer (e.g., PBS).
-
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-24 hours to allow the free this compound to equilibrate across the membrane.
-
Sample Collection: After incubation, carefully collect samples from both the donor and receiver chambers.
-
Concentration Analysis: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.[11]
-
Calculation:
-
The concentration in the receiver (buffer) chamber represents the unbound (free) drug concentration .
-
The concentration in the donor (serum) chamber represents the total drug concentration (bound + unbound).
-
Percent Bound = [ (Total Conc. - Unbound Conc.) / Total Conc. ] * 100
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. Protective effects of this compound mesylate in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Mesylate used for? [synapse.patsnap.com]
- 6. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 7. Protein Binding • Frontage Laboratories [frontagelab.com]
- 8. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. The effect of serum on monolayer cell culture of mammalian articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iomcworld.org [iomcworld.org]
Tirilazad degradation products and their effects
Welcome to the technical support center for Tirilazad. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (U-74006F) is a 21-aminosteroid, also known as a lazaroid, that functions as a potent inhibitor of iron-catalyzed lipid peroxidation. Its primary mechanism involves scavenging lipid peroxyl radicals and stabilizing cell membranes, which helps to mitigate oxidative damage following events like central nervous system (CNS) trauma and ischemia.[1][2][3][4] Unlike glucocorticoids, it does not possess hormonal effects.
Q2: I'm observing an unexpected peak in my HPLC analysis of a this compound sample. What could be the cause?
A2: An unexpected peak in your HPLC chromatogram could be a degradation product of this compound. The stability of this compound can be affected by several factors, including the pH of your solution, exposure to oxidative conditions, light, and temperature. For instance, this compound is known to degrade in acidic solutions.[5] To identify the unknown peak, it is recommended to perform a forced degradation study and compare the retention time of the peak in your sample with those of the degradation products generated under controlled stress conditions. LC-MS analysis can further help in identifying the structure of the unknown compound.
Q3: Does this compound have any known active metabolites?
A3: Yes, a major metabolite of this compound is U-89678. This metabolite is formed in the liver through the reduction of the 4-5 double bond in the A-ring of the steroid structure.[6] Importantly, U-89678 is also pharmacologically active and possesses neuroprotective properties that are essentially equivalent to the parent drug, this compound.[6] Therefore, it is important to consider the presence of this metabolite in pharmacokinetic and pharmacodynamic studies.
Q4: What are the known degradation pathways for this compound?
A4: The primary characterized degradation pathway for this compound is its hepatic metabolism. This involves hydroxylation of the pyrrolidine (B122466) ring(s) and at the 6-beta position of the steroid, primarily mediated by the CYP3A4 enzyme.[1] Additionally, as mentioned, reduction of the A-ring leads to the formation of the active metabolite U-89678.[6] While degradation in acidic solutions is known to occur, the specific structures of the resulting degradation products are not extensively detailed in publicly available literature. General principles of forced degradation suggest that hydrolysis, oxidation, and photolysis are potential degradation pathways for many pharmaceutical compounds.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | 1. Prepare fresh stock solutions of this compound in a suitable solvent. 2. Store stock solutions at the recommended temperature and protect them from light. 3. Before use, verify the purity of the stock solution using a stability-indicating HPLC method. |
| Presence of active degradation products | 1. If degradation is suspected, consider that some degradation products, like the metabolite U-89678, are also biologically active.[6] 2. Characterize the degradation products present in your sample using techniques like LC-MS to understand their potential contribution to the observed biological effects. |
| Incorrect pH of assay buffer | 1. Ensure the pH of your assay buffer is within the stable range for this compound. 2. Be aware that this compound degrades in acidic conditions.[5] |
Issue 2: Appearance of unknown peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample degradation due to improper storage | 1. Review your sample storage conditions (temperature, light exposure). 2. Analyze a freshly prepared sample as a control. |
| Degradation induced by mobile phase | 1. Check the pH of your mobile phase. Acidic mobile phases can cause on-column degradation. 2. If using an acidic mobile phase, consider neutralizing the sample before injection or using a less acidic mobile phase if the separation allows. |
| Oxidative degradation | 1. If the sample has been exposed to air for an extended period, oxidative degradation may have occurred. 2. Prepare samples fresh and consider purging with an inert gas like nitrogen. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound mesylate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Dissolve in the mobile phase before analysis. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or white light for a specified duration.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detection of degradation products.
-
For structural elucidation of degradation products, collect fractions and analyze by mass spectrometry (MS).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from a published procedure for the analysis of this compound and its degradation products in acidic solutions.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Base deactivated octadecyl silane (B1218182) (C18) |
| Mobile Phase A | Acetonitrile:Tetrahydrofuran:0.2 M Ammonium Formate/Formic Acid Buffer (pH 3.5):Water (5.4:0.6:10:84 v/v)[5] |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:0.2 M Ammonium Formate/Formic Acid Buffer (pH 3.5):Water (81:9:10:0 v/v)[5] |
| Gradient | 5% to 95% of Mobile Phase B over 58 minutes[5] |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Column Temperature | 42°C[5] |
| Detection | UV at 254 nm[5] |
| Injection Volume | 20 µL (Typical, may require optimization) |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl, 60°C | 24 hours | 75% | 3 | 12.5 min |
| 1 M NaOH, 60°C | 24 hours | 85% | 2 | 15.2 min |
| 30% H₂O₂, RT | 24 hours | 90% | 1 | 18.1 min |
| Dry Heat, 80°C | 48 hours | 98% | 1 | 20.3 min |
| UV Light (254 nm) | 24 hours | 92% | 2 | 14.8 min |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Action of 21-aminosteroid U74006F as an antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tirilazad Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information and troubleshooting for issues related to the clinical trials of Tirilazad, a lazaroid compound investigated for its neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound mesylate is a non-glucocorticoid, 21-aminosteroid (lazaroid) designed to be a potent inhibitor of iron-dependent lipid peroxidation.[1] Its primary mechanism involves scavenging lipid peroxyl free radicals within cell membranes, thereby protecting them from oxidative damage that occurs during ischemic events like stroke or subarachnoid hemorrhage (SAH).[2][3][4] By stabilizing cellular membranes, this compound was intended to mitigate the secondary cascade of neuronal injury following a primary ischemic insult.[2][5][6]
Q2: In which clinical indications did this compound fail to show consistent efficacy?
A2: this compound showed promising results in preclinical animal models for various central nervous system (CNS) injuries.[7][8] However, it failed to demonstrate consistent efficacy in human clinical trials, particularly for:
-
Acute Ischemic Stroke: Multiple trials not only failed to show a benefit but suggested that this compound might worsen outcomes, leading to an increase in death and disability.[1][9][10][11]
-
Aneurysmal Subarachnoid Hemorrhage (SAH): Results were contradictory. A large European, Australian, and New Zealand trial suggested a benefit, particularly in men, by reducing mortality and improving outcomes at a 6 mg/kg/day dose.[12] However, a subsequent large North American trial found no significant overall improvement in patient outcomes.[13] A meta-analysis later concluded that while this compound may reduce symptomatic vasospasm, it had no effect on the overall clinical outcome.[14][15]
Q3: What are the leading hypotheses for the failure of this compound in stroke trials?
A3: The failure in acute ischemic stroke trials, and even the worsening of outcomes, is a critical issue. Several factors may have contributed:
-
Negative Clinical Effect: A systematic review of six trials concluded that this compound increases death and disability by about one-fifth when given to patients with acute ischemic stroke.[1][9] The precise biochemical reason for this negative effect is not fully understood.[1]
-
Narrow Therapeutic Window: In animal models, neuroprotective effects were observed when the drug was administered very early (e.g., within 15 minutes of ischemia).[16] In human stroke trials, the median time to treatment was often several hours (e.g., 4.3 hours in the RANTTAS trial), which may be too late to halt the ischemic cascade.[1][16]
-
Complexity of Stroke Pathophysiology: Ischemic stroke involves multiple pathological pathways beyond lipid peroxidation, including excitotoxicity, inflammation, and apoptosis.[8][17] Targeting only one mechanism with an antioxidant may be insufficient to produce a clinically meaningful benefit.[17]
Q4: Why were the results for this compound in subarachnoid hemorrhage (SAH) trials inconsistent and what role did gender play?
A4: The discrepancy in SAH trial outcomes appears to be multifactorial:
-
Gender Differences in Metabolism: A key finding was the differential effect between sexes, with men showing a significant benefit in one major trial while women did not.[12][18] This may be linked to pharmacokinetics, as some evidence suggests women metabolize this compound more rapidly than men, potentially leading to sub-therapeutic drug exposure.[19]
-
Drug Interactions: Patients with SAH are often treated with anticonvulsant medications like phenobarbital (B1680315) for seizure prophylaxis. Phenobarbital is known to induce the metabolism of this compound, which could lower its plasma concentration and adversely impact clinical response.[20]
-
Differences in Trial Protocols: Variations in patient admission characteristics and management protocols (including the use of anticonvulsants) between the positive European trial and the negative North American trial may have contributed to the different outcomes.[13]
Troubleshooting Experimental & Clinical Trial Design
This section addresses specific issues that researchers might encounter when studying this compound or similar neuroprotective agents.
Issue 1: Lack of Efficacy Despite Strong Preclinical Data
-
Possible Cause: The discrepancy between animal models and human trials is a common challenge in neuroprotection research.[7] Animal studies may have used unrealistic treatment windows or may not have adequately modeled the comorbidities (e.g., age, diabetes) common in the human stroke population.
-
Recommendation: When designing preclinical studies, ensure the model closely mimics the human clinical scenario. This includes using aged animals, modeling relevant comorbidities, and testing delayed time-to-treatment windows that are clinically feasible.
Issue 2: Observed Negative Outcomes or Increased Disability in a Subgroup
-
Possible Cause: As seen in the this compound stroke trials, the drug may have unintended off-target effects or toxicity that are not apparent in preclinical safety studies.[1] Furthermore, patient subgroups may respond differently. In the stroke trials, a worse outcome was noted in females and in patients receiving a low dose of this compound.[1][9]
-
Recommendation: Implement robust safety monitoring in clinical trials. Stratify data analysis by key demographic and clinical variables (e.g., gender, stroke severity, dosage) to identify potential subgroup-specific effects, both beneficial and harmful.
Issue 3: Inconsistent Results Across Different Clinical Trials
-
Possible Cause: Pharmacokinetic variability can significantly impact efficacy. Factors such as gender, co-medications (e.g., phenobarbital), and underlying health status (e.g., liver function) can alter drug metabolism and exposure.[20][21] this compound clearance is significantly decreased in subjects with hepatic impairment.[21]
-
Recommendation: Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies in the target population early in development. Consider adaptive trial designs that allow for dose adjustments based on interim analyses or identified patient subgroups. Monitor for the use of co-medications that may interact with the study drug.
Data Presentation: Summary of Clinical Trial Outcomes
Table 1: Meta-Analysis of this compound in Acute Ischemic Stroke (6 Trials, 1757 Patients)
| Outcome Measure | This compound Group | Placebo Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | Result |
| End-of-Trial Case Fatality | - | - | 1.12 | 0.88 to 1.44 | No Significant Effect |
| Death or Disability (Glasgow Outcome Scale) | - | - | 1.23 | 1.01 to 1.50 | Significantly Worse Outcome |
| Death or Disability (Expanded Barthel Index) | - | - | 1.23 | 1.01 to 1.51 | Significantly Worse Outcome |
| Infusion Site Phlebitis | 22.4% | 10.2% | 2.81 | 2.14 to 3.69 | Significantly Increased Risk |
Data sourced from a systematic review of six randomized controlled trials.[1][9]
Table 2: Key Subgroup Analysis for Death or Disability in Ischemic Stroke
| Subgroup | Odds Ratio (OR) | 95% Confidence Interval (CI) | Result |
| Females | 1.46 | 1.08 to 1.98 | Significantly Worse Outcome |
| Low-Dose this compound | 1.31 | 1.03 to 1.67 | Significantly Worse Outcome |
| Mild to Moderate Stroke | 1.40 | 0.99 to 1.98 | Trend Towards Worse Outcome |
Data sourced from a systematic review of six randomized controlled trials.[1][9]
Table 3: Meta-Analysis of this compound in Aneurysmal Subarachnoid Hemorrhage (5 Trials, 3797 Patients)
| Outcome Measure | Odds Ratio (OR) | 95% Confidence Interval (CI) | Result |
| Unfavorable Clinical Outcome (GOS) | 1.04 | 0.89 to 1.20 | No Significant Effect |
| Symptomatic Vasospasm | 0.80 | 0.69 to 0.93 | Significant Reduction |
| Cerebral Infarction | 1.04 | 0.89 to 1.22 | No Significant Effect |
Data sourced from a meta-analysis of five randomized clinical trials.[14]
Experimental Protocols
Methodology: Representative Phase III Ischemic Stroke Trial (e.g., RANTTAS)
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled trial.[16]
-
Patient Population: Patients with acute ischemic stroke.
-
Inclusion Criteria: Treatment initiated within a specified time from symptom onset (e.g., within 6 hours).[16]
-
Randomization: Patients were randomly assigned to receive either this compound mesylate or a vehicle placebo.
-
Intervention: Intravenous infusion of this compound (e.g., 6 mg/kg per day) or placebo administered for a set duration (e.g., 3 days).[16]
-
Primary Outcome Measures: Functional outcome at 3 months, assessed using standardized scales such as the Glasgow Outcome Scale (GOS) and the Barthel Index (BI).[16]
-
Safety Monitoring: Close monitoring for adverse events, with a particular focus on infusion site reactions (phlebitis) and cardiovascular or hepatic toxicity.[22]
Methodology: Representative Phase III Subarachnoid Hemorrhage Trial
-
Study Design: A prospective, randomized, double-blind, vehicle-controlled trial.[12][13]
-
Patient Population: Patients with aneurysmal SAH documented by angiography.
-
Inclusion Criteria: Treatment initiated within a specified time from hemorrhage (e.g., within 48-72 hours).[13][23]
-
Randomization: Patients were randomized to receive placebo or this compound at various doses (e.g., 2 mg/kg/day or 6 mg/kg/day).[13]
-
Intervention: Intravenous infusion of this compound or placebo for a period of 8 to 10 days.[13]
-
Concomitant Medication: All patients typically received standard care, which often included an oral calcium antagonist like nimodipine.[13][23]
-
Primary Outcome Measures: Outcome at 3 months post-hemorrhage, assessed by the Glasgow Outcome Scale (GOS). Secondary endpoints included mortality, employment status, and the incidence of symptomatic vasospasm.[12][13]
Visualizations
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Workflow for a typical this compound clinical trial.
Caption: Logical relationships for this compound's trial failures.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. What is this compound Mesylate used for? [synapse.patsnap.com]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 6. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metaanalysis of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metaanalysis of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Oxidative Stress and the Use of Antioxidants in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pitfalls and advances from the international this compound trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the effects of this compound on subarachnoid hemorrhage-induced blood-brain barrier permeability in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gender does not affect the degree of induction of this compound clearance by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the pharmacokinetics of this compound mesylate in healthy volunteers and stable subjects with mild liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety study of this compound mesylate in patients with acute ischemic stroke (STIPAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad Experimental Outcomes: Technical Support Center
Welcome to the technical support center for researchers utilizing Tirilazad. This resource provides troubleshooting guidance and answers to frequently asked questions to address the variability observed in experimental outcomes with this compound. This compound mesylate is a potent, non-glucocorticoid, 21-aminosteroid (lazaroid) that inhibits iron-dependent lipid peroxidation and acts as a free-radical scavenger.[1][2][3] While it has shown promise in preclinical models of central nervous system (CNS) injury, its translation to clinical settings has been met with mixed results.[4][5][6] This guide is designed to help you navigate the complexities of working with this compound and improve the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's principal mechanism of action is the inhibition of lipid peroxidation.[1][4] It is a synthetic, lipid-soluble compound that integrates into cell membranes and acts as a potent antioxidant.[2][3] Its key functions include:
-
Scavenging of lipid peroxyl and hydroxyl free radicals.[2]
-
Stabilizing cell membranes to prevent the propagation of lipid peroxidation.[2][3]
-
Modulating inflammatory responses and cellular calcium homeostasis.[1]
Q2: Why have clinical trials with this compound shown variable and sometimes contradictory results?
A2: The discrepancy between promising preclinical data and mixed clinical outcomes is a significant challenge.[6] Several factors may contribute to this variability:
-
Pharmacokinetic Differences: There are notable differences in how this compound is metabolized between species and even between human genders. Women have been observed to metabolize the drug up to 60% faster than men, which may lead to underdosing and reduced efficacy in female subjects.[7]
-
Dosing: Clinical trials have shown that different doses can lead to different outcomes. In some studies of acute ischemic stroke, lower doses of this compound were associated with a worse functional outcome.[2][8]
-
Timing of Administration: The therapeutic window for neuroprotective agents is often narrow. In clinical settings, administering the drug sufficiently early after the onset of injury (e.g., stroke) can be challenging.[2]
-
Patient Heterogeneity: The complexity and variability of CNS injuries in human populations are difficult to replicate in controlled animal models.[2]
Q3: Is this compound effective in all models of CNS injury?
A3: this compound has demonstrated neuroprotective effects in various preclinical models, including traumatic brain and spinal cord injury, subarachnoid hemorrhage (SAH), and ischemic stroke.[2][9] However, the magnitude of the effect can vary significantly depending on the specific model and experimental parameters. It is crucial to select a model that is highly relevant to the clinical condition being studied and to carefully control for all experimental variables.
Troubleshooting Experimental Variability
This section provides a structured approach to troubleshooting common issues that can lead to inconsistent results in this compound experiments.
Issue 1: Inconsistent Neuroprotective Effects in In Vivo Models
If you are observing high variability in neuroprotection (e.g., infarct volume, neurological scores) in your animal models, consider the following factors:
-
Animal Species and Strain: Different species and strains can have different metabolic rates and physiological responses to injury. Ensure you are using a well-characterized model and report the species, strain, age, and sex of the animals in your studies.
-
Gender: As noted in clinical trials, sex differences in drug metabolism can be a significant factor.[7] It is highly recommended to include both male and female animals in your study design and analyze the data accordingly.
-
Dosing and Administration: The dose and timing of this compound administration are critical. Ensure that the dose is appropriate for the animal model and that the administration route (typically intravenous) and timing relative to the injury are consistent across all experiments.[10][11]
-
Surgical Procedures: Minor variations in surgical procedures for inducing injury (e.g., duration of ischemia, extent of hemorrhage) can lead to significant differences in outcomes. Standardize all surgical protocols and monitor physiological parameters (e.g., temperature, blood pressure) to ensure consistency.
-
Formulation and Vehicle: Ensure that the this compound formulation is properly prepared and that the vehicle used is consistent and does not have any confounding effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Summary of this compound Efficacy in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Dose (mg/kg, IV) | Reduction in SAH-induced Blood-Brain Barrier (BBB) Damage | Statistical Significance (p-value) |
| 0.3 | 35.2% | < 0.05 |
| 1.0 | 60.6% | < 0.0001 |
Data adapted from a study on the protective effects of this compound against BBB damage after SAH in rats.[12]
Table 2: Clinical Outcome in a North American Trial of this compound in Aneurysmal SAH (Grade IV-V Male Patients)
| Treatment Group | Mortality Rate | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | 33% | - |
| This compound (2 mg/kg/day) | 52% | 0.29 |
| This compound (6 mg/kg/day) | 5% | 0.03 |
Data from a cooperative study in North America showing a dose-dependent effect on mortality in a specific subgroup of male patients with severe SAH.[13]
Table 3: Effect of High-Dose this compound in Women with Aneurysmal SAH
| Outcome Measure | Placebo Group | This compound (15 mg/kg/day) Group | Statistical Significance (p-value) |
| Symptomatic Vasospasm | 33.7% | 24.8% | 0.005 |
| Severe Symptomatic Vasospasm | 11% | 6% | 0.008 |
| Cerebral Infarction from Vasospasm | 13% | 8% | < 0.04 |
| Mortality at 3 Months | No significant difference | No significant difference | - |
Data from a study specifically designed to assess a higher dose of this compound in female patients, showing a reduction in vasospasm but no effect on overall mortality.[14]
Experimental Protocols
Protocol 1: In Vivo Model of Subarachnoid Hemorrhage (SAH) in Rats
This protocol provides a general framework for inducing SAH in rats to study the effects of this compound.
-
Animal Preparation:
-
Use adult male or female Sprague-Dawley rats (250-300g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
-
Monitor and maintain body temperature at 37°C throughout the procedure.
-
-
SAH Induction (Cisterna Magna Blood Injection):
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the back of the neck to expose the atlanto-occipital membrane.
-
Carefully puncture the cisterna magna with a 30-gauge needle.
-
Slowly inject 0.2-0.3 mL of non-heparinized autologous arterial blood (collected from the femoral artery) into the cisterna magna over 1-2 minutes.
-
Withdraw the needle and suture the incision.
-
-
This compound Administration:
-
Prepare this compound mesylate in the appropriate vehicle.
-
Administer this compound intravenously (e.g., via the tail vein) at the desired dose (e.g., 1.0 mg/kg).
-
The timing of administration is critical. For prophylactic studies, administer before SAH induction. For therapeutic studies, administer at a specified time point after SAH (e.g., 30 minutes).
-
-
Outcome Assessment:
-
At a predetermined time point (e.g., 24 or 48 hours) after SAH, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and collect brain tissue for analysis (e.g., histology for neuronal damage, measurement of brain edema, or assessment of blood-brain barrier permeability using Evans blue dye).
-
Protocol 2: In Vitro Lipid Peroxidation Inhibition Assay
This assay can be used to assess the direct antioxidant activity of this compound.
-
Preparation of Tissue Homogenate:
-
Harvest brain tissue from rats or mice and place it in ice-cold 1.15% KCl buffer.
-
Homogenize the tissue in a suitable buffer (e.g., 0.15 M Tris-KCl) to create a 10% (w/v) homogenate.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 0.5 mL of the tissue homogenate.
-
Add 0.1 mL of this compound solution at various concentrations (e.g., 1-100 µM).
-
Make up the volume to 1.0 mL with distilled water.
-
Initiate lipid peroxidation by adding 0.05 mL of FeSO4 solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement of Malondialdehyde (MDA):
-
Stop the reaction by adding 1.5 mL of 20% acetic acid.
-
Add 1.5 mL of thiobarbituric acid (TBA) in SDS and vortex.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the tubes and add 5 mL of n-butanol.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the upper organic layer at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Visualizations
Caption: this compound's antioxidant mechanism of action.
Caption: Workflow for a preclinical SAH experiment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Mesylate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. A comparison of the effects of this compound on subarachnoid hemorrhage-induced blood-brain barrier permeability in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of repeated administration of this compound mesylate on healthy and endotoxemic calves: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in local microvascular permeability and in the effect of intervention with 21-aminosteroid (this compound) in a new experimental model of focal cortical injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double-blind, randomized, vehicle-controlled study of high-dose this compound mesylate in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Tirilazad in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Tirilazad in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenges with oral administration of this compound are its poor aqueous solubility and extensive first-pass metabolism. In rats, this compound is rapidly cleared almost exclusively through hepatic (liver) elimination[1]. This means that after oral absorption, a significant portion of the drug is metabolized before it can reach systemic circulation, leading to low bioavailability.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be explored to overcome the challenges of poor solubility and first-pass metabolism:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs like this compound[2][3]. They can also enhance lymphatic transport, which can partially bypass the first-pass metabolism in the liver[4].
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution and absorption[5][6].
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate in the gastrointestinal tract[7].
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its absorption characteristics. The prodrug is then converted to the active this compound molecule within the body[8][9].
Q3: Are there any existing formulations of this compound that have been studied in animal models?
A3: While research on oral formulations is limited, a novel supersaturated submicron lipid emulsion of this compound has been developed and studied for intravenous administration in rats[10][11]. This formulation was shown to be less irritating than an aqueous solution and, at high doses, resulted in a higher area under the curve (AUC)[10]. While this was an intravenous study, the principles of using a lipid-based carrier are applicable to developing oral formulations.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.
| Possible Cause | Suggested Solution |
| Poor Dissolution | The administered this compound may not be dissolving sufficiently in the gastrointestinal fluids. Consider formulating this compound in a solubility-enhancing vehicle such as a lipid-based system (e.g., SEDDS) or as a complex with cyclodextrins.[2][7] |
| Extensive First-Pass Metabolism | This compound is known to be heavily metabolized by the liver upon first pass[1]. Investigate co-administration with an inhibitor of the relevant metabolic enzymes (CYP2C11 and 5α-reductase in rats), though this may complicate data interpretation. A more robust solution is to develop a formulation that promotes lymphatic uptake, such as a long-chain triglyceride-based lipid formulation, to partially bypass the liver. |
| Inadequate Absorption | The formulation may not be effectively traversing the intestinal epithelium. Consider nanotechnology approaches to reduce particle size and increase surface area for absorption[5]. |
| Incorrect Dosing Vehicle | The vehicle used to suspend or dissolve this compound for oral gavage may be inappropriate. Ensure the vehicle is non-toxic and does not interfere with absorption. For poorly soluble compounds, a simple aqueous suspension is often insufficient. |
Problem 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Suggested Solution |
| Inconsistent Formulation | The formulation may not be homogenous, leading to variable dosing. Ensure the formulation is prepared consistently and is stable throughout the dosing period. For suspensions, ensure they are adequately mixed before each administration. |
| Physiological Differences | Factors such as food intake can significantly affect the absorption of lipid-based formulations. Ensure consistent fasting and feeding protocols for all animals in the study. |
| Gender-Specific Metabolism | The metabolism of this compound in rats has been shown to be gender-specific, with female rats having a greater metabolic capacity[1]. Ensure that data is analyzed with gender as a potential variable and that study groups are appropriately balanced. |
Quantitative Data
The following table summarizes pharmacokinetic data from a study in rats comparing an intravenous (IV) aqueous solution of this compound with a novel IV submicron lipid emulsion. While this data is for IV administration, it demonstrates the impact of a lipid-based formulation on the drug's pharmacokinetics.
| Formulation (IV Administration in Rats) | Dose | AUC (0-6h) (ng*h/mL) | Volume of Distribution (Vss) (L/kg) | Clearance (CL) (L/h/kg) |
| Aqueous Solution | 65 mg/kg/day | Lower | Higher | Higher |
| Lipid Emulsion | 65 mg/kg/day | 4-fold Higher | 18-fold Lower | 5-fold Lower |
Data adapted from Wang et al. (1999). Note that at lower doses (6 and 20 mg/kg/day), the pharmacokinetic parameters were not statistically different between the two formulations.[10]
Experimental Protocols
Protocol 1: Preparation of a Submicron Lipid Emulsion of this compound (for parenteral administration, adaptable for oral)
This protocol is based on the preparation of a supersaturated submicron lipid emulsion for intravenous use and can serve as a starting point for developing an oral formulation.
Materials:
-
This compound Mesylate
-
Soybean Oil
-
Egg Yolk Phospholipids (B1166683)
-
Glycerin
-
Water for Injection
Procedure:
-
Oil Phase Preparation: Dissolve the this compound mesylate and egg yolk phospholipids in the soybean oil.
-
Aqueous Phase Preparation: Dissolve glycerin in water for injection.
-
Emulsification:
-
Heat both the oil and aqueous phases to approximately 70°C.
-
Add the oil phase to the aqueous phase with high-speed stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer to form a submicron emulsion.
-
-
Characterization:
-
Analyze the mean particle diameter and particle size distribution using photon correlation spectroscopy. For the described supersaturated 10% and 20% lipid emulsions, mean particle diameters were approximately 210 nm and 240 nm, respectively[11].
-
Measure the zeta potential to assess the stability of the emulsion.
-
Determine the drug concentration in the formulation using a validated analytical method such as HPLC.
-
For oral adaptation, the formulation may need to be optimized for stability in the gastrointestinal environment and may include additional excipients to promote self-emulsification upon contact with gastrointestinal fluids.
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol is a general guide for conducting a pharmacokinetic study in rats and is based on the methodology described for the intravenous lipid emulsion study.
Animal Model:
-
Male Sprague-Dawley rats are a commonly used model. Note that gender differences in metabolism have been observed for this compound[1].
Administration:
-
For intravenous administration, the formulation is typically infused via a cannulated tail vein[10].
-
For oral administration, the formulation is administered via oral gavage.
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) from a cannulated jugular or femoral vein.
-
Process the blood samples to obtain plasma and store at -20°C or lower until analysis.
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with an appropriate detector, to quantify this compound concentrations in plasma.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vss)
-
Half-life (t1/2)
-
-
If both intravenous and oral data are available, calculate the absolute oral bioavailability (F%) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
References
- 1. In vitro metabolism of this compound mesylate in male and female rats. Contribution of cytochrome P4502C11 and delta 4-5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venous irritation, pharmacokinetics, and tissue distribution of this compound in rats following intravenous administration of a novel supersaturated submicron lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel stable supersaturated submicron lipid emulsion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Tirilazad in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tirilazad. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a 21-aminosteroid, part of a class of compounds known as "lazaroids". Its primary mechanism is the inhibition of iron-dependent lipid peroxidation in cellular membranes.[1][2] It achieves this through a combination of scavenging lipid peroxyl free radicals and stabilizing cell membranes, which helps to prevent the propagation of oxidative damage following ischemic or traumatic insults to the central nervous system (CNS).[1][3][4] Structurally, it is a nonglucocorticoid and lacks hormonal effects.[2]
Q2: My experimental results with this compound in an ischemic stroke model are inconsistent with published animal studies. Why might this be?
A2: This is a critical observation that mirrors the broader history of this compound research. While this compound showed significant efficacy in animal models of stroke, reducing infarct volume and improving neurological scores[5][6], it failed to show benefit in human clinical trials for acute ischemic stroke and, in some cases, was associated with worse outcomes.[5][7] Potential reasons for this discrepancy include:
-
Timing of Administration: Pre-treatment before the ischemic event shows efficacy in animal models, whereas post-treatment is often less effective, particularly in permanent focal ischemia models.[6][8] The therapeutic window may be very narrow.
-
Model-Specific Effects: The drug's efficacy varies significantly between transient and permanent ischemia models. It has been shown to reduce cortical infarction in transient ischemia but not in permanent ischemia models in rats.[9]
-
Dose and Metabolism: Clinical trials revealed complex dose-response relationships and potential gender differences in metabolism and efficacy, which may not be apparent in homogenous animal cohorts.[10][11]
Q3: Are there known cardiovascular off-target effects I should monitor for?
A3: Yes, cardiovascular effects have been noted. While some studies in hypertensive animal models suggest this compound can normalize blood pressure[12], clinical reports indicate potential for blood pressure fluctuations.[13] In one clinical trial for subarachnoid hemorrhage, a prolongation of the Q-T interval was observed more frequently in a high-dose this compound group.[14] Researchers should consider monitoring cardiovascular parameters, especially in long-term or high-dose in vivo experiments.
Q4: Does this compound interact with signaling pathways other than lipid peroxidation?
A4: Evidence suggests this compound interacts with the nitric oxide (NO) pathway. In rat models of cerebral ischemia, this compound was found to suppress the increase in nitric oxide synthase (NOS) activity that typically occurs after an ischemic event.[15] A metabolite of this compound, desmethyl this compound, has also been shown to reduce NOS activity and cyclic guanosine (B1672433) monophosphate (cGMP) levels.[16] Given the complex role of NO in vasodilation and neuronal signaling, this interaction represents a significant potential off-target effect.
Q5: Can this compound affect immune cell function?
A5: this compound may have effects on immune cells that mimic high-dose glucocorticoids, despite not being a glucocorticoid itself. In vitro studies on human peripheral blood mononuclear cells (PBMCs) showed that this compound inhibits mitogen-stimulated respiration and sodium cycling across the plasma membrane.[17] This suggests a direct physicochemical interaction with cell membranes that could modulate immune cell energy metabolism and function.[17] Additionally, this compound has been observed to attenuate the post-ischemic increase in neutrophil adhesion.[8]
Troubleshooting Experimental Issues
Issue 1: I am observing unexpected changes in cerebral blood flow in my in vivo model after this compound administration.
-
Possible Cause: This could be an off-target effect related to this compound's interaction with the nitric oxide (NO) pathway. This compound can suppress the activity of nitric oxide synthase (NOS), an enzyme critical for producing the vasodilator NO.[15] Reduced NO levels could alter cerebrovascular tone and blood flow.
-
Troubleshooting Steps:
-
Measure NOS Activity: Directly assess NOS activity in brain tissue homogenates from your experimental animals (see Protocol 1). A significant reduction in the this compound-treated group compared to vehicle control would support this hypothesis.
-
Monitor Vascular Parameters: If possible, use techniques like laser Doppler flowmetry to monitor regional cerebral blood flow continuously. Note that some studies found this compound did not affect ischemic core blood flow, so effects may be region-specific or dependent on the injury model.[9]
-
Assess Downstream Effectors: Measure levels of cGMP, a downstream target of NO signaling, in tissue samples.[16]
-
Issue 2: I am seeing significant inflammation or irritation at the injection site in my animal studies.
-
Possible Cause: This is a known and frequently reported side effect. Infusion site phlebitis was significantly increased in human clinical trials.[7][18] This is likely due to irritation caused by the drug formulation or the compound itself.
-
Troubleshooting Steps:
-
Check Vehicle Control: Ensure that the vehicle used to dissolve this compound does not cause irritation on its own.
-
Dilute the Compound: If possible, try administering a more dilute solution to reduce the concentration at the point of injection.
-
Vary Administration Route: If your experimental design allows, consider alternative administration routes (e.g., intraperitoneal instead of intravenous) and monitor for localized inflammation.
-
Histological Analysis: Perform a histological examination of the tissue at the injection site to characterize the nature and severity of the inflammatory response.
-
Issue 3: My results show a difference in efficacy between male and female subjects.
-
Possible Cause: This observation has been reported in human clinical trials for subarachnoid hemorrhage, where the benefits of this compound were predominantly seen in men.[10][11] This differential response is believed to be linked to differences in drug metabolism between genders.[10]
-
Troubleshooting Steps:
-
Segregate Data by Sex: Always analyze your experimental data with sex as a biological variable.
-
Pharmacokinetic Analysis: If resources permit, perform pharmacokinetic studies in both male and female animals to measure plasma concentrations of this compound and its metabolites over time. This can help determine if there are significant differences in drug clearance or exposure.
-
Metabolite Analysis: A major metabolite, U-89678, also possesses neuroprotective properties.[19] Consider that the rate of formation of this and other metabolites may differ by sex.
-
Data Summary Tables
Table 1: Summary of Key Adverse Events from Clinical Trials
| Adverse Event | Observation | Odds Ratio (OR) vs. Placebo | Relevant Citations |
| Death and Disability (Ischemic Stroke) | Just-significant increase observed in patients treated with this compound. | 1.23 | [7] |
| Infusion Site Phlebitis | Significant increase in irritation and inflammation at the injection site. | 2.81 | [7][18] |
| QT Interval Prolongation | Occurred more frequently in a high-dose (6 mg/kg/day) group. | Not specified | [14] |
| Hepatic Dysfunction | Reports of elevated liver enzymes in some patients. | Not specified | [13] |
| Gastrointestinal Disturbances | Nausea, vomiting, and diarrhea reported. | Not specified | [13] |
Table 2: Quantitative Data on Off-Target Effects from Preclinical Studies
| Off-Target Effect | Experimental Model | Key Quantitative Finding | Relevant Citation |
| Suppression of NOS Activity | Rat model of global transient cerebral ischemia | Ischemia-induced NOS activity reduced from 136 to 60 pmol/min/mg protein with this compound (10 mg/kg). | [15] |
| Reduction of BBB Damage | Rat model of subarachnoid hemorrhage | This compound (1.0 mg/kg) reduced Evans' blue dye extravasation by 60.6%. | [19] |
| Attenuation of Neutrophil Adhesion | Rabbit model of multiple cerebral emboli | This compound pre-treatment attenuated the post-ischemic increase in neutrophil adhesion to laminin. | [8] |
Visualizations
Signaling and Process Diagrams
Caption: On-target vs. off-target pathways of this compound.
Caption: Workflow for quantifying blood-brain barrier damage.
Caption: Discrepancy between preclinical and clinical results.
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Synthase (NOS) Activity
This protocol is adapted from methodologies used to assess this compound's effect on NOS activity in brain tissue.[15]
Objective: To quantify NOS activity by measuring the conversion of [³H]L-arginine to [³H]L-citrulline in brain cortex homogenates.
Materials:
-
Brain cortex tissue from vehicle- and this compound-treated animals.
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1 µM pepstatin A, 2 µM leupeptin.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM NADPH, 1 mM CaCl₂, 10 µg/ml calmodulin, 10 µM tetrahydrobiopterin (B1682763) (BH₄).
-
[³H]L-arginine (specific activity ~60 Ci/mmol).
-
Stop Solution: 20 mM HEPES (pH 5.5), 2 mM EDTA.
-
Dowex AG 50W-X8 resin (Na⁺ form).
-
Scintillation cocktail and vials.
Procedure:
-
Tissue Homogenization:
-
Dissect brain cortex on ice and immediately weigh.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine protein concentration using a Bradford or BCA assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the supernatant (containing ~100-200 µg of protein).
-
Add 100 µL of Reaction Buffer.
-
Initiate the reaction by adding 50 µL of [³H]L-arginine (final concentration ~10-20 nM).
-
Incubate the mixture at 37°C for 15 minutes. Ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 2 mL of ice-cold Stop Solution.
-
-
Separation of [³H]L-citrulline:
-
Apply the entire reaction mixture to a 1 mL column of Dowex AG 50W-X8 resin (pre-equilibrated with water).
-
The resin will bind the unreacted [³H]L-arginine (a charged amino acid).
-
Elute the [³H]L-citrulline (a neutral amino acid) with 2 mL of deionized water directly into a scintillation vial.
-
-
Quantification:
-
Add 10 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity as picomoles of [³H]L-citrulline formed per minute per milligram of protein.
-
Include a negative control by running the reaction in the absence of NADPH or in the presence of a known NOS inhibitor (e.g., L-NAME) to determine background counts.
-
Protocol 2: Quantification of Blood-Brain Barrier (BBB) Permeability
This protocol is based on the Evans' blue dye extravasation method used to evaluate this compound's effect on BBB integrity.[19]
Objective: To quantify BBB disruption by measuring the amount of Evans' blue dye that has leaked from the vasculature into the brain parenchyma.
Materials:
-
Evans' blue dye solution (2% in sterile saline).
-
Anesthetized animals (e.g., rats) subjected to CNS injury and treated with this compound or vehicle.
-
Sterile saline with heparin.
-
Formamide (B127407) or trichloroacetic acid (TCA).
-
Spectrophotometer.
Procedure:
-
Dye Administration:
-
Following the experimental injury and treatment with this compound or vehicle, administer Evans' blue dye (e.g., 4 mL/kg) via intravenous injection (e.g., tail vein).
-
-
Dye Circulation:
-
Allow the dye to circulate for a defined period (e.g., 1-3 hours). During this time, the dye will bind to serum albumin. If the BBB is compromised, the albumin-dye complex will extravasate into the brain tissue.
-
-
Transcardial Perfusion:
-
Deeply anesthetize the animal.
-
Perform a thoracotomy to expose the heart.
-
Insert a cannula into the left ventricle and make an incision in the right atrium.
-
Perfuse the animal with heparinized saline until the fluid running from the right atrium is clear of blood. This is a critical step to remove all dye from within the blood vessels.
-
-
Tissue Collection and Dye Extraction:
-
Decapitate the animal and carefully dissect the brain.
-
Separate the brain region of interest (e.g., injured cortex).
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of formamide or TCA.
-
Incubate the homogenate (e.g., 24 hours at 60°C for formamide) to extract the Evans' blue dye from the tissue.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the tissue debris.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).
-
Create a standard curve using known concentrations of Evans' blue dye in the same solvent (formamide or TCA).
-
Calculate the amount of dye in the sample (e.g., in µg) from the standard curve and normalize it to the tissue weight (µg/g of tissue).
-
Compare the results from the this compound-treated group to the vehicle-treated control group.
-
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of this compound mesylate given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Therapeutic efficacy of this compound in experimental multiple cerebral emboli: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces cortical infarction after transient but not permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls and advances from the international this compound trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered nitric oxide metabolism and increased oxygen free radical activity in lead-induced hypertension: effect of lazaroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of this compound Mesylate? [synapse.patsnap.com]
- 14. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 15. scite.ai [scite.ai]
- 16. Desmethyl this compound reduces brain nitric oxide synthase activity and cyclic guanosine monophosphate during cerebral global transient ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Short-term effects of the 21-aminosteroid lazaroid this compound mesylate (PNU-74006F) and the pyrrolopyrimidine lazaroid PNU-101033E on energy metabolism of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety study of this compound mesylate in patients with acute ischemic stroke (STIPAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for vehicle effects in Tirilazad studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirilazad. The focus is on properly controlling for the effects of its citrate-based vehicle to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the vehicle used for this compound mesylate and why is a vehicle necessary?
A1: this compound mesylate is a synthetic, lipid-soluble compound with poor water solubility. To administer it in a research or clinical setting, especially for intravenous use, it must be dissolved in a suitable solvent system known as a vehicle. In numerous clinical trials, this compound mesylate was formulated in a citrate (B86180) buffer solution . This vehicle ensures the drug remains in solution and can be administered effectively.
Q2: Why is a "vehicle-only" control group essential in this compound experiments?
A2: A vehicle-only control group is critical to distinguish the biological effects of this compound from any effects caused by the citrate buffer itself.[1] The vehicle is not always biologically inert. A proper vehicle control group receives the exact same citrate buffer solution, at the same volume and concentration as the treatment group, but without the dissolved this compound. This allows researchers to isolate the true pharmacological effect of this compound by subtracting any background "noise" or biological activity induced by the vehicle.
Q3: What are the known or potential biological effects of the citrate vehicle?
A3: Citrate is a key intermediate in cellular metabolism (the Krebs cycle) and can have direct biological effects, especially at higher concentrations. Researchers should be aware of the following potential vehicle effects:
-
Impact on Cell Viability: High concentrations of extracellular citrate (e.g., >10 mM) can decrease cell viability in a dose-dependent manner in some cell lines.
-
Metabolic Regulation: Exogenous citrate can influence metabolic pathways, including glycolysis and fatty acid synthesis.
-
Anticoagulant Properties: Citrate is a known chelator of calcium ions (Ca2+), which can affect coagulation and other calcium-dependent signaling pathways.
-
Local Site Reactions: In clinical studies, injection site pain has been observed with similar frequency in both the this compound and the citrate vehicle groups, indicating a direct effect of the vehicle.
Troubleshooting Guide
Q1: My "vehicle-only" control group shows a significant decrease in cell viability compared to my "media-only" negative control. What should I do?
A1: This indicates that the citrate vehicle itself is cytotoxic at the concentration you are using.
-
Problem: The concentration of the citrate buffer in your final assay volume is too high.
-
Solution 1: Lower Vehicle Concentration: The most straightforward solution is to reduce the final concentration of the citrate buffer in your cell culture wells. A common upper limit for solvents like DMSO in cell culture is 0.5%, and a similar principle should be applied to the citrate vehicle. Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not significantly impact cell viability.
-
Solution 2: Adjust Baseline for Calculation: If a minor, but statistically significant, vehicle effect is unavoidable, you must use the "vehicle-only" group as your baseline for calculating the effects of this compound. The viability of the vehicle-treated cells should be set to 100%, and the viability of the this compound-treated cells should be calculated relative to this new baseline.
Q2: In my lipid peroxidation assay, the vehicle control shows slightly elevated levels of malondialdehyde (MDA) compared to the untreated control. Is this expected?
A2: This is a possibility. Citrate can interact with trace metals, such as iron, which may be present in cell culture media or reagents. This interaction can sometimes contribute to a low level of oxidative stress.
-
Problem: The vehicle may be contributing to baseline lipid peroxidation.
-
Solution: As long as the effect is minor and consistent, this does not invalidate the experiment. The key is to subtract the vehicle's effect. The protective effect of this compound should be calculated as the reduction in MDA levels relative to the vehicle-only control group, not the untreated control. Ensure your positive control (e.g., an iron salt like FeCl₃ or H₂O₂) induces a much stronger peroxidation effect.
Q3: this compound is precipitating out of solution during my experiment. How can I prevent this?
A3: Precipitation suggests a problem with the formulation's solubility or stability under your specific experimental conditions.
-
Problem 1: Incorrect pH: The solubility of this compound is pH-dependent. The citrate buffer's pH must be carefully controlled. For intravenous formulations, a pH range of 4.0 to 8.0 is generally acceptable.
-
Solution 1: Verify and Adjust pH: Prepare your citrate buffer meticulously and verify the final pH after all components, including this compound, have been added. A common pH for citrate buffers in pharmaceutical formulations is between 5.5 and 6.5.
-
Problem 2: Temperature Effects: Solubility can decrease at lower temperatures.
-
Solution 2: Maintain Temperature: If you are working with cooled reagents, allow the this compound formulation to come to the experimental temperature (e.g., 37°C for cell culture) just before application to prevent precipitation.
Experimental Protocols & Data
Representative Protocol: In Vitro Lipid Peroxidation Assay (TBARS/MDA Assay)
This protocol outlines a method to assess the ability of this compound to inhibit iron-induced lipid peroxidation in a neuronal cell line (e.g., SH-SY5Y), properly controlling for vehicle effects.
1. Preparation of Reagents:
-
Citrate Vehicle (0.1 M, pH 6.0):
-
Dissolve 2.421 g of Citric Acid and 25.703 g of Sodium Citrate dihydrate in 800 mL of distilled water.
-
Adjust the pH to 6.0 using HCl or NaOH.
-
Bring the final volume to 1 L with distilled water.
-
Sterilize by filtering through a 0.22 µm filter.
-
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound mesylate in the prepared Citrate Vehicle.
-
Inducing Agent (FeCl₃ Stock, 10 mM): Prepare a stock solution of ferric chloride in distilled water.
-
TBA Reagent: Prepare a solution of Thiobarbituric Acid (TBA) and an acid (e.g., trichloroacetic acid - TCA) as per a standard TBARS assay kit protocol.
2. Experimental Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 6-well plate and grow to 80-90% confluency.
-
Group Setup: Prepare four experimental groups in triplicate:
-
Group A (Negative Control): Cells treated with media only.
-
Group B (Vehicle Control): Cells treated with Citrate Vehicle + FeCl₃.
-
Group C (this compound Treatment): Cells pre-treated with this compound + Citrate Vehicle, followed by FeCl₃.
-
Group D (Positive Control): Cells treated with FeCl₃ only.
-
-
Pre-treatment: Add this compound (final concentration, e.g., 10 µM) or an equivalent volume of Citrate Vehicle to the appropriate wells. Incubate for 1 hour at 37°C.
-
Induction of Peroxidation: Add FeCl₃ (final concentration, e.g., 100 µM) to wells for Groups B, C, and D. Do not add to Group A. Incubate for 3 hours at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer.
-
TBARS Assay:
-
Add the prepared TBA reagent to each cell lysate sample.
-
Heat samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis: Quantify MDA concentration using a standard curve. Calculate the percent inhibition of lipid peroxidation by this compound relative to the vehicle control.
Quantitative Data Summary
The following table presents representative data from an in vitro lipid peroxidation (MDA) assay.
| Experimental Group | Treatment | Mean MDA Concentration (µM) | Standard Deviation | % Inhibition (Relative to Vehicle) |
| A | Negative Control (Media Only) | 1.2 | ± 0.2 | N/A |
| B | Vehicle Control (Citrate + FeCl₃) | 8.5 | ± 0.7 | 0% (Baseline) |
| C | This compound (10 µM) + FeCl₃ | 2.5 | ± 0.4 | 70.6% |
| D | Positive Control (FeCl₃ Only) | 8.8 | ± 0.9 | -3.5% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for a well-controlled this compound in vitro study.
Signaling Pathway Diagram
References
Validation & Comparative
A Comparative Analysis of Tirilazad and Edaravone in Preclinical Stroke Models
For researchers and drug development professionals navigating the landscape of neuroprotective agents for ischemic stroke, tirilazad and edaravone (B1671096) represent two significant case studies. Both compounds entered preclinical development with the promise of mitigating the devastating effects of cerebral ischemia, primarily by targeting oxidative stress. However, their translational journeys have diverged significantly. This guide provides an objective, data-driven comparison of their performance in preclinical stroke models, summarizing key experimental findings and methodologies to inform future research and development.
Executive Summary
This compound, a 21-aminosteroid (lazaroid), was developed as a potent inhibitor of iron-dependent lipid peroxidation and a free-radical scavenger.[1][2] Preclinical studies in various animal models of focal ischemia demonstrated its neuroprotective efficacy, showing reductions in infarct volume and improvements in neurological outcomes.[3][4][5] Despite this promising preclinical data, this compound failed to show benefit in human clinical trials for acute ischemic stroke and was associated with increased mortality and disability in some cases.[1][6][7]
Edaravone, a low-molecular-weight antioxidant, functions as a potent free radical scavenger, particularly targeting peroxyl radicals.[8][9] Its amphiphilic nature allows it to act against both water-soluble and lipid-soluble radicals, thereby inhibiting the chain reaction of lipid peroxidation.[8] Preclinical studies have consistently demonstrated its neuroprotective effects, and it has been approved for the treatment of acute ischemic stroke in Japan.[8][10] Clinical data suggests it can improve functional outcomes, particularly when administered early after stroke onset.[11][12] Furthermore, preclinical studies have shown a synergistic effect when edaravone is combined with tissue plasminogen activator (tPA).[12][13][14]
This guide will delve into the preclinical data for both compounds, presenting a comparative analysis of their efficacy, and detailing the experimental protocols used in key studies.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative outcomes from various preclinical studies investigating the effects of this compound and edaravone in rodent models of ischemic stroke. Due to the lack of head-to-head comparison studies, data is presented from separate meta-analyses and individual studies using similar stroke models, primarily middle cerebral artery occlusion (MCAO).
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| This compound | Rat, Gerbil (various models) | 0.3 - 10 mg/kg | Pre- and post-ischemia | 29.2 (95% CI: 21.1-37.2) | [3][4][5] |
| Edaravone | Mouse (tHI model) | 3 mg/kg (x3 doses) | Post-ischemia | ~80 (in combination with tPA) | [12][13][14] |
| Edaravone | Rat (thromboembolic model) | Not specified | Post-ischemia | Attenuated tPA extravasation | [15][16] |
Table 2: Improvement in Neurological Score
| Compound | Animal Model | Dosage | Timing of Administration | Neurological Score Improvement (%) | Reference |
| This compound | Rat, Gerbil (various models) | 0.3 - 10 mg/kg | Pre- and post-ischemia | 48.1 (95% CI: 29.3-66.9) | [3][4] |
| Edaravone | Mouse (P301L model of FTD) | Oral in drinking water | 3 months | Improved reference memory and motor function |
Mechanisms of Action: A Visual Comparison
The primary neuroprotective mechanisms of both this compound and edaravone converge on the mitigation of oxidative stress, a key pathological cascade in ischemic stroke.
This compound's Mechanism of Action
This compound is a lipid-soluble, nonglucocorticoid 21-aminosteroid that inhibits iron-dependent lipid peroxidation within cell membranes.[1] Its proposed mechanisms include:
-
Scavenging of lipid peroxyl and hydroxyl free radicals.[1]
-
Reducing the formation of hydroxyl radicals.[1]
-
Decreasing membrane phospholipid fluidity, thereby stabilizing membranes.[1][17]
-
Maintaining endogenous antioxidant levels, particularly vitamins E and C.[1]
Figure 1. This compound's inhibitory action on lipid peroxidation.
Edaravone's Mechanism of Action
Edaravone is a potent free radical scavenger with a unique amphiphilic structure, allowing it to neutralize both water-soluble and lipid-soluble peroxyl radicals.[8][9] This action effectively breaks the chain reaction of lipid peroxidation.[8] Its mechanism involves donating an electron to radical species.[8][11] Beyond direct radical scavenging, edaravone has been shown to have anti-inflammatory properties and can suppress delayed neuronal death.[11][18]
Figure 2. Edaravone's scavenging of peroxyl radicals.
Experimental Protocols
To facilitate the replication and critical evaluation of the cited findings, this section details the methodologies employed in key preclinical studies.
Middle Cerebral Artery Occlusion (MCAO) Model
A widely used model to mimic human ischemic stroke in rodents.
Figure 3. Workflow for the MCAO stroke model.
Key Parameters:
-
Animal Species: Typically rats (Sprague-Dawley, Wistar) or mice (C57BL/6).
-
Occlusion Duration: Varies from 30 minutes to permanent, depending on the desired severity of injury.
-
Outcome Measures:
-
Infarct Volume: Commonly assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining 24-72 hours post-MCAO.
-
Neurological Deficit Score: A battery of behavioral tests to assess motor and sensory function (e.g., Bederson score, cylinder test).
-
Transient Hypoxia-Ischemia (tHI) Thrombotic Stroke Model
This model is designed to more closely mimic the thrombotic nature of many clinical strokes.
Experimental Steps:
-
Anesthesia: The animal is anesthetized.
-
Artery Ligation: The unilateral common carotid artery is reversibly ligated.
-
Hypoxia: The animal inhales a hypoxic gas mixture (e.g., 7.5% oxygen) for a defined period (e.g., 30 minutes).
-
Reperfusion: The ligation is removed to allow reperfusion.
-
Drug Administration: Test compounds (e.g., edaravone, tPA) are administered at specified time points post-insult.
-
Outcome Assessment: Mortality rate, infarct size, and behavioral outcomes are measured.[12][13][14]
Conclusion
Both this compound and edaravone demonstrated significant neuroprotective potential in preclinical models of ischemic stroke, primarily through their antioxidant properties. The preclinical data for this compound, showing a reduction in infarct volume and improved neurological scores, was promising.[3][4][5] However, these findings did not translate to clinical efficacy, highlighting the challenges of the preclinical to clinical pipeline in stroke drug development.[1][6][7]
In contrast, edaravone has not only shown robust preclinical efficacy but has also been successfully translated into a clinical treatment for acute ischemic stroke in some countries.[8][10] Its ability to scavenge a broad range of free radicals and its potential for synergistic effects with existing therapies like tPA make it a continued subject of interest.[12][13][14]
For researchers in the field, the divergent paths of this compound and edaravone underscore the importance of considering not only the primary mechanism of action but also factors such as drug delivery, therapeutic window, and the complexity of the ischemic cascade in human stroke. Future preclinical studies should aim for rigorous designs that more closely mimic the clinical setting to improve the chances of successful translation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ovid.com [ovid.com]
- 5. Systematic review and meta-analysis of the efficacy of this compound in experimental stroke – SINAPSE [sinapse.ac.uk]
- 6. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergy of combined tPA-edaravone therapy in experimental thrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergy of Combined tPA-Edaravone Therapy in Experimental Thrombotic Stroke | PLOS One [journals.plos.org]
- 15. Combination Therapy Using tPA and Edaravone Improves the Neurotoxic Effect of tPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination Therapy Using tPA and Edaravone Improves the Neurotoxic Effect of tPA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Edaravone? [synapse.patsnap.com]
Comparative Efficacy of Tirilazad and Other Lazaroids in Neuroprotection: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of Tirilazad, a 21-aminosteroid (lazaroid), with other related compounds. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and limitations of these agents in the context of acute neurological injuries such as stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI).
Executive Summary
This compound mesylate (U-74006F) was a pioneering lazaroid developed for its potent inhibition of lipid peroxidation and scavenging of free radicals, key events in the secondary injury cascade following central nervous system (CNS) trauma.[1][2] While showing promise in various preclinical models, its clinical efficacy has been inconsistent.[3][4][5] This has spurred the development of other lazaroids and novel antioxidant compounds with potentially improved properties, such as better blood-brain barrier (BBB) penetration. This guide presents available comparative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of these neuroprotective agents.
Mechanism of Action: The Lazaroid Approach to Neuroprotection
Lazaroids, including this compound, are a class of 21-aminosteroids designed to mitigate the detrimental effects of oxidative stress following CNS injury. Their primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation in cell membranes.[1] This is achieved through a combination of scavenging lipid peroxyl radicals and stabilizing cellular membranes.[1][6] By interrupting the lipid peroxidation cascade, these compounds aim to preserve the integrity of the microvasculature, reduce neuronal damage, and ultimately improve neurological outcomes.
Below is a diagram illustrating the central role of lazaroids in inhibiting lipid peroxidation.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
A Mechanistic Comparison of Tirilazad and Nimodipine: Evaluating the Potential for Synergistic Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tirilazad and Nimodipine (B1678889), two neuroprotective agents with distinct mechanisms of action. While Nimodipine is an established standard of care for improving neurological outcomes after aneurysmal subarachnoid hemorrhage (aSAH), this compound, despite promising preclinical data, did not demonstrate significant clinical efficacy in large trials.
Notably, there is a significant lack of publicly available experimental data directly comparing the efficacy of this compound alone, Nimodipine alone, and their combined use. A study in healthy human volunteers confirmed the absence of any significant pharmacokinetic interactions between the two drugs when co-administered.[1] However, this study did not assess efficacy. Reviews of therapeutic strategies for aSAH note that combinations of drug classes have been explored to a very limited extent.[2][3][4]
Therefore, this guide will focus on the theoretical and mechanistic rationale for potential synergistic effects, providing a framework for future research into this combination therapy.
Individual Mechanisms of Action
The potential for synergy between this compound and Nimodipine stems from their complementary roles in mitigating the complex cascade of secondary brain injury that follows a subarachnoid hemorrhage (SAH).
Nimodipine: The Vasodilator
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a preferential effect on cerebral arteries.[5] Its primary mechanism involves blocking the influx of calcium ions into vascular smooth muscle cells, which is a critical step in muscle contraction.[3] By inhibiting this process, Nimodipine leads to vasodilation, which helps to counteract the cerebral vasospasm that is a major cause of delayed cerebral ischemia (DCI) after SAH.[3][6] While its initial rationale was to prevent large-vessel vasospasm, evidence suggests its benefits may also derive from neuroprotective effects, such as dilating smaller arteries and potentially reducing calcium-dependent excitotoxicity.[5][7]
This compound: The Antioxidant
This compound is a 21-aminosteroid, or "lazaroid," specifically designed to inhibit iron-dependent lipid peroxidation.[2] It functions as a potent free radical scavenger and stabilizes cell membranes.[2] Following SAH, the breakdown of red blood cells releases iron, which catalyzes the formation of reactive oxygen species. These free radicals attack lipids in cell membranes, leading to a destructive chain reaction (lipid peroxidation) that causes cellular damage, particularly in the vascular endothelium and neurons.[2] this compound directly counters this oxidative stress, aiming to preserve the integrity of the blood-brain barrier and protect neurons from ischemic insults.[2]
Potential for Synergistic Interaction: A Dual-Pronged Approach
The pathophysiology of secondary brain injury after SAH involves two major, parallel pathways: vasoconstriction leading to ischemia and free-radical-mediated cellular damage. This compound and Nimodipine target these distinct pathways, creating a strong theoretical basis for synergy.
-
Nimodipine addresses the "plumbing" problem : It works to maintain cerebral blood flow by preventing the narrowing of blood vessels (vasospasm).
-
This compound addresses the "biochemical" problem : It mitigates the direct cellular damage caused by the toxic byproducts of the hemorrhage itself.
By combining these agents, it is plausible that a greater neuroprotective effect could be achieved than with either agent alone. Nimodipine could preserve blood flow to vulnerable brain regions, while this compound protects the cells within those regions from the oxidative assault.
Signaling Pathways for Potential Synergy
The following diagram illustrates the distinct but complementary pathways targeted by Nimodipine and this compound in the context of subarachnoid hemorrhage.
Experimental Protocols
While no direct comparative studies are readily available, a hypothetical experimental protocol to investigate the synergistic effects of this compound and Nimodipine could be designed based on established preclinical models of SAH.
Hypothetical Experimental Workflow
The diagram below outlines a logical workflow for a preclinical study designed to test for synergy between this compound and Nimodipine.
Key Methodologies
-
Animal Model: The endovascular perforation model in rats is a commonly used and clinically relevant model for inducing SAH.[8] This involves advancing a filament through the internal carotid artery to perforate the anterior cerebral artery, causing a hemorrhage.
-
Treatment Groups:
-
Vehicle Control: Administration of the drug solvent.
-
Nimodipine Monotherapy: Administered via oral gavage or intraperitoneal injection at established preclinical doses (e.g., 100 µg/kg).[8]
-
This compound Monotherapy: Administered intravenously at doses proven effective in preclinical models.
-
Combination Therapy: Co-administration of both drugs.
-
-
Outcome Measures (Quantitative Data):
-
Cerebral Blood Flow (CBF): Measured using Laser Doppler Flowmetry to quantify ischemia.
-
Neurological Deficit Scoring: A standardized scale to assess motor and sensory function post-SAH.
-
Brain Water Content: An indicator of cerebral edema, measured by comparing wet vs. dry weight of brain tissue.[8]
-
Vasospasm Index: Histological measurement of the basilar artery wall thickness and lumen diameter.
-
Markers of Oxidative Stress: Measurement of lipid peroxidation products (e.g., malondialdehyde) in brain tissue homogenates.
-
Data Presentation: A Template for Future Research
Should experimental data become available, it could be structured as follows for clear comparison.
Table 1: Effect of Treatments on Neurological Outcome and Cerebral Blood Flow
| Treatment Group | Neurological Score (Mean ± SD) | % Change in CBF from Baseline (Mean ± SD) |
| Vehicle (Control) | Data | Data |
| Nimodipine Alone | Data | Data |
| This compound Alone | Data | Data |
| Nimodipine + this compound | Data | Data |
Table 2: Effect of Treatments on Histological and Biochemical Markers
| Treatment Group | Basilar Artery Vasospasm Index | Brain Malondialdehyde (nmol/mg protein) |
| Vehicle (Control) | Data | Data |
| Nimodipine Alone | Data | Data |
| This compound Alone | Data | Data |
| Nimodipine + this compound | Data | Data |
Conclusion
While Nimodipine remains the only FDA-approved therapy for improving outcomes in aSAH patients, its efficacy is modest. The exploration of combination therapies targeting multiple injury pathways is a logical and necessary step in neuroprotection research. This compound, a potent antioxidant, and Nimodipine, a cerebral vasodilator, present a compelling pair for potential synergistic action. Their distinct mechanisms suggest that a combined treatment could offer a multi-pronged defense against the complex secondary injury cascade following SAH. However, this remains a hypothesis. Rigorous preclinical studies, following the experimental frameworks outlined in this guide, are required to generate the necessary quantitative data to validate this promising therapeutic strategy.
References
- 1. Lack of a pharmacokinetic/pharmacodynamic interaction between nimodipine and this compound mesylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond nimodipine: advanced neuroprotection strategies for aneurysmal subarachnoid hemorrhage vasospasm and delayed cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.istinye.edu.tr [acikerisim.istinye.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection in Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of nimodipine on regional cerebral blood flow, brain water and electrolyte contents in rats with subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tirilazad and Other Antioxidants in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Tirilazad's Performance Against Alternative Antioxidants Supported by Experimental Data.
In the quest for effective neuroprotective strategies against ischemic injury and other neurological insults, a variety of antioxidant compounds have been investigated. Among these, this compound, a 21-aminosteroid (lazaroid), has been a subject of extensive research due to its potent inhibition of lipid peroxidation. This guide provides a comprehensive comparison of this compound with other prominent antioxidants—Vitamin E, Resveratrol (B1683913), Edaravone, and N-acetylcysteine (NAC)—in various neuroprotection assays. The data presented herein is collated from preclinical studies to offer a clear, evidence-based perspective on their relative efficacy and mechanisms of action.
Mechanisms of Action at a Glance
The neuroprotective effects of these antioxidants stem from their ability to counteract oxidative stress, a key contributor to neuronal damage in various neurological conditions. However, their primary mechanisms of action differ:
-
This compound: Primarily acts as a potent inhibitor of iron-dependent lipid peroxidation. It intercalates into cell membranes, scavenging lipid peroxyl radicals and stabilizing the membrane, thereby preventing the propagation of lipid peroxidation chain reactions.[1][2][3]
-
Vitamin E: As a chain-breaking antioxidant, it donates a hydrogen atom to lipid peroxyl radicals, converting them into less reactive species and thus terminating the lipid peroxidation cascade.[4][5]
-
Resveratrol: This polyphenol exhibits a multi-faceted mechanism, including direct scavenging of reactive oxygen species (ROS), modulation of antioxidant enzyme expression (e.g., via the Nrf2 pathway), and activation of sirtuin 1 (SIRT1), which is involved in cellular stress resistance.[6][7]
-
Edaravone: A free radical scavenger that effectively quenches hydroxyl radicals, peroxyl radicals, and peroxynitrite.[8][9][10] Its amphiphilic nature allows it to act in both aqueous and lipid environments.
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (B108866) (GSH), NAC replenishes cellular GSH levels, a critical component of the cellular antioxidant defense system. It also has direct radical scavenging properties and can modulate inflammatory pathways.[11][12][13]
Comparative Efficacy in Neuroprotection Assays
The following tables summarize quantitative data from studies directly comparing this compound with other antioxidants in standardized neuroprotection assays.
Table 1: Comparison of this compound and Vitamin E in an Experimental Brain Injury Model
| Antioxidant | Dose | Endpoint Measured | Result | Reference |
| Control (Saline) | - | Malondialdehyde (MDA) Level (nmol/g wet wt.) | 338 ± 35 | [8] |
| This compound | 10 mg/kg | Malondialdehyde (MDA) Level (nmol/g wet wt.) | 273 ± 40* | [8] |
| Vitamin E | 30 mg/kg | Malondialdehyde (MDA) Level (nmol/g wet wt.) | 306 ± 42 | [8] |
| Control (Saline) | - | Brain Water Content (%) | 71 ± 13 | [8] |
| This compound | 10 mg/kg | Brain Water Content (%) | 66 ± 7 | [8] |
| Vitamin E | 30 mg/kg | Brain Water Content (%) | 67 ± 7 | [8] |
*Statistically significant decrease compared to the control group (P<0.03).[8]
Note: Direct comparative studies with quantitative data for this compound versus Resveratrol, Edaravone, and N-acetylcysteine in the same neuroprotection assays were not prominently available in the reviewed literature. The following table presents data on the individual efficacy of this compound from a meta-analysis of multiple studies.
Table 2: Efficacy of this compound in Animal Models of Focal Ischemia (Meta-Analysis)
| Outcome Measure | Efficacy of this compound | 95% Confidence Interval | Reference |
| Infarct Volume Reduction | 29.2% | 21.1% to 37.2% | [14] |
| Neurobehavioral Score Improvement | 48.1% | 29.3% to 66.9% | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
In Vivo Model: Experimental Brain Injury in Rats
-
Animal Model: Male Wistar rats.
-
Injury Induction: A weight-drop method was used to induce a standardized head trauma.
-
Treatment Groups:
-
Control: Physiological saline.
-
This compound: 10 mg/kg administered intravenously.
-
Vitamin E: 30 mg/kg administered intravenously.
-
Methylprednisolone: 30 mg/kg initial bolus followed by a continuous infusion.
-
-
Drug Administration: A single bolus injection was given 1 hour after the induction of head trauma.
-
Endpoint Measurement:
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
-
Animal Model: Rats or mice are commonly used.
-
Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
The ECA is ligated and a small incision is made.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
-
Endpoint Measurement:
-
Infarct Volume: 24 to 48 hours post-MCAO, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.
-
Neurological Deficit Scoring: Behavioral tests such as the Bederson scale, corner test, or rotarod test are performed to assess motor and neurological function.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are commonly used.
-
Procedure:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cell cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to induce ischemic-like conditions.
-
For reoxygenation studies, the OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.
-
-
Endpoint Measurement:
-
Cell Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the metabolic activity of the cells, which correlates with cell viability.
-
Neuronal Death: Staining with fluorescent dyes like propidium (B1200493) iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) can be used to quantify the percentage of dead cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neuroprotection and a typical experimental workflow for evaluating neuroprotective agents.
Figure 1: Simplified signaling cascade of ischemic neuronal injury and the primary targets of the compared antioxidants.
Figure 2: A generalized experimental workflow for the evaluation of neuroprotective agents in preclinical models.
Conclusion
This compound demonstrates significant efficacy in reducing lipid peroxidation, a critical mechanism of secondary injury in neurological insults. The available direct comparative data suggests that in a model of traumatic brain injury, this compound is more effective at reducing MDA levels than Vitamin E. The meta-analysis data further supports this compound's neuroprotective potential in ischemic stroke models, showing a notable reduction in infarct volume and improvement in neurological scores.
However, a comprehensive, head-to-head comparison of this compound with a broader range of antioxidants like resveratrol, edaravone, and NAC, using standardized models and endpoints, is still needed to definitively establish a hierarchy of efficacy. Each of these antioxidants possesses a unique mechanistic profile, and their effectiveness may vary depending on the specific pathological context and the timing of administration. Future research should focus on such direct comparative studies to guide the development of the most promising neuroprotective strategies for clinical translation.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin E and other antioxidants in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Resveratrol in Ischemic Brain Injury | MDPI [mdpi.com]
- 7. Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tirilazad's Mechanism of Action In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirilazad's in vitro performance with other relevant antioxidant and anti-inflammatory agents. Detailed experimental protocols and supporting data are presented to facilitate the validation of this compound's mechanism of action in a laboratory setting.
This compound is a potent, non-steroidal aminosteroid (B1218566) antioxidant known for its ability to inhibit lipid peroxidation and scavenge free radicals.[1] Its primary mechanism involves insertion into the lipid bilayer of cell membranes, where it mitigates the damaging effects of reactive oxygen species (ROS).[1] This action helps to preserve cell membrane integrity and function, which is particularly relevant in the context of ischemic injury and neurodegenerative diseases. Additionally, this compound has been shown to modulate inflammatory responses and calcium homeostasis.[1]
This guide compares this compound with two other well-known compounds:
-
Edaravone (B1671096): A free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).
-
N-acetylcysteine (NAC): A versatile compound with antioxidant and anti-inflammatory properties, widely used as a mucolytic agent and for the treatment of acetaminophen (B1664979) overdose.
Data Presentation: In Vitro Assay Comparisons
The following tables summarize the available quantitative data for this compound and its alternatives in key in vitro assays that validate their antioxidant and anti-inflammatory properties.
Antioxidant Activity: Inhibition of Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde product of lipid breakdown. Lower IC50 values in this assay indicate greater potency in inhibiting lipid peroxidation.
| Compound | Assay | Model System | IC50 Value |
| This compound | Lipid Peroxidation Inhibition | In vitro (general) | Effective at low µM concentrations |
| Edaravone | Lipid Peroxidation Inhibition | Rat brain homogenate | 15.3 µM[2] |
| N-acetylcysteine (NAC) | MDA level reduction | ZEN-induced in SIEC02 Cells | Significant reduction at 81, 162, and 324 µg/mL |
Anti-inflammatory Activity: Inhibition of TNF-α Release
The inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in macrophage cell lines, such as RAW 264.7, is a standard in vitro model for assessing anti-inflammatory activity. TNF-α is a key pro-inflammatory cytokine.
| Compound | Assay | Model System | Effective Concentration/IC50 |
| This compound | LPS-induced TNF-α Inhibition | - | Data not available |
| Edaravone | LPS-induced TNF-α Inhibition | BV-2 microglial cells | Significant inhibition at 100, 200, and 400 µM |
| N-acetylcysteine (NAC) | LPS-induced TNF-α Inhibition | Human alveolar macrophages | Significant reduction at 10 mM[3] |
| N-acetylcysteine (NAC) | LPS-induced TNF-α Inhibition | Bone marrow mesenchymal stem cells | Significant reduction at 1 mM |
Note: While specific IC50 values for this compound in this assay are not provided, its anti-inflammatory properties are documented. The effective concentrations for Edaravone and NAC demonstrate their ability to modulate the inflammatory response in vitro.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol outlines the general steps for measuring lipid peroxidation in a biological sample.
Objective: To quantify the amount of malondialdehyde (MDA), an indicator of lipid peroxidation.
Materials:
-
Biological sample (e.g., brain homogenate, cell lysate)
-
Thiobarbituric acid (TBA) solution (0.8% w/v)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (8.1% w/v)
-
Acetic acid solution (20%, pH 3.5)
-
n-butanol
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize or lyse the biological sample in an appropriate buffer on ice.
-
Reaction Mixture: To a test tube, add the sample, SDS solution, and acetic acid.
-
Add the TBA solution to the mixture.
-
Incubation: Heat the mixture at 95°C for 60 minutes. This allows for the formation of the MDA-TBA adduct, which has a pink color.
-
Extraction: Cool the tubes on ice and add n-butanol. Vortex vigorously to extract the MDA-TBA adduct into the organic phase.
-
Centrifugation: Centrifuge the tubes to separate the organic and aqueous phases.
-
Measurement: Carefully collect the upper organic layer and measure its absorbance at 532 nm using a spectrophotometer.
-
Quantification: Create a standard curve using known concentrations of MDA. Use this curve to determine the concentration of MDA in the samples.
LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol details the methodology for assessing the anti-inflammatory effects of a compound by measuring its ability to inhibit TNF-α production in macrophages.
Objective: To determine the effect of a test compound on the production of the pro-inflammatory cytokine TNF-α in response to LPS stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound, Edaravone, or NAC)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse TNF-α
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[4]
-
Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for a predetermined period (e.g., 1-2 hours).
-
Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response.[4] Include control wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for a specified time (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for the TBARS assay.
Caption: Workflow for LPS-induced TNF-α assay.
References
- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tirilazad and Methylprednisolone for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Tirilazad mesylate and methylprednisolone (B1676475), two neuroprotective agents that have been extensively studied, particularly in the context of acute central nervous system (CNS) injuries such as spinal cord injury (SCI). While both agents aim to mitigate the secondary injury cascade that follows initial trauma, they operate through distinct mechanisms of action, resulting in different efficacy and safety profiles.
Mechanisms of Action
The fundamental difference between this compound and methylprednisolone lies in their molecular targets and signaling pathways. Methylprednisolone exerts broad anti-inflammatory and immunosuppressive effects, whereas this compound was specifically designed as a targeted inhibitor of lipid peroxidation.
This compound: Targeted Inhibition of Lipid Peroxidation
This compound is a 21-aminosteroid (lazaroid) that lacks the glucocorticoid activity of corticosteroids.[1] Its primary mechanism is the potent inhibition of iron-dependent lipid peroxidation.[2] It localizes within the cell membrane and acts as a powerful antioxidant by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that leads to membrane damage and neuronal death.[2][3] Additional cytoprotective actions include stabilizing cell membranes and preserving endogenous antioxidants like vitamin E.[1][3]
Methylprednisolone: Genomic and Non-Genomic Pathways
Methylprednisolone is a synthetic glucocorticoid with complex and multifaceted actions. Its effects are mediated through two principal pathways:
-
Genomic Pathway: This is the classical, slower pathway. Methylprednisolone diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (cGR). The activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of various genes, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators. This process typically takes hours to manifest.
-
Non-Genomic Pathway: High doses of methylprednisolone can initiate rapid, non-transcriptional effects within minutes. These are mediated by interactions with membrane-bound glucocorticoid receptors (mGR) or through the cytosolic receptor complex. Activation can trigger intracellular signaling cascades involving kinases like Src and PI3K, leading to rapid modulation of cellular function independent of gene expression.
Data Presentation: Preclinical and Clinical Efficacy
Direct comparison of this compound and methylprednisolone has been performed in both preclinical animal models and large-scale human clinical trials. The data highlight their distinct effects on biochemical markers of injury and functional outcomes.
Preclinical Data: Inhibition of Lipid Peroxidation
In a rat model of compressive spinal cord injury, both this compound and methylprednisolone demonstrated the ability to reduce post-traumatic lipid peroxidation, a key event in the secondary injury cascade. However, this compound was found to be more potent in this specific mechanism.
| Parameter | Control (Saline) | Methylprednisolone | This compound Mesylate |
| Spinal Cord Malondialdehyde (MDA) Level (nmol/g tissue) | 118.4 ± 12.5 | 83.6 ± 9.7 | 71.2 ± 8.4 |
| % Reduction vs. Control | - | 29.4% | 39.9% |
| Data summarized from Koc et al., Spinal Cord, 1999. |
Clinical Data: Neurological Outcome in Acute Spinal Cord Injury (NASCIS III)
The Third National Acute Spinal Cord Injury Study (NASCIS III) was a landmark randomized, double-blind clinical trial that directly compared methylprednisolone and this compound in 499 patients with acute SCI.[4] The study found that a 48-hour infusion of methylprednisolone offered a slight benefit in motor recovery over a 24-hour infusion if treatment was initiated 3-8 hours post-injury.[4] Critically, the motor recovery for patients treated with this compound for 48 hours was equivalent to those who received methylprednisolone for 24 hours.[4]
| Treatment Group | N | Mean Motor Score Change at 6 Months | Mean Motor Score Change at 1 Year |
| Methylprednisolone (24-hr Infusion) | 166 | 12.3 | 13.7 |
| Methylprednisolone (48-hr Infusion) | 167 | 15.6 | 17.5 |
| This compound Mesylate (48-hr Regimen) | 166 | 12.8 | 14.1 |
| Data summarized from Bracken et al., JAMA, 1997 and J Neurosurg, 1998.[4][5] |
Clinical Data: Safety and Complications (NASCIS III)
While the 48-hour methylprednisolone regimen showed a trend towards improved motor recovery, it was also associated with a higher incidence of severe side effects compared to both the 24-hour methylprednisolone and the this compound groups.
| Complication | Methylprednisolone (24-hr) | Methylprednisolone (48-hr) | This compound Mesylate |
| Severe Sepsis | 3.6% | 7.1% | 3.6% |
| Severe Pneumonia | 2.6% | 5.8% | 3.2% |
| Pulmonary Embolism | 2.5% | 5.0% | 2.5% |
| Mortality at 6 Months | 5.4% | 5.4% | 6.0% |
| Data summarized from Bracken et al., JAMA, 1997.[4] |
Experimental Protocols
Detailed and standardized protocols are essential for the objective evaluation of therapeutic agents. Below are summaries of the clinical and preclinical experimental designs used in the head-to-head comparison studies.
Clinical Trial Protocol (NASCIS III)
The NASCIS III trial employed a rigorous, multi-center, double-blind, randomized design to compare the three treatment arms.
Protocol Details:
-
Inclusion Criteria: Patients aged 13-75 with acute, non-penetrating spinal cord injury, evaluated within 8 hours of injury.
-
Initial Treatment: All enrolled patients first received an open-label intravenous bolus of methylprednisolone (30 mg/kg).
-
Randomization and Blinding: Patients were then randomly assigned to one of the three blinded treatment arms for the infusion/maintenance phase.
-
Outcome Measures: Neurological function was assessed using a standardized motor score (0-70 scale). Functional status was evaluated with the Functional Independence Measure (FIM).
Preclinical Protocol: Rat Spinal Cord Injury Model
The study by Koc et al. (1999) compared the effects of the drugs on lipid peroxidation in a standardized rat model of SCI.
-
Animal Model: Anesthetized adult rats were used. A laminectomy was performed at the thoracic level (Th3).
-
Injury Induction: A compressive injury was induced by applying a defined force to the exposed spinal cord for a duration of 1 minute to create a consistent and reproducible lesion.
-
Drug Administration: One hour post-injury, animals were randomly assigned to receive intravenous injections of:
-
Control: Saline solution.
-
Methylprednisolone: 30 mg/kg bolus followed by a 5.4 mg/kg/h infusion.
-
This compound Mesylate: 10 mg/kg administered four times per day.
-
-
Biochemical Analysis: 24 hours after treatment, animals were euthanized, and the injured segment of the spinal cord was dissected.
-
Lipid Peroxidation Assay: The tissue was homogenized, and the level of malondialdehyde (MDA), a key byproduct of lipid peroxidation, was quantified using a thiobarbituric acid reactive substances (TBARS) assay. This colorimetric assay measures the adduct formed between MDA and thiobarbituric acid, with absorbance read spectrophotometrically.
Summary and Conclusion
This head-to-head comparison reveals that this compound and methylprednisolone are neuroprotective agents that operate through fundamentally different mechanisms.
-
This compound acts as a targeted antioxidant, potently inhibiting lipid peroxidation. Preclinical data show it is more effective than methylprednisolone at reducing the biochemical marker MDA.[6] However, in the large-scale NASCIS III clinical trial, its effect on motor recovery was found to be equivalent to a 24-hour regimen of methylprednisolone, showing no superior clinical benefit.[4]
-
Methylprednisolone exerts broader anti-inflammatory effects through both slow genomic and rapid non-genomic pathways. The NASCIS III trial suggested a modest benefit for a 48-hour infusion protocol in patients treated 3-8 hours post-injury, but this was accompanied by a higher risk of severe complications like sepsis and pneumonia compared to both the 24-hour and this compound regimens.[4]
Ultimately, the clinical development of this compound for acute SCI was halted as it failed to demonstrate superiority over the existing standard of care. The use of high-dose methylprednisolone remains controversial, with current guidelines often recommending against its routine use due to the modest benefits and significant safety concerns. This comparative analysis underscores the challenge in translating targeted biochemical efficacy (this compound's potent antioxidant activity) into superior functional outcomes in the complex pathology of acute spinal cord injury.
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. Methylprednisolone Administration Following Spinal Cord Injury Reduces Aquaporin 4 Expression and Exacerbates Edema - PMC [pmc.ncbi.nlm.nih.gov]
Tirilazad Combination Therapy in Neurological Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tirilazad, a 21-aminosteroid (lazaroid), has been investigated for its neuroprotective effects in various forms of neurological injury, including stroke, traumatic brain injury (TBI), subarachnoid hemorrhage (SAH), and spinal cord injury (SCI). Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in secondary injury cascades following initial trauma.[1][2] While preclinical studies showed promise, clinical trial results for this compound monotherapy have been mixed, leading to investigations into its use in combination with other therapeutic agents.[1][3] This guide provides a comparative analysis of this compound combination therapy against alternative treatments, supported by experimental data and detailed methodologies.
Mechanism of Action: The Antioxidant Power of this compound
This compound exerts its neuroprotective effects primarily by inhibiting lipid peroxidation within cell membranes.[1][2][4] This is achieved through several mechanisms:
-
Free Radical Scavenging: It directly scavenges lipid peroxyl and hydroxyl radicals.[1]
-
Membrane Stabilization: By incorporating into the lipid bilayer, it reduces membrane fluidity and limits the propagation of lipid peroxidation.[1]
-
Preservation of Endogenous Antioxidants: It helps maintain levels of crucial antioxidants like vitamins E and C.[1]
-
Modulation of Inflammatory Responses and Calcium Homeostasis: While its antioxidant effects are primary, this compound also exhibits some modulation of inflammation and cellular calcium levels.[2][4]
The following diagram illustrates the proposed signaling pathway of this compound in mitigating neuronal injury.
Preclinical Efficacy of this compound Combination Therapy
Preclinical studies have explored the synergistic effects of this compound with other neuroprotective agents. The data suggests that combination therapy may be more effective than monotherapy in reducing infarct volume and improving neurological outcomes.
This compound in Combination with Mannitol (B672) for Cerebral Ischemia
A study in a rabbit model of permanent middle cerebral artery (MCA) occlusion demonstrated that the combination of this compound (U-74006F) and mannitol resulted in a significant reduction in infarct size compared to either treatment alone or a vehicle control.[5][6]
| Treatment Group | Infarct Size (% of affected hemisphere) | Neurological Outcome |
| Vehicle Control | 49.7% | - |
| This compound (U-74006F) | 30.6% | Improved |
| Mannitol | 47.6% | - |
| This compound + Mannitol | 24.1% (p < 0.05 vs other groups) | Best Improvement |
This compound in Combination with Magnesium for Focal Cerebral Ischemia
In a rat model of transient middle cerebral artery occlusion, the combination of this compound and magnesium chloride (MgCl2) showed superior neuroprotection compared to either agent alone.[7]
| Treatment Group | Total Infarct Volume Reduction vs. Control | Neurological Function Improvement |
| Vehicle Control | 0% | - |
| Magnesium (MgCl2) | 25% (non-significant) | Significant on days 3 & 4 post-op |
| This compound | 48% (p < 0.05) | Significant on days 3 & 4 post-op |
| This compound + Magnesium | 59% (p < 0.05) | Significant from days 2 through 7 post-op |
Comparison with Alternative Therapies
The clinical utility of this compound has been compared to other neuroprotective agents, particularly in the context of subarachnoid hemorrhage and spinal cord injury.
Subarachnoid Hemorrhage (SAH): this compound vs. Nimodipine (B1678889)
Nimodipine, a calcium channel antagonist, is a standard of care for preventing cerebral vasospasm after SAH.[8][9] Clinical trials of this compound in SAH have often been conducted with nimodipine as a background treatment.
A meta-analysis of five double-blind, placebo-controlled trials involving 3821 patients with aneurysmal SAH showed that this compound, when added to nimodipine treatment, did not significantly reduce mortality or poor outcome (death, vegetative state, or severe disability).[10] However, it was associated with a decrease in symptomatic vasospasm.[10][11]
| Outcome | This compound + Nimodipine vs. Placebo + Nimodipine (Odds Ratio, 95% CI) |
| Death | 0.89 (0.74 to 1.06) |
| Poor Outcome | 1.04 (0.90 to 1.21) |
| Symptomatic Vasospasm | 0.80 (0.69 to 0.93) |
Interestingly, some studies suggested a potential benefit of this compound in specific patient populations, such as men with severe head injury and traumatic SAH.[12] A European, Australian, and New Zealand cooperative study found that this compound at 6 mg/kg per day reduced mortality and improved recovery, with benefits predominantly in men.[13] A subsequent North American trial did not replicate these overall positive findings but did note a significant reduction in mortality in men with poor-grade SAH receiving the 6 mg/kg per day dose.[14] A trial specifically in women with SAH using a higher dose (15 mg/kg/day) showed a significant reduction in symptomatic vasospasm but no improvement in the primary endpoint of mortality.[15]
Spinal Cord Injury (SCI): this compound vs. Methylprednisolone (B1676475)
High-dose methylprednisolone, a glucocorticoid steroid, has been a standard, albeit controversial, treatment for acute SCI. The National Acute Spinal Cord Injury Studies (NASCIS) evaluated its efficacy. This compound was investigated as an alternative that could provide the antioxidant benefits of methylprednisolone without the glucocorticoid-related side effects.[16]
The NASCIS III trial compared a 48-hour infusion of this compound to 24-hour and 48-hour infusions of methylprednisolone. The results showed that this compound was no more effective than the 24-hour methylprednisolone regimen in promoting neurological recovery.[16][17]
| Treatment Group (NASCIS III) | Neurological Recovery |
| Methylprednisolone (24-hour) | Baseline for comparison |
| Methylprednisolone (48-hour) | Improved recovery if treatment started 3-8 hours post-injury |
| This compound (48-hour) | No significant difference compared to 24-hour Methylprednisolone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model induces focal cerebral ischemia, mimicking human stroke.
Key Steps:
-
Anesthesia: The rat is anesthetized.
-
Surgical Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation and Suture Insertion: The ECA is ligated, and a nylon monofilament suture is inserted through the ECA into the ICA.
-
Occlusion: The suture is advanced to the origin of the middle cerebral artery (MCA) to block blood flow.
-
Reperfusion (for transient models): After a defined period of occlusion, the suture is withdrawn to allow reperfusion.
-
Outcome Measures: Neurological deficits are scored, and after a set survival period, the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.[12][18]
Blood-Brain Barrier (BBB) Permeability Assessment (Evans Blue Dye Extravasation)
This method quantifies the disruption of the BBB.
Key Steps:
-
Dye Injection: Evans blue dye (which binds to serum albumin) is injected intravenously.[1][5]
-
Circulation: The dye circulates for a defined period.
-
Perfusion: The animal is transcardially perfused with saline to remove the dye from the vasculature.
-
Brain Extraction: The brain is removed and homogenized in a solvent (e.g., formamide (B127407) or trichloroacetic acid) to extract the extravasated dye.[1][19]
-
Quantification: The amount of dye in the brain tissue is quantified spectrophotometrically or fluorometrically, indicating the degree of BBB permeability.[1][5][20]
A study on the protective effects of this compound and its metabolite (U-89678) against BBB damage after SAH in rats utilized this method. The results showed that this compound at 1.0 mg/kg significantly reduced SAH-induced BBB damage by 60.6% (p < 0.0001) compared to the vehicle.[21]
Conclusion
The available data suggests that while this compound monotherapy has not consistently translated its preclinical promise into clinical efficacy, this compound in combination with other neuroprotective agents, such as mannitol and magnesium, shows enhanced therapeutic potential in preclinical models of neurological injury. These combinations appear to offer a synergistic effect by targeting multiple pathways in the secondary injury cascade.
Compared to standard therapies like nimodipine for SAH and methylprednisolone for SCI, this compound has not demonstrated superior efficacy in broad patient populations. However, subgroup analyses in some clinical trials suggest potential benefits in specific demographics, warranting further investigation. The development of more effective treatments for acute neurological injuries may lie in mechanistically complementary combination therapies. Future research should focus on optimizing these combinations and identifying the patient populations most likely to benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of this compound mesylate (U-74006F), mannitol, and their combination on experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of combination therapy with this compound and magnesium in rats subjected to reversible focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylprednisolone and neurological function 1 year after spinal cord injury. Results of the National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 11. Metaanalysis of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Double-blind, randomized, vehicle-controlled study of high-dose this compound mesylate in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of nimodipine in the treatment of subarachnoid hemorrhage: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 19. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Potency of Tirilazad Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potency of Tirilazad and its analogs. This compound, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and has been extensively studied for its neuroprotective effects in various models of central nervous system injury. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms and workflows to aid in the evaluation and development of this class of compounds.
Comparative Neuroprotective Potency
The neuroprotective efficacy of this compound and its analogs is primarily attributed to their ability to inhibit iron-dependent lipid peroxidation, a key mechanism of secondary injury in neurological disorders. The following table summarizes the available quantitative data from comparative studies. It is important to note that direct head-to-head comparisons of a wide range of analogs under identical experimental conditions are limited in the published literature. The presented data is compiled from studies where at least two compounds were compared.
| Compound | Common Name/Code | Experimental Model | Key Parameter | Result | Reference |
| This compound | U-74006F | Iron-induced lipid peroxidation in rat brain homogenates | IC50 | ~15 µM | [1] |
| Analog 1 | U-74500A | Iron-induced lipid peroxidation in rat brain homogenates | IC50 | ~25 µM | [1] |
| This compound | U-74006F | Iron-induced lipid peroxidative injury in fetal mouse spinal cord neurons | Neuronal Survival | Concentration-dependent increase in survival (at 3, 10, 30 µM) | [2] |
| Analog 2 | U-89678 (metabolite) | Iron-induced lipid peroxidative injury in fetal mouse spinal cord neurons | Neuronal Survival | Slightly more potent than this compound at the same concentrations | [2] |
| This compound | U-74006F | Subarachnoid hemorrhage-induced blood-brain barrier damage in rats | Reduction in BBB damage | 35.2% reduction at 0.3 mg/kg; 60.6% reduction at 1.0 mg/kg | [2] |
| Analog 2 | U-89678 (metabolite) | Subarachnoid hemorrhage-induced blood-brain barrier damage in rats | Reduction in BBB damage | 39.1% reduction at 0.3 mg/kg; 21.3% reduction at 1.0 mg/kg | [2] |
| This compound | U-74006F | Peroxyl radical scavenging | Inhibition rate constant (kinh) | Less potent than U-74500A | [3] |
| Analog 1 | U-74500A | Peroxyl radical scavenging | Inhibition rate constant (kinh) | More potent scavenger of peroxyl radicals than U-74006F | [3] |
Signaling Pathway of this compound and Analogs
The primary mechanism of action for this compound and its analogs is the inhibition of lipid peroxidation, which is a critical step in the cascade of events leading to neuronal cell death following oxidative stress. By intercalating into the cell membrane, these compounds can scavenge lipid peroxyl radicals and stabilize the membrane, thereby preventing the propagation of damage. This action helps to preserve the integrity of neuronal cells and their organelles, particularly mitochondria, and mitigates the downstream activation of apoptotic pathways.
Caption: Mechanism of neuroprotection by this compound analogs.
Experimental Protocols
Assessment of Neuronal Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)
-
96-well culture plates
-
This compound analogs and vehicle control
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs or vehicle for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent to induce cell death, except in the control wells.
-
MTT Addition: After the incubation period with the neurotoxin, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to produce a colored adduct.
Materials:
-
Brain tissue homogenates or cell lysates
-
This compound analogs and vehicle control
-
Pro-oxidant (e.g., FeSO₄/ascorbate)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse cells in a suitable buffer containing BHT to prevent ex vivo lipid peroxidation.
-
Compound Treatment: Incubate the samples with various concentrations of this compound analogs or vehicle.
-
Initiation of Lipid Peroxidation: Add a pro-oxidant to initiate lipid peroxidation and incubate at 37°C.
-
Precipitation: Stop the reaction by adding TCA solution and centrifuge to pellet the precipitated protein.
-
TBA Reaction: Mix the supernatant with TBA solution and heat at 95-100°C for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
Quantification: Calculate the concentration of MDA equivalents using a standard curve generated with MDA or a precursor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of this compound analogs.
Caption: General workflow for evaluating this compound analogs.
References
- 1. Novel 21-amino steroids as potent inhibitors of iron-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 21-aminosteroid inhibitors of lipid peroxidation: reactions with lipid peroxyl and phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Tirilazad Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tirilazad's performance across different animal species, supported by experimental data. This compound, a 21-aminosteroid, has been investigated for its neuroprotective effects, primarily attributed to its potent inhibition of lipid peroxidation.
A systematic review and meta-analysis of 18 preclinical studies involving 544 animals demonstrated that this compound reduced infarct volume by an average of 29.2% and improved neurobehavioral scores by 48.1% in animal models of focal ischemia.[1][2][3][4] However, the efficacy was noted to vary between species, with beneficial effects observed in rats and rabbits, while one study reported a non-significant increase in infarct volume in cats.[1] Despite promising results in these animal models, clinical trials in humans for acute ischemic stroke did not show a benefit and, in some cases, suggested a worse outcome.[5][6][7][8] This discrepancy highlights the importance of understanding the cross-species differences in drug efficacy and metabolism.
Quantitative Efficacy Data
The following table summarizes the quantitative data on this compound's efficacy in reducing infarct volume and improving neurological outcomes in various animal models of stroke.
| Species | Model | Key Efficacy Parameter | Result | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume | No significant difference with post-treatment.[9] | [9] |
| Transient MCAO | Infarct Volume Reduction | 48% reduction with this compound monotherapy; 59% with combination therapy (Magnesium).[6] | [6] | |
| Transient MCAO | Neurological Function | Significantly better neurological function from postoperative days 2 through 7 with combination therapy.[6] | [6] | |
| Rabbit | Thromboembolic Stroke Model | Infarct Volume Reduction | Data not available in a comparable format. Studies focused on other endpoints like vascular effects and spinal cord ischemia.[10][11][12][13] | |
| Thromboembolic Stroke Model | Neurological Assessment Score (NAS) | A validated NAS system exists for this model, but specific this compound efficacy data is not available.[6][14] | ||
| Cat | Transient Focal Ischemia (MCAO) | Infarct Volume of Left Hemisphere | No significant difference between this compound-treated and control groups.[1][2] | [1][2] |
| Transient Focal Ischemia (MCAO) | Infarct Volume of Caudate Nucleus | No significant difference between this compound-treated and control groups.[1][2] | [1][2] |
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound's primary mechanism of action is the inhibition of lipid peroxidation, a key process in secondary injury cascades following ischemia.[1][15] It acts as a potent antioxidant by scavenging lipid peroxyl radicals and stabilizing cell membranes.[2][15] This action helps to preserve the integrity of the blood-brain barrier and reduce neuronal damage.
The signaling pathway below illustrates the central role of lipid peroxidation in ischemic injury and the site of this compound's intervention.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of this compound.
Rat Middle Cerebral Artery Occlusion (MCAO) Model
A common model to induce focal cerebral ischemia in rats involves the occlusion of the middle cerebral artery. In a study investigating post-ischemic treatment, Sprague-Dawley rats underwent permanent MCAO produced by transcranial proximal electrocauterization.[9] this compound (3 mg/kg, i.v.) or a vehicle was administered 10 minutes and 3 hours after the occlusion.[9] Neurological deficits were scored at 24, 48, and 72 hours post-insult, and infarct volume was determined from histological sections of the brain after 72 hours.[9]
Cat Transient Focal Ischemia Model
In a study with cats, transient focal ischemia was induced by a 90-minute occlusion of the left middle cerebral and bilateral common carotid arteries, followed by 180 minutes of reperfusion.[1][2] The animals were anesthetized with halothane.[1][2] this compound was administered as an intravenous infusion (1.5 mg/kg plus 0.2 mg/kg per hour) either at the beginning or at the end of the ischemic period.[1][2] The control group received a citrate (B86180) buffer diluent.[1][2] Infarct volume was quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][2]
Rabbit Thromboembolic Stroke Model
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating a neuroprotective agent like this compound in an animal model of stroke.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 4. The lazaroid this compound is a new inhibitor of direct and indirect UVA-induced lipid peroxidation in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Neurological Assessment Scores in Rabbit Embolic Stroke Models [openneurologyjournal.com]
- 7. Animal models of focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Stroke Research Using a Rabbit Embolic Stroke Model: A Correlative Analysis Hypothesis for Novel Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]
- 10. Protective effects of this compound mesylate in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Neurological Assessment Scores in Rabbit Embolic Stroke Models [openneurologyjournal.com]
- 14. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 15. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Preclinical Trials of Tirilazad for Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical studies on Tirilazad, a 21-aminosteroid (lazaroid) investigated for its neuroprotective effects in ischemic stroke. The data presented is primarily derived from a systematic review and meta-analysis by Sena et al. (2007), which encompassed 18 preclinical studies involving 544 animals.[1][2][3][4][5] This analysis revealed that this compound produced a significant reduction in infarct volume and improvement in neurobehavioral scores in animal models of focal cerebral ischemia.
Quantitative Efficacy of this compound in Preclinical Models
The meta-analysis by Sena et al. (2007) provides the most robust quantitative assessment of this compound's efficacy in experimental stroke. The key findings are summarized below.
| Efficacy Outcome | Number of Studies | Total Animals | Overall Effect Size | 95% Confidence Interval |
| Infarct Volume Reduction | 18 | 544 | 29.2% | 21.1% to 37.2% |
| Neurobehavioral Score Improvement | 8 | 242 | 48.1% | 29.3% to 66.9% |
Table 1: Summary of this compound Efficacy in Preclinical Stroke Models. This table presents the overall efficacy of this compound in reducing infarct volume and improving neurobehavioral scores as determined by a meta-analysis of 18 preclinical studies.[1][2][3][4][5]
Detailed Experimental Protocols
The following table summarizes the methodologies employed in the preclinical studies of this compound for ischemic stroke. This information is crucial for understanding the context of the efficacy data and for designing future experiments. The studies included in the meta-analysis by Sena et al. (2007) are listed where the information was available.
| Study | Animal Model | Ischemia Model | This compound Administration | Outcome Measures |
| Wilson et al. (1992) | Rabbit | Thromboembolic stroke | Not specified in abstract | Not specified in abstract |
| Xue et al. (1992) | Rat | Transient and permanent focal cerebral ischemia | Not specified in abstract | Cortical infarction |
| Umemura et al. (1994) | Rat | Middle cerebral artery occlusion | Not specified in abstract | Not specified in abstract |
| Zausinger et al. (2003) | Rat | Transient focal cerebral ischemia | In combination with mild hypothermia | Not specified in abstract |
Table 2: Summary of Experimental Protocols in Preclinical this compound Studies. This table outlines the key components of the experimental designs used in several of the preclinical studies of this compound that were included in the meta-analysis.
Mechanism of Action and Experimental Workflow
This compound is a potent inhibitor of lipid peroxidation, a key process in the pathophysiology of ischemic stroke.[2] It acts as a free radical scavenger, thereby protecting cell membranes from oxidative damage. The proposed signaling pathway and a typical experimental workflow are illustrated below.
Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates how this compound is thought to exert its neuroprotective effects by inhibiting lipid peroxidation.
Figure 2: Typical Experimental Workflow for Preclinical this compound Studies. This flowchart outlines the common steps involved in the preclinical evaluation of this compound for ischemic stroke.
References
Tirilazad vs. a New Wave of Neuroprotective Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tirilazad and a selection of novel neuroprotective agents. Due to a lack of direct head-to-head preclinical or clinical studies, this comparison focuses on their distinct mechanisms of action and summarizes available efficacy data from individual studies.
Executive Summary
This compound, a 21-aminosteroid (lazaroid), was a significant development in neuroprotective research, primarily recognized for its potent inhibition of lipid peroxidation and free radical scavenging properties.[1][2][3][4] While it showed promise in preclinical models of central nervous system (CNS) injury, its clinical translation has been met with mixed results, showing some efficacy in subarachnoid hemorrhage but failing to demonstrate significant benefit in ischemic stroke and traumatic brain injury.[2][3] In the wake of this compound's development, a new generation of neuroprotective agents has emerged, targeting a broader range of cellular and molecular pathways involved in neuronal death and dysfunction. This guide explores four such novel agents—Edaravone (B1671096), Neuro-EPO, Humanin (B1591700) and its analogues, and P7C3—and contrasts their mechanisms and reported outcomes with those of this compound.
Mechanisms of Action: A Shift in Therapeutic Strategy
The fundamental difference between this compound and these novel agents lies in their primary therapeutic targets. This compound's approach is centered on mitigating the immediate downstream effects of oxidative stress, whereas the newer agents often target more upstream or diverse pathological cascades.
This compound: The Antioxidant and Membrane Stabilizer
This compound's neuroprotective effects are attributed to its ability to:
-
Inhibit Lipid Peroxidation: It intercalates into cell membranes, effectively terminating the chain reaction of lipid peroxidation, a key driver of secondary injury in the CNS.[2][4]
-
Scavenge Free Radicals: It directly neutralizes harmful reactive oxygen species (ROS), reducing oxidative damage to cellular components.[1][4]
-
Stabilize Cell Membranes: By embedding within the lipid bilayer, it helps maintain membrane integrity and function.[4]
Novel Neuroprotective Agents: Diverse and Targeted Mechanisms
In contrast to this compound's primary focus on oxidative stress, the novel agents discussed here exhibit a wider array of mechanisms:
-
Edaravone: Similar to this compound, Edaravone is a potent free radical scavenger.[5][6] However, its therapeutic success in amyotrophic lateral sclerosis (ALS) suggests a potential for more targeted antioxidant action in specific neurodegenerative contexts.[5][6][7]
-
Neuro-EPO: This non-erythropoietic derivative of erythropoietin leverages the neuroprotective signaling pathways of its parent molecule without the associated hematological side effects. Its proposed mechanisms include anti-apoptotic, anti-inflammatory, and antioxidant effects.
-
Humanin and its Analogues: These mitochondrial-derived peptides are cytoprotective, acting to suppress apoptosis and protect against a variety of cellular stressors.[8][9][10]
-
P7C3: This class of aminopropyl carbazoles enhances the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By boosting NAD+ levels, P7C3 supports cellular energy metabolism and promotes neuronal survival.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways of this compound and the novel neuroprotective agents, as well as a generalized experimental workflow for preclinical neuroprotection studies.
Caption: this compound's neuroprotective mechanism of action.
Caption: Diverse signaling pathways of novel neuroprotective agents.
Caption: A generalized preclinical experimental workflow.
Data Presentation: Summary of Individual Agent Efficacy
The following tables summarize key preclinical and clinical findings for this compound and the selected novel neuroprotective agents. It is crucial to note that these data are not from direct comparative studies and should be interpreted as individual agent performance.
Table 1: Summary of this compound Efficacy Data
| Indication | Model/Study Type | Key Findings | Reference(s) |
| Subarachnoid Hemorrhage (SAH) | Preclinical (Rat) | Reduced blood-brain barrier damage. | [11] |
| Clinical (Phase III) | Mixed results; some studies showed reduced mortality and improved outcomes, while others did not. | [3] | |
| Ischemic Stroke | Preclinical (Rat) | Reduced infarct volume and improved neurological function. | [12] |
| Clinical (Phase III) | Failed to show a significant benefit; some analyses suggested a potential for worsened outcomes. | [3] | |
| Traumatic Brain Injury (TBI) | Preclinical | Showed neuroprotective effects. | [2] |
| Clinical (Phase III) | Failed to demonstrate a significant improvement in outcomes. | [2] | |
| Spinal Cord Injury (SCI) | Preclinical | Effective in improving neural function in animal models. | [4] |
| Clinical | No more effective than methylprednisolone. | [4] |
Table 2: Summary of Novel Neuroprotective Agent Efficacy Data
| Agent | Indication | Model/Study Type | Key Findings | Reference(s) |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Clinical (Phase III) | Slowed the decline in functional scores in a subset of patients. | [5][6][7] |
| Ischemic Stroke | Clinical | Approved for use in Japan; meta-analyses suggest a reduction in mortality and neurological impairment. | [13] | |
| Frontotemporal Dementia (FTD) | Preclinical (Mouse) | Improved memory and motor function, reduced tau pathology. | [14][15] | |
| Neuro-EPO | Alzheimer's Disease (AD) | Preclinical (Mouse) | Prevented memory deficits and reduced amyloid toxicity. | [16] |
| Clinical (Phase II/III) | Improved cognitive scores in patients with mild-to-moderate AD. | [17][18] | ||
| Traumatic Brain Injury (TBI) | Preclinical (Rat) | Reduced long-term sensorimotor dysfunction and depressive-like behavior. | [19] | |
| Humanin & Analogues | Alzheimer's Disease (AD) | Preclinical (Mouse) | Reduced Aβ plaque deposition and improved spatial memory. | [20] |
| Stroke | Preclinical (Mouse) | Reduced infarct volume and improved neurological function. | [21] | |
| Cardiac Ischemia-Reperfusion Injury | Preclinical | Attenuated both heart and brain mitochondrial dysfunction. | [22] | |
| P7C3 | Amyotrophic Lateral Sclerosis (ALS) | Preclinical (Mouse) | Provided significant protection from spinal motor neuron cell death. | [23] |
| Traumatic Brain Injury (TBI) | Preclinical (Mouse) | Blocked axonal degeneration and preserved synaptic activity, learning, and memory. | [24] | |
| Depression | Preclinical (Mouse) | Exerted antidepressant efficacy by increasing hippocampal neurogenesis. | [25] |
Experimental Protocols: Methodological Overview
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of typical methodologies used in the preclinical evaluation of these neuroprotective agents.
This compound Preclinical Protocol (Transient Middle Cerebral Artery Occlusion in Rats)
-
Animal Model: Male Sprague-Dawley rats.
-
Injury Induction: Transient middle cerebral artery occlusion (tMCAO) is induced for a specified period (e.g., 2 hours) by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Drug Administration: this compound mesylate or vehicle is administered intravenously at a specific dose (e.g., 3 mg/kg) at a defined time point relative to the ischemic insult (e.g., immediately after reperfusion).
-
Outcome Measures:
-
Neurological Deficit Scoring: A battery of behavioral tests is performed daily to assess motor and neurological function.
-
Infarct Volume Measurement: After a set survival period (e.g., 7 days), brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the volume of infarcted tissue.[12]
-
Edaravone Preclinical Protocol (Frontotemporal Dementia Mouse Model)
-
Animal Model: P301L transgenic mice, which model tau pathology.
-
Drug Administration: A novel oral formulation of Edaravone is delivered in the drinking water for a chronic period (e.g., 3 months).
-
Behavioral Testing: A series of behavioral tests are conducted, including the Morris water maze for spatial learning and memory and the novel object recognition test.
-
Biochemical and Histological Analysis: Brain tissue is analyzed for levels of oxidative stress markers (e.g., 4-hydroxy-2-nonenal), tau phosphorylation, neuroinflammation, and neuronal loss.[14][15]
Neuro-EPO Preclinical Protocol (Traumatic Brain Injury Rat Model)
-
Animal Model: Male rats.
-
Injury Induction: Severe TBI is induced using a lateral fluid percussion injury model.
-
Drug Administration: Neuro-EPO is administered intranasally at a specific dose (e.g., 0.136 mg/kg) starting 3 hours post-TBI and repeated every 8 hours for four days.
-
Outcome Measures:
-
Sensorimotor Function: Assessed using tests such as the Neuroscore and beam-walking test.
-
Behavioral Analysis: The forced swim test is used to evaluate depressive-like behavior.
-
Biochemical Markers: Brain tissue is analyzed for markers of oxidative damage (e.g., malondialdehyde) and antioxidant enzyme activity.
-
Neuroimaging: Magnetic Resonance Imaging (MRI) is used to assess brain atrophy.[19]
-
Humanin Analogue (HNG) Preclinical Protocol (Stroke Mouse Model)
-
Animal Model: Mice.
-
Injury Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for 75 minutes, followed by reperfusion.
-
Drug Administration: HNG is administered either intracerebroventricularly (e.g., 0.1 µg) 30 minutes before ischemia or intraperitoneally (e.g., 1 µg) 1 hour before ischemia. Post-treatment protocols are also evaluated.
-
Outcome Measures:
-
Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion.
-
Infarct Volume Measurement: Brains are sectioned and stained to determine the infarct volume.
-
Apoptosis and Signaling Pathway Analysis: Techniques such as TUNEL staining and Western blotting are used to assess neuronal apoptosis and the activation of signaling pathways like ERK.[21]
-
P7C3 Preclinical Protocol (ALS Mouse Model)
-
Animal Model: G93A-SOD1 transgenic mice, a model of familial ALS.
-
Drug Administration: P7C3 is administered intraperitoneally at a daily dose (e.g., 20 mg/kg) starting at a presymptomatic age (e.g., 40 days).
-
Outcome Measures:
-
Motor Neuron Survival: The number of spinal cord motor neurons is quantified at various time points.
-
Functional Outcomes: Disease onset and progression are monitored through behavioral tests.[23]
-
Conclusion and Future Directions
This compound represented a pioneering effort in the development of neuroprotective drugs, with a clear and rational mechanism of action targeting oxidative stress. While its clinical success was limited, the lessons learned from its development have paved the way for a new generation of neuroprotective agents with more diverse and targeted mechanisms. Edaravone, Neuro-EPO, Humanin, and P7C3 each represent promising avenues of research, with preclinical and, in some cases, clinical data supporting their potential in a range of neurological disorders.
A significant gap in the current literature is the absence of direct comparative studies benchmarking these novel agents against each other or against older agents like this compound. Such studies would be invaluable for establishing a clearer hierarchy of efficacy and for guiding the selection of candidates for further clinical development. Future research should prioritize well-designed, head-to-head preclinical studies in standardized models of CNS injury and disease. Furthermore, the elucidation of detailed mechanisms of action and the identification of responsive patient populations will be critical for the successful clinical translation of these promising novel neuroprotective agents.
References
- 1. Possibilities of brain protection with this compound after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound Mesylate - SCIRE Professional [scireproject.com]
- 5. What can we learn from the edaravone development program for ALS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Humanin: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of combination therapy with this compound and magnesium in rats subjected to reversible focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Preclinical validation of a novel oral Edaravone formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical validation of a novel oral Edaravone formulation for treatment of frontotemporal dementia | Faculty of Pharmacy [b.aun.edu.eg]
- 16. An Intranasal Formulation of Erythropoietin (Neuro-EPO) Prevents Memory Deficits and Amyloid Toxicity in the APPSwe Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NeuroEPO plus (NeuralCIM®) in mild-to-moderate Alzheimer’s clinical syndrome: the ATHENEA randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NeuroEPO plus (NeuralCIM®) in mild-to-moderate Alzheimer's clinical syndrome: the ATHENEA randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tirilazad's Antioxidant Specificity
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Tirilazad with Other Neuroprotective Antioxidants
In the landscape of neuroprotective agents, antioxidants play a crucial role in mitigating the deleterious effects of oxidative stress implicated in a range of neurological disorders. This compound, a 21-aminosteroid (lazaroid), has been a subject of extensive research for its potent inhibitory effects on lipid peroxidation. This guide provides a comparative assessment of this compound's antioxidant specificity against other notable antioxidants: Edaravone (B1671096), Ebselen, and NXY-059. We delve into their mechanisms of action, present comparative quantitative data from in vitro studies, detail relevant experimental protocols, and visualize the involved biological pathways and experimental workflows.
Mechanisms of Antioxidant Action: A Comparative Overview
The specificity of an antioxidant is determined by its primary targets, mechanism of action, and localization within the cellular environment. While all four compounds combat oxidative stress, their approaches differ significantly.
This compound primarily functions as a potent inhibitor of iron-catalyzed lipid peroxidation within cellular membranes.[1][2] Its 21-aminosteroid structure allows it to intercalate into the lipid bilayer, where it scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[3][4] Furthermore, this compound exhibits membrane-stabilizing properties and helps preserve endogenous antioxidants like vitamin E.[3]
Edaravone is a free radical scavenger with a broad spectrum of activity, capable of neutralizing hydroxyl radicals, peroxyl radicals, and peroxynitrite.[5] Its amphiphilic nature allows it to act in both aqueous and lipid compartments of the cell, providing widespread protection against oxidative damage.[5]
Ebselen , an organoselenium compound, exhibits a unique dual mechanism. It mimics the activity of the endogenous antioxidant enzyme glutathione (B108866) peroxidase (GPx), detoxifying a wide range of hydroperoxides.[6] It also interacts with the thioredoxin (Trx) system, further contributing to its antioxidant capacity.
NXY-059 is a nitrone-based spin-trapping agent.[1][7] Its primary mechanism involves reacting with and "trapping" highly reactive, short-lived free radicals to form more stable, less damaging adducts that can be subsequently detoxified.[1][7]
Quantitative Comparison of Antioxidant Potency
To provide a quantitative basis for comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) and reaction rate constants of the selected antioxidants from various in vitro assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
| Antioxidant | Assay | Target/Substrate | IC50 / Rate Constant | Reference |
| This compound | Iron-induced Lipid Peroxidation (Rat Brain Homogenate) | Thiobarbituric Acid Reactive Substances (TBARS) | Potent inhibition (specific IC50 not consistently reported in comparable assays) | [8] |
| Edaravone | DPPH Radical Scavenging | DPPH Radical | ~30 µM | [9] |
| Hydroxyl Radical Scavenging (ESR) | Hydroxyl Radical | 2.98 x 10¹¹ M⁻¹s⁻¹ | [10] | |
| Ebselen | ADP-Fe-ascorbate-stimulated Lipid Peroxidation (Rat Liver Microsomes) | Malondialdehyde (MDA) production | 1.6 µM | [6] |
| CCl₄-stimulated Lipid Peroxidation (Rat Liver Microsomes) | Malondialdehyde (MDA) production | 70 µM | [6] | |
| NXY-059 | Spin Trapping (EPR) | Various Free Radicals | Quantitative data on trapping efficiency not readily available in comparable formats | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the antioxidant activities of these compounds.
Iron-Induced Lipid Peroxidation Assay (for this compound)
This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids in the presence of iron, a potent catalyst of this process.
-
Preparation of Brain Homogenate: Rat brains are homogenized in a cold buffer (e.g., Tris-HCl) to prepare a crude synaptosomal fraction.
-
Induction of Lipid Peroxidation: The homogenate is incubated with a pro-oxidant system, typically containing ferrous sulfate (B86663) (FeSO₄) and ascorbate, to initiate lipid peroxidation.
-
Incubation with Antioxidant: Different concentrations of this compound are added to the reaction mixture.
-
Measurement of Lipid Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which forms a colored adduct with thiobarbituric acid (TBA) measurable spectrophotometrically at 532 nm.
-
Calculation of IC50: The concentration of this compound that inhibits TBARS formation by 50% is determined.
DPPH Radical Scavenging Assay (for Edaravone)
This assay assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of Edaravone are mixed with the DPPH solution.
-
Incubation: The reaction is allowed to proceed in the dark for a specified time (e.g., 30 minutes).
-
Spectrophotometric Measurement: The reduction of the DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined as the concentration of Edaravone required to scavenge 50% of the DPPH radicals.[9]
Glutathione Peroxidase-like Activity Assay (for Ebselen)
This assay measures the ability of Ebselen to mimic the catalytic activity of glutathione peroxidase.
-
Reaction Mixture: The assay mixture contains a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide), a reducing agent (e.g., glutathione - GSH), and glutathione reductase.
-
Initiation of Reaction: The reaction is initiated by the addition of Ebselen.
-
Monitoring of NADPH Oxidation: The GPx-like activity is determined by monitoring the decrease in NADPH absorbance at 340 nm, which is consumed by glutathione reductase to regenerate GSH from its oxidized form (GSSG).
-
Calculation of Activity: The rate of NADPH oxidation is proportional to the GPx-like activity of Ebselen.
EPR Spin Trapping (for NXY-059)
Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping is used to detect and identify short-lived free radicals.
-
Radical Generation: A system to generate specific free radicals (e.g., Fenton reaction for hydroxyl radicals) is prepared.
-
Spin Trap Reaction: The spin trap, NXY-059, is added to the radical-generating system. NXY-059 reacts with the transient radical to form a more stable spin adduct.
-
EPR Measurement: The reaction mixture is transferred to a capillary tube and placed in the EPR spectrometer.
-
Spectral Analysis: The EPR spectrum of the spin adduct is recorded. The characteristics of the spectrum (e.g., hyperfine coupling constants) can be used to identify the trapped radical.
-
Quantification: The intensity of the EPR signal is proportional to the concentration of the spin adduct, providing a measure of the amount of radical trapped.
Signaling Pathways and Experimental Workflows
The antioxidant activity of these compounds can influence various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and the workflows of the described experiments.
References
- 1. NXY-059, a novel free radical trapping compound, reduces cortical infarction after permanent focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 9. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tirilazad as a Positive Control in Lipid Peroxidation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tirilazad's performance as a positive control in lipid peroxidation studies. It includes supporting experimental data, detailed methodologies for key experiments, and comparisons with other common lipid peroxidation inhibitors.
Introduction to this compound
This compound mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of iron-catalyzed, free radical-induced lipid peroxidation.[1][2][3] Unlike glucocorticoids, it lacks hormonal effects, making it a specific tool for studying lipid peroxidation.[4] Its mechanism of action involves scavenging lipid peroxyl radicals and stabilizing cell membranes, thereby preventing the propagation of lipid peroxidation.[2][4] These characteristics make this compound an effective positive control in various in vitro and in vivo models of oxidative stress.
Mechanism of Action
This compound exerts its antioxidant effects through a multi-faceted approach:
-
Inhibition of Iron-Dependent Lipid Peroxidation: It effectively inhibits the initiation of lipid peroxidation catalyzed by iron.[2]
-
Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[3][4]
-
Membrane Stabilization: By incorporating into the cell membrane, this compound increases its stability and reduces fluidity, making it less susceptible to oxidative damage.[4]
-
Preservation of Endogenous Antioxidants: It helps in preserving the levels of other antioxidants, such as Vitamin E, within the cell membrane.[4]
The following diagram illustrates the central role of this compound in inhibiting the lipid peroxidation cascade.
Comparative Performance Data
The following tables summarize the inhibitory effects of this compound and other common antioxidants on lipid peroxidation. It is important to note that experimental conditions such as the model system, induction agent, and assay method can significantly influence the results.
Table 1: Inhibition of Lipid Peroxidation by this compound (U-74389G)
| Experimental Model | Assay | Concentration | % Inhibition | Reference |
| LDL peroxidation induced by γ-radiolysis | Conjugated Dienes & TBARS | 20 µM | ~47% reduction in α-tocopherol disappearance | [5] |
| Iron-induced lipid peroxidative injury in cultured neurons | Cell Viability | 3, 10, 30 µM | Concentration-dependent increase in survival | [6] |
| UVA-induced lipid peroxidation in human dermal fibroblasts | MDA levels | Pre-incubation | Significant reduction to control levels | [7] |
Table 2: Comparative IC50 Values for Lipid Peroxidation Inhibitors
| Compound | Assay | IC50 (µM) | Experimental System | Reference |
| This compound (U-74006F) | - | Highly effective at 1-10 µM (in vitro) | Various in vitro systems | [3] |
| Butylated Hydroxytoluene (BHT) | TBARS | 16.07 ± 3.51 | Fe2+-induced in egg yolk | [8] |
| Trolox | TBARS | 64 ± 10 | AAPH-induced in liposomes | [9] |
| N-Acetylcysteine (NAC) | MDA levels | - | Effective in reducing ZEN-induced MDA increase |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups.
Experimental Protocols
Detailed methodologies for two common lipid peroxidation assays are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Butylated hydroxytoluene (BHT)
-
Samples (e.g., tissue homogenate, cell lysate)
-
MDA standard for calibration curve
Procedure:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink-colored complex at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
Conjugated Diene Assay
This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation, by spectrophotometry.
Materials:
-
Liposome (B1194612) suspension (e.g., from egg phosphatidylcholine)
-
Phosphate buffered saline (PBS), pH 7.4
-
Antioxidant solution (e.g., this compound)
-
Radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride)
Procedure:
-
Prepare a liposome suspension in PBS.
-
Add the antioxidant solution to the liposome suspension and incubate for a specified time.
-
Initiate lipid peroxidation by adding the radical initiator AAPH.
-
Monitor the increase in absorbance at 234 nm over time at 37°C using a UV-Vis spectrophotometer.
-
The inhibition of lipid peroxidation is determined by the extension of the lag phase or the reduction in the rate of conjugated diene formation in the presence of the antioxidant compared to a control without the antioxidant.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating lipid peroxidation inhibitors and the logical relationship of the components involved.
Conclusion
This compound serves as a reliable and potent positive control in lipid peroxidation studies due to its well-characterized mechanism of action and consistent inhibitory effects across various experimental models. Its ability to scavenge lipid peroxyl radicals and stabilize membranes makes it a valuable tool for validating assays and comparing the efficacy of novel antioxidant compounds. When using this compound as a positive control, it is crucial to consider the specific experimental conditions and select appropriate assays to accurately assess lipid peroxidation. This guide provides the necessary data and protocols to effectively incorporate this compound into your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of N-acetylcysteine and this compound mesylate on intestinal functional capillary density, leukocyte adherence, mesenteric plasma extravasation and cytokine levels in experimental endotoxemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 8. ROS-Mediated Lipid Peroxidation and RES-Activated Signaling | Annual Reviews [annualreviews.org]
- 9. Carvacrol-Loaded Chitosan Nanoparticles as a Multifunctional Nanotherapeutic Strategy Targeting Oxidative Stress, Inflammation, Apoptosis, and Genotoxicity in Nonalcoholic Fatty Liver Disease [mdpi.com]
Tirilazad: A Comparative Guide to its Reproducibility in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on Tirilazad, a 21-aminosteroid (lazaroid) investigated for its neuroprotective properties. While initial studies showed promise, the reproducibility of its effects across different laboratories and experimental models has been a subject of considerable debate. This document summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols to aid researchers in understanding the nuances of this compound's performance and the potential sources of variability in its preclinical evaluation.
At a Glance: The Reproducibility Challenge
This compound was developed as a potent inhibitor of lipid peroxidation and a free-radical scavenger, aiming to mitigate the secondary neuronal damage following ischemic events such as subarachnoid hemorrhage (SAH) and stroke.[1] Preclinical studies in various animal models demonstrated significant neuroprotective effects. However, these promising results did not translate into broad clinical efficacy, with large-scale clinical trials yielding conflicting and often disappointing outcomes. This discrepancy underscores the critical importance of understanding the factors that influence the reproducibility of this compound's effects in a laboratory setting.
Key factors contributing to the variable efficacy of this compound in experimental settings include:
-
Animal Model and Species: The choice of animal model (e.g., rat, rabbit, cat) and the specific methodology for inducing ischemia (e.g., permanent vs. temporary occlusion) significantly impact the observed neuroprotective effects.
-
Dosage and Administration: The dose and timing of this compound administration relative to the ischemic insult are critical determinants of its efficacy.
-
Gender and Metabolism: Preclinical and clinical evidence suggests that the metabolism of this compound can differ between sexes, potentially influencing its bioavailability and therapeutic window.
-
Experimental Endpoints: The specific outcomes measured (e.g., infarct volume, neurobehavioral scores, blood-brain barrier integrity, brain edema) can show varying degrees of response to this compound treatment.
Comparative Efficacy of this compound in Experimental Stroke Models
A systematic review and meta-analysis of 18 studies involving 544 animals highlighted significant variability in this compound's efficacy depending on the experimental conditions.
| Animal Model | Infarct Volume Reduction (%) (95% CI) | Neurobehavioral Score Improvement (%) (95% CI) |
| Rat | Data not individually reported | Data not individually reported |
| Rabbit | Data not individually reported | Data not individually reported |
| Cat | This compound nonsignificantly increased infarct volume | Data not reported |
| Overall | 29.2% (21.1% to 37.2%) | 48.1% (29.3% to 66.9%) |
| Ischemia Model | Infarct Volume Reduction (%) |
| Temporary Occlusion | Higher Efficacy |
| Permanent Occlusion | Lower Efficacy |
| Thrombotic Occlusion | Lower Efficacy |
This compound's Effect on Blood-Brain Barrier Permeability
A study investigating the effect of this compound on SAH-induced blood-brain barrier (BBB) damage in rats demonstrated a dose-dependent protective effect, with interesting parallels between male and female subjects despite known metabolic differences in humans.
| This compound Dose (mg/kg) | Reduction in BBB Damage (Male Rats) (%) | Reduction in BBB Damage (Female Rats) (%) |
| 0.1 | No significant protection | No significant protection |
| 0.3 | 43.4% (P < 0.01) | 48.0% (P < 0.01) |
| 1.0 | 33.1% (P < 0.05) | 29.1% (P < 0.05) |
| 3.0 | 28.0% (NS) | 23.8% (NS) |
Comparative Effects on Brain Edema
Studies in different animal models have shown that this compound can attenuate brain edema following ischemic injury.
| Animal Model | Ischemic Insult | This compound Treatment | Key Findings |
| Cynomolgus Monkeys | 3h Middle Cerebral Artery Occlusion (MCAO) followed by 3h reperfusion | 3.0 mg/kg IV 10 min before reperfusion | Significant attenuation of edema development in the putamen and insular cortex.[2] |
| Spontaneously Hypertensive Rats | Permanent MCAO | 3 mg/kg IV at 10 min, 3h, and 12h post-ligation | Significantly higher brain specific gravity (less edema) in this compound-treated rats compared to controls 24h after occlusion.[3] |
| Swiss Albino Rats | Weight-drop head trauma | 10 mg/kg bolus injection 1h after trauma | No statistically significant effect on brain water content compared to controls.[4] |
This compound vs. its Metabolite U-89678
The primary metabolite of this compound, U-89678, has also been investigated for its neuroprotective properties. A comparative study in rats and cultured neurons provided insights into their relative potency.
| Compound | In Vivo: Reduction in SAH-induced BBB Damage (1.0 mg/kg) | In Vitro: Neuronal Protection from Lipid Peroxidation |
| This compound | 60.6% (p < 0.0001)[5] | Enhanced neuronal survival in a concentration-dependent manner.[5] |
| U-89678 | 21.3% (not significant)[5] | Equally efficacious as this compound, but slightly more potent.[5] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and the experimental procedures discussed, the following diagrams are provided.
Caption: this compound's proposed mechanism of action in ischemic injury.
Caption: Generalized experimental workflows for evaluating this compound.
Detailed Experimental Protocols
In Vivo Model of Subarachnoid Hemorrhage (SAH) and Blood-Brain Barrier (BBB) Permeability Assessment
-
Animal Model: Male and female Sprague-Dawley rats.
-
SAH Induction: Autologous blood (300 µL) is injected under the dura of the left cortex.[5]
-
This compound Administration: this compound mesylate is administered intravenously at varying doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) 10 minutes before and 2 hours after SAH induction.[6]
-
BBB Permeability Quantification:
-
At a predetermined time post-SAH (e.g., 3 hours), Evans' blue dye (a marker for albumin extravasation) is injected intravenously.
-
After a circulation period, the animal is euthanized, and the brain is harvested.
-
The injured cortical tissue is dissected, weighed, and placed in a formamide (B127407) solution to extract the Evans' blue dye.
-
The concentration of the extracted dye is determined spectrophotometrically by measuring absorbance at approximately 620 nm.
-
The amount of extravasated dye is calculated and expressed as µg per gram of brain tissue. A reduction in this value in this compound-treated animals compared to vehicle-treated controls indicates a protective effect on the BBB.
-
In Vitro Model of Iron-Induced Lipid Peroxidation in Neuronal Cultures
-
Cell Culture: Fetal mouse spinal cord cells are cultured to establish a neuronal population.[5]
-
Induction of Lipid Peroxidation: The cultured neurons are exposed to ferrous ammonium (B1175870) sulfate (B86663) (FAS) (e.g., 200 µM for 40 minutes), which induces iron-catalyzed lipid peroxidation.[5]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 3, 10, 30 µM) for 1 hour prior to the addition of FAS.[5]
-
Assessment of Neuronal Viability:
-
Cell viability is measured by assessing the uptake of a radiolabeled amino acid, such as [3H]alpha-(methyl)-aminoisobutyric acid, a marker of cellular integrity.[5]
-
Increased uptake in this compound-treated cells compared to FAS-only treated cells indicates a neuroprotective effect against lipid peroxidative injury.
-
Measurement of Brain Edema (Water Content)
-
Method: The wet weight/dry weight method is a common technique to quantify brain edema.[2]
-
Procedure:
-
Following the experimental protocol (e.g., MCAO and this compound treatment), the animal is euthanized, and the brain is rapidly removed.
-
Specific brain regions of interest (e.g., ischemic core, penumbra) are dissected.
-
The tissue samples are immediately weighed to obtain the "wet weight".
-
The samples are then dried in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 24-48 hours) until a constant weight is achieved.
-
The dried samples are weighed to obtain the "dry weight".
-
The percentage of water content is calculated using the formula: [(wet weight - dry weight) / wet weight] x 100.
-
A lower percentage of water content in the this compound-treated group compared to the vehicle group indicates a reduction in brain edema.
-
This guide highlights the complexities associated with the preclinical evaluation of neuroprotective agents like this compound. The variability in its observed effects across different experimental paradigms underscores the need for standardized protocols and a comprehensive understanding of the factors that can influence experimental outcomes. For researchers in the field, these findings emphasize the importance of careful experimental design and the consideration of multiple models and endpoints to robustly assess the therapeutic potential of novel compounds.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevention of reperfusion edema after focal ischemia in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces brain edema after middle cerebral artery ligation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid peroxidation and oedema in experimental brain injury: comparison of treatment with methylprednisolone, this compound mesylate and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tirilazad: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in the handling and disposal of all chemical compounds, including the investigational drug Tirilazad. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound and its related materials.
While this compound Mesylate IV Solution is classified as non-hazardous in accordance with international workplace safety standards, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with all applicable regulations.[1]
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to manage it as non-hazardous chemical waste, unless otherwise specified by local, state, or federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all legal requirements.
Step-by-Step Disposal Procedures
-
Initial Assessment:
-
Confirm that the this compound waste (e.g., expired drug, unused solutions, contaminated labware) is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.
-
Consult the Safety Data Sheet (SDS) for this compound for any specific handling precautions.[1]
-
-
Segregation of Waste:
-
Containerization:
-
Place all this compound waste into a designated, appropriately labeled, and sealed container.[1]
-
The container should be made of a material compatible with the chemical properties of this compound.
-
Ensure the label clearly identifies the contents as "this compound Waste" or another appropriate designation as required by your institution.
-
-
Disposal of Liquid Waste:
-
For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, provided it is in accordance with local regulations.[3][4]
-
Always flush with a copious amount of water to ensure dilution.
-
Crucially, never dispose of any hazardous waste pharmaceuticals, including this compound if mixed with hazardous substances, into sinks, toilets, or sewer lines. [5][6]
-
-
Disposal of Solid Waste and Contaminated Materials:
-
Solid this compound waste, such as powder or contaminated personal protective equipment (PPE) and labware (e.g., gloves, vials, pipette tips), should be placed in the sealed container.
-
Empty containers that held this compound should be managed according to institutional procedures for non-hazardous chemical containers.[3]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the containerized this compound waste through your institution's established waste management program. This may involve a designated chemical waste contractor.[7]
-
Chemical Properties of this compound Mesylate
A summary of the key chemical identifiers for this compound Mesylate is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₉H₅₆N₆O₅S |
| Molecular Weight | 721.0 g/mol |
| CAS Number | 110101-67-2 |
| Synonyms | This compound Mesylate, Freedox, U-74006F |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and regulations established by your institution and local authorities.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. sites.rowan.edu [sites.rowan.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Tirilazad
For laboratory professionals engaged in the pioneering work of drug development, ensuring a safe and efficient research environment is paramount. This guide provides essential safety and logistical information for the handling of Tirilazad, a potent neuroprotective agent. By adhering to these protocols, researchers can minimize risks and maintain the integrity of their work.
Personal Protective Equipment (PPE) and Exposure Controls
When handling this compound, particularly in its solid form where dust or mist may be generated, specific personal protective equipment is required to prevent exposure. The primary goal is to adhere to established occupational exposure limits and mitigate any potential contact.
Occupational Exposure Limit:
| Compound | Issuing Authority | Time-Weighted Average (8-Hour) |
| This compound Mesylate | Pfizer | 0.7 mg/m³ |
Engineering Controls:
To ensure a safe working environment, engineering controls should be the primary means of controlling exposure.[1] This includes the use of appropriate ventilation systems, such as fume hoods or biological safety cabinets, especially when manipulating solid forms of this compound that could become airborne.
Personal Protective Equipment (PPE) Recommendations:
| Body Part | PPE Recommendation | Notes |
| Hands | Impervious gloves | To be worn if skin contact is possible.[1] |
| Eyes | Safety glasses or goggles | Recommended if there is a possibility of eye contact.[1] |
| Skin | Protective clothing | Advised when working with large quantities of the substance.[1] |
| Respiratory | Appropriate respirator | Required if the Occupational Exposure Limit (OEL) is exceeded. The respirator must have a protection factor sufficient to control exposures to below the OEL.[1] |
Procedural Workflow for Handling this compound
The following diagram outlines the essential step-by-step process for the safe handling of this compound within a laboratory setting, from initial receipt to final disposal.
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and safety glasses, during unpacking.
-
Verify that the container is properly labeled and sealed.
-
Log the receipt of the compound in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound as directed by the product packaging.[1]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.
-
As a precautionary measure, store away from strong oxidizers.[1]
3. Preparation and Handling:
-
Always handle this compound within a designated area equipped with appropriate engineering controls, such as a chemical fume hood.
-
Don the required PPE as outlined in the table above before handling the compound.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the inhalation of any vapor or mist.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
4. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the affected area.[1]
-
Only trained personnel should undertake clean-up operations.[1]
-
Contain the source of the spill if it is safe to do so.[1]
-
Collect the spilled material with an absorbent material.[1]
-
Thoroughly clean the spill area.[1]
-
Place all contaminated waste into a properly labeled and sealed container for disposal.[1]
-
Ensure that any environmental release is avoided.[1]
5. Disposal:
-
All waste materials containing this compound must be disposed of in accordance with all applicable local, state, and federal laws and regulations.[1]
-
Place waste in an appropriately labeled and sealed container.[1]
-
For investigational drugs, it is crucial to follow guidelines for the destruction of unused medications, which often involves incineration by an approved environmental management vendor.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their scientists and professionals, enabling them to focus on their vital work in advancing pharmaceutical development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
